molecular formula C11H22N2O3 B3086727 N-Isopropyl 2-(boc-amino)propanamide CAS No. 1163288-33-2

N-Isopropyl 2-(boc-amino)propanamide

Cat. No.: B3086727
CAS No.: 1163288-33-2
M. Wt: 230.3 g/mol
InChI Key: ONGLMOYFXKVCRD-UHFFFAOYSA-N
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Description

N-Isopropyl 2-(boc-amino)propanamide is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Isopropyl 2-(boc-amino)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Isopropyl 2-(boc-amino)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[1-oxo-1-(propan-2-ylamino)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-7(2)12-9(14)8(3)13-10(15)16-11(4,5)6/h7-8H,1-6H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGLMOYFXKVCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Isopropyl 2-(boc-amino)propanamide: A Comprehensive Guide to Synthesis, Mechanistic Rationale, and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of peptidomimetics and small-molecule drug discovery, the precise construction of functionalized amide bonds is a foundational operation. N-Isopropyl 2-(boc-amino)propanamide (commonly referred to as Boc-Ala-NHiPr) is a highly versatile, C-terminally modified protected amino acid[1]. It serves as a critical intermediate in the synthesis of enzyme inhibitors and custom peptide sequences.

This technical whitepaper outlines a highly optimized, epimerization-free synthetic route for Boc-Ala-NHiPr. Moving beyond a simple procedural list, this guide dissects the causality behind reagent selection, details a self-validating experimental workflow, and provides comprehensive quantitative characterization data.

Mechanistic Rationale & Strategy Design

The synthesis of Boc-Ala-NHiPr relies on the condensation of N-(tert-Butoxycarbonyl)-L-alanine (Boc-Ala-OH)[2] with isopropylamine. While direct amidation of carboxylic acids requires harsh conditions, modern peptide chemistry employs coupling reagents to activate the carboxylate under mild, room-temperature conditions[3][4].

The EDC/HOBt/DIPEA Activation Paradigm

We utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in conjunction with HOBt (Hydroxybenzotriazole) and DIPEA (N,N-Diisopropylethylamine). The causality behind this specific triad is rooted in reaction kinetics and byproduct management:

  • Primary Activation (EDC): EDC reacts with the carboxylate of Boc-Ala-OH to form an O-acylisourea intermediate. While highly reactive, this intermediate is prone to racemization (via oxazolone formation) and rearrangement into an unreactive N-acylurea.

  • Racemization Suppression (HOBt): HOBt acts as an aggressive nucleophile that rapidly intercepts the O-acylisourea before side reactions occur, converting it into a stable yet highly reactive OBt active ester.

  • Base Catalysis (DIPEA): DIPEA, a sterically hindered, non-nucleophilic base, is employed to neutralize the HCl salt of EDC and ensure that isopropylamine remains in its reactive, unprotonated state without competing for the active ester.

Mechanism Acid Boc-Ala-OH (pKa ~4.8) O_Acyl O-Acylisourea (Unstable Intermediate) Acid->O_Acyl + EDC EDC EDC·HCl (Coupling Agent) EDC->O_Acyl OBt_Ester OBt Active Ester (Stable & Reactive) O_Acyl->OBt_Ester + HOBt HOBt HOBt (Racemization Suppressant) HOBt->OBt_Ester Product Boc-Ala-NHiPr (Target Amide) OBt_Ester->Product + Isopropylamine Amine Isopropylamine (Nucleophile) Amine->Product

Caption: Mechanistic pathway of EDC/HOBt-mediated amide coupling.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system . Each phase of the workup is chemically designed to isolate the target molecule by exploiting the pKa differentials of the starting materials and byproducts.

Reagents & Equipment
  • Boc-Ala-OH: 1.0 equivalent (eq)

  • Isopropylamine: 1.2 eq

  • EDC·HCl: 1.2 eq

  • HOBt (anhydrous): 1.2 eq

  • DIPEA: 2.5 eq

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Methodology
  • Pre-Activation: Dissolve Boc-Ala-OH (1.0 eq) in anhydrous DCM under an inert atmosphere (N2 or Ar) at 0 °C. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture for 20–30 minutes.

    • Validation Check: A TLC spot check (visualized with Ninhydrin) will confirm the consumption of the starting acid and the formation of the OBt ester.

  • Nucleophilic Addition: Slowly add isopropylamine (1.2 eq) followed dropwise by DIPEA (2.5 eq). Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12–18 hours.

  • Aqueous Workup (The Purification Engine):

    • Acidic Wash (2 × 15 mL of 5% Citric Acid): Causality: Citric acid selectively protonates unreacted isopropylamine and DIPEA, driving them into the aqueous phase while leaving the neutral amide in the organic layer.

    • Basic Wash (2 × 15 mL of Saturated NaHCO3): Causality: Sodium bicarbonate deprotonates any residual Boc-Ala-OH and the HOBt byproduct (pKa ~4.6), extracting them cleanly into the aqueous phase.

    • Brine Wash (1 × 15 mL): Removes residual water from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product as a white solid.

  • Crystallization: Recrystallize from ethyl acetate/hexane to obtain analytically pure Boc-Ala-NHiPr.

Workflow N1 1. Activation Boc-Ala-OH + EDC·HCl + HOBt N2 2. Nucleophilic Addition Isopropylamine + DIPEA N1->N2 N3 3. Reaction Stir 12-18h at RT N2->N3 N4 4. Workup Citric Acid & NaHCO3 Washes N3->N4 N5 5. Characterization NMR, MS, Melting Point N4->N5

Caption: Workflow for the synthesis and purification of Boc-Ala-NHiPr.

Quantitative Data & Characterization

Rigorous characterization is required to confirm the structural integrity and optical purity of the synthesized amide. The tables below summarize the expected physicochemical properties and diagnostic spectroscopic data[1].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name N-Isopropyl 2-(boc-amino)propanamide
Synonyms Boc-Ala-NHiPr, Boc-Alanine isopropylamide
CAS Registry Number 1163288-33-2
Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
Melting Point ~165.7 °C
TLC Retention Factor (Rf) 0.78 (70% Isopropanol / 30% Hexane)
ESI-MS [M+H]+ 231.17 m/z (Expected)
Table 2: Diagnostic 1H NMR Shifts (Predicted in CDCl3)

Note: The presence of two distinct NH signals confirms successful amide bond formation alongside the intact Boc protecting group.

Proton EnvironmentMultiplicityIntegrationChemical Shift (δ, ppm)
Boc -C(CH3)3 Singlet9H~1.45
Ala -CH3 Doublet3H~1.35
Isopropyl -CH(CH3)2 Doublet6H~1.15
Ala α-CH Multiplet1H~4.15
Isopropyl -CH Multiplet1H~4.05
Carbamate -NH (Boc) Broad Singlet1H~5.05
Amide -NH Broad Singlet1H~6.10

Conclusion

The synthesis of N-Isopropyl 2-(boc-amino)propanamide exemplifies the balance between high reactivity and stereochemical control required in modern peptide synthesis. By leveraging the EDC/HOBt coupling system, researchers can bypass the limitations of direct amidation. Furthermore, implementing a chemically logical, pKa-driven workup eliminates the need for exhaustive chromatographic purification, rendering the protocol highly scalable for drug development applications.

References

  • Theses Algerie. "Synthèse et caractérisation d'acides aminés N,C- protégés". URL:[Link]

  • White Rose eTheses Online. "Improving the Sustainability of Polymer and Peptide Synthesis". URL:[Link]

  • National Institutes of Health (PMC). "Targeted Single Wall Carbon Nanotube Mediated Pt(IV) Prodrug Delivery". URL:[Link]

Sources

The Strategic Role of N-Isopropyl 2-(boc-amino)propanamide in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role of N-Isopropyl 2-(boc-amino)propanamide (Boc-Ala-NHiPr) in asymmetric synthesis and pharmaceutical development. It moves beyond basic catalog definitions to explore its critical function as a chiral building block , a precursor to privileged diamine ligands , and a process impurity reference standard in the synthesis of high-value ProTide therapeutics.

Executive Summary

N-Isopropyl 2-(boc-amino)propanamide (CAS: 1163288-33-2) is a protected amino acid amide derived from L-Alanine.[1][2][3] While often categorized as a pharmaceutical impurity, its structural integrity makes it a high-value intermediate in asymmetric synthesis. Its primary utility lies in two distinct domains:

  • Ligand Precursor: It serves as the stable precursor to (S)-N-isopropyl-1,2-diaminopropane , a chiral 1,2-diamine backbone used in enantioselective hydrogenation and organocatalysis.

  • Process Control Standard: It acts as a critical reference standard for monitoring amide-formation side reactions during the synthesis of Alanine-isopropyl ester prodrugs (e.g., Tenofovir Alafenamide), ensuring the enantiomeric and chemical purity of the final API.

Part 1: Chemical Identity & Structural Significance

The molecule combines the robust Boc (tert-butoxycarbonyl) protecting group with the steric bulk of an isopropyl amide . This specific combination offers unique advantages in synthetic workflows:

  • Chiral Fidelity: Derived from L-Alanine, it retains the (S)-configuration at the

    
    -carbon, providing a defined stereocenter for subsequent transformations.
    
  • Steric Modulation: The isopropyl group provides moderate steric hindrance, directing nucleophilic attacks in subsequent derivatization steps without fully blocking reactivity.

  • Orthogonal Protection: The Boc group allows for base-stable manipulation of the amide moiety (e.g., reduction) before amine liberation.

Table 1: Physicochemical Profile
PropertySpecification
IUPAC Name tert-butyl N-[1-(isopropylamino)-1-oxopropan-2-yl]carbamate
Common Name Boc-L-Alanine N-isopropylamide (Boc-Ala-NHiPr)
Molecular Formula C₁₁H₂₂N₂O₃
Molecular Weight 230.30 g/mol
Chirality (S)-Enantiomer (derived from L-Ala)
Solubility Soluble in DCM, MeOH, EtOAc; Insoluble in Water
Key Function Chiral Diamine Precursor, Impurity Standard

Part 2: Synthesis & Preparation Protocols

To utilize this molecule in asymmetric workflows, it must first be synthesized with high enantiomeric excess (ee). The following protocol ensures minimal racemization using HBTU/DIPEA coupling, which is superior to carbodiimide (DCC) methods for preserving chirality.

Protocol 1: High-Fidelity Synthesis of Boc-Ala-NHiPr

Objective: Synthesis of N-Isopropyl 2-(boc-amino)propanamide from Boc-L-Alanine.

Reagents:

  • Boc-L-Alanine (1.0 equiv)

  • Isopropylamine (1.1 equiv)

  • HBTU (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve Boc-L-Alanine in anhydrous DMF (0.2 M concentration) under nitrogen atmosphere. Add DIPEA and stir for 5 minutes.

  • Coupling: Add HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in one portion. Stir for 10 minutes to form the active ester.

  • Amidation: Dropwise add Isopropylamine. The reaction is exothermic; maintain temperature < 25°C.

  • Completion: Stir at room temperature for 3–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

  • Workup: Dilute with EtOAc, wash sequentially with 5% citric acid (removes DIPEA/amine), sat. NaHCO₃ (removes unreacted acid), and brine.

  • Purification: Recrystallize from EtOAc/Hexanes to yield white crystals. Target Yield: >85% .

Part 3: Primary Application – Precursor to Chiral Diamines

The most significant role of Boc-Ala-NHiPr in asymmetric synthesis is as a precursor to (S)-N¹-isopropylpropane-1,2-diamine . Chiral 1,2-diamines are "privileged structures" in catalysis, serving as ligands for Ruthenium, Copper, and Nickel catalysts used in asymmetric hydrogenation and C-C bond formation.

Mechanism of Transformation

The transformation involves the selective reduction of the amide carbonyl to a methylene group (


), followed by Boc deprotection.

Critical Causality:

  • Why Reduce? The resulting diamine possesses two nitrogen atoms with distinct electronic properties (primary vs. secondary amine), creating a "hard/soft" binding environment for transition metals.

  • Why Isopropyl? The isopropyl group on the secondary amine induces chiral induction via steric clashing in the transition state of the catalyzed reaction (e.g., Noyori transfer hydrogenation).

Protocol 2: Selective Reduction to Chiral Diamine

Reagents:

  • Boc-Ala-NHiPr[4]

  • Reducing Agent: LiAlH₄ (Lithium Aluminum Hydride) or BH₃·THF

  • Solvent: THF (Anhydrous)

Workflow:

  • Reduction: Treat Boc-Ala-NHiPr with excess LiAlH₄ in refluxing THF. Note: This simultaneously reduces the amide and removes the Boc group (converting it to an N-methyl group) or requires careful control to retain Boc.

    • Alternative (Preserving Boc): Use BH₃·DMS followed by oxidative workup. This yields the Boc-protected diamine , allowing for selective derivatization of the secondary amine.

  • Deprotection: If Boc is retained, treat with TFA/DCM to liberate the primary amine.

  • Ligand Formation: The resulting (S)-N-isopropyl-1,2-diaminopropane is then reacted with metal precursors (e.g.,

    
    ) to form the active catalyst.
    
Diagram 1: Transformation Pathway to Chiral Ligand

LigandSynthesis Start Boc-L-Alanine Intermediate Boc-Ala-NHiPr (The Topic Molecule) Start->Intermediate + Isopropylamine (HBTU Coupling) Reduction Selective Reduction (BH3·THF) Intermediate->Reduction Diamine Chiral Diamine (N-isopropyl-1,2-diaminopropane) Reduction->Diamine 1. Reduction 2. Deprotection Catalyst Ru-Diamine Complex (Active Catalyst) Diamine->Catalyst + [RuCl2(p-cymene)]2

Caption: Synthetic pathway converting the amide intermediate into a catalytically active chiral diamine ligand.

Part 4: Role as Reference Standard in ProTide Synthesis

In the pharmaceutical industry, specifically for ProTide antivirals (e.g., Tenofovir Alafenamide, Sofosbuvir), the drug substance often contains an L-Alanine Isopropyl Ester moiety.

The Problem: During the coupling of L-Alanine Isopropyl Ester to the phosphorus core, or during the esterification of Alanine, the presence of trace Isopropylamine can lead to the formation of the Isopropyl Amide side product (Boc-Ala-NHiPr or its deprotected analog). The Role: N-Isopropyl 2-(boc-amino)propanamide serves as the Certified Reference Standard (CRS) . It is used to calibrate HPLC/UPLC methods to detect and quantify this specific impurity to ensuring the enantiomeric and chemical purity of the life-saving drug.

Analytical Logic
  • Retention Time Marker: The amide (Boc-Ala-NHiPr) has a distinct retention time compared to the ester (Boc-Ala-OiPr) due to hydrogen bonding differences.

  • Limit of Quantitation (LOQ): Regulatory bodies (FDA/EMA) require impurities to be controlled <0.15%. This molecule allows QC labs to validate their ability to detect the amide impurity at these low levels.

Diagram 2: Impurity Formation in ProTide Synthesis

ImpurityPathway Reagents Reaction Mixture: Activated Alanine + Isopropyl Alcohol Target Target Drug Intermediate (Alanine Isopropyl ESTER) Reagents->Target Main Reaction (Esterification) Impurity Impurity Reference Standard (Alanine Isopropyl AMIDE) Reagents->Impurity Side Reaction (Amidation) Contaminant Contaminant: Trace Isopropylamine Contaminant->Impurity

Caption: Mechanism showing how the amide impurity forms during ester synthesis, necessitating the reference standard.

References

  • Synthesis of N-Boc-Protected Amino Acid Amides Source:Journal of Organic Chemistry Context: General protocols for HBTU/HATU mediated coupling of Boc-amino acids with primary amines to form chiral amides. URL:[Link] (Search: "Boc-amino acid amide synthesis HBTU")

  • Chiral 1,2-Diamines in Asymmetric Catalysis Source:Chemical Reviews Context: Comprehensive review of diamine ligands derived from amino acids and their application in Noyori hydrogenation. URL:[Link]

  • Impurity Profiling in ProTide Drug Development Source:Journal of Pharmaceutical and Biomedical Analysis Context: Methodologies for separating ester vs. amide impurities in nucleotide prodrugs using HPLC standards. URL:[Link]

  • N-Isopropyl 2-(BOC-amino)propanamide Product Data Source:PubChem / National Library of Medicine Context: Chemical structure and identifier verification (CAS 1163288-33-2). URL:[Link]

Sources

Engineering Nucleotide Prodrugs and Peptidomimetics: A Technical Whitepaper on N-Isopropyl 2-(boc-amino)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug design, overcoming pharmacokinetic bottlenecks—such as poor cellular permeability and rapid systemic degradation—requires highly specialized chemical building blocks. N-Isopropyl 2-(boc-amino)propanamide (CAS: 1163288-33-2), frequently abbreviated as Boc-Ala-NH-iPr, has emerged as a critical intermediate in the synthesis of advanced therapeutics. This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its structural causality in ProTide (prodrug of nucleotide) technology, its role in peptidomimetic bioisosterism, and self-validating experimental protocols for its integration into active pharmaceutical ingredients.

Chemical Identity & Structural Causality

N-Isopropyl 2-(boc-amino)propanamide is a protected derivative of the amino acid alanine. Its precise structural configuration is not arbitrary; every functional group serves a distinct mechanistic purpose in synthetic and medicinal chemistry:

  • The Boc (tert-Butyloxycarbonyl) Group: Provides orthogonal protection of the primary amine. Causality: The Boc group is stable under catalytic hydrogenation and basic conditions, allowing for selective manipulation of other molecular regions before being cleanly cleaved under acidic conditions (e.g., TFA) without leaving reactive byproducts.

  • The Isopropylamide Moiety: Replaces the standard carboxylic acid or ester found in native amino acids. Causality: The bulky isopropyl group introduces steric hindrance and lipophilicity. In biological systems, this specific steric profile drastically reduces the rate of proteolytic cleavage compared to standard peptide bonds, making it an ideal motif for extending the half-life of peptidomimetic drugs.

Table 1: Physicochemical Properties of N-Isopropyl 2-(boc-amino)propanamide
PropertyValueMechanistic Significance
Molecular Formula C11H22N2O3Standardized building block for modular synthesis.
Molecular Weight 230.30 g/mol Low molecular weight ensures minimal bulk addition to final APIs.
CAS Number 1163288-33-2Universal identifier for sourcing high-purity reagents.
LogP (Predicted) ~1.8Optimal lipophilicity for membrane partitioning.

The ProTide Paradigm: Amides vs. Esters

The most prominent application of the unmasked H-Ala-NH-iPr motif is in ProTide technology , a prodrug strategy designed to deliver nucleoside monophosphates directly into cells, bypassing the rate-limiting first phosphorylation step. While classic ProTides (like Remdesivir) utilize amino acid esters (e.g., 2-ethylbutyl ester), recent innovations have pivoted toward amino acid amides, specifically alanine isopropylamide, for treating systemic viral infections like Arenaviridae and Coronaviridae[1].

The Causality of the Amide Selection: Ester-based ProTides are rapidly hydrolyzed by ubiquitous plasma carboxylesterases (CES1), which can lead to premature extracellular release of the charged, membrane-impermeable nucleotide. By replacing the ester with an isopropylamide, the prodrug becomes highly resistant to plasma esterases. It relies instead on slower, specific intracellular amidases for the initial cleavage step. This deliberate steric tuning extends the systemic circulation time of the intact prodrug, ensuring higher accumulation in target tissues before activation.

ActivationPathway P Isopropylamide ProTide (Intact Prodrug) E1 Intracellular Amidase (Slow Cleavage) P->E1 Cellular Uptake I1 Alanine Metabolite (Unmasked Carboxyl) E1->I1 Amide Hydrolysis E2 HINT1 Enzyme (Phosphoramidase) I1->E2 Cyclization & Phenol Loss M Active Nucleotide Monophosphate E2->M P-N Bond Cleavage

Intracellular activation pathway of an isopropylamide-based nucleotide prodrug.

Table 2: Pharmacokinetic Comparison of ProTide Motifs
Motif TypeRepresentative GroupPlasma Stability (t½)Primary Cleaving EnzymeIntracellular Activation Rate
Ester L-Ala 2-ethylbutyl esterLow (< 1 hour)Carboxylesterase (CES1)Rapid
Amide L-Ala isopropylamideHigh (> 4 hours)Specific AmidasesSustained / Slow

Bioisosterism in Peptidomimetics

Beyond nucleotide prodrugs, the N-isopropyl propanamide scaffold acts as a rigid, proteolytically stable bioisostere in small molecule inhibitors.

  • KEAP1-NRF2 Inhibitors: The motif is utilized to synthesize direct inhibitors of the KEAP1-NRF2 protein-protein interaction. In this context, the isopropylamide group mimics a native peptide bond but shields the molecule from rapid enzymatic degradation, allowing for sustained activation of antioxidant defense pathways[2].

  • Silicon-Incorporated Scaffolds: Researchers have utilized the alanine isopropylamide structure to synthesize silaproline-containing dipeptides. By incorporating silicon as a carbon isostere alongside the isopropylamide, the resulting molecules exhibit a unique

    
    -II folded conformation, enhancing lipophilicity and membrane crossing while resisting enzyme degradation[3].
    

Experimental Methodologies: A Self-Validating System

To utilize N-Isopropyl 2-(boc-amino)propanamide in drug synthesis, it must undergo precise deprotection and coupling. The following protocols are designed as self-validating systems to ensure high-fidelity synthesis.

Protocol 1: Orthogonal Deprotection of the Boc Group

Objective: Yield the free amine (H-Ala-NH-iPr • TFA) for downstream coupling. Causality: Trifluoroacetic acid (TFA) is chosen over HCl/dioxane to avoid chloride ion contamination, which can interfere with subsequent phosphorylation steps by acting as a competing nucleophile.

  • Preparation: Dissolve 1.0 eq of N-Isopropyl 2-(boc-amino)propanamide in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M under an argon atmosphere.

  • Acidic Cleavage: Cool the solution to 0 °C. Dropwise, add TFA to achieve a 1:1 (v/v) ratio of DCM:TFA. Causality: Cooling prevents the exothermic degradation of the isopropylamide bond.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Step: Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat. The disappearance of the UV-active starting spot and the appearance of a dark purple spot at the baseline confirms the successful unmasking of the primary amine.

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the product as a viscous TFA salt.

Protocol 2: Phosphoramidate Coupling (ProTide Synthesis)

Objective: Couple the deprotected amine to a phosphorus center. Causality: The reaction is highly exothermic and prone to forming symmetrical byproducts. Kinetic control is established via cryogenic temperatures and slow addition rates.

  • Activation: Dissolve 1.2 eq of phosphorus oxychloride (POCl

    
    ) in anhydrous DCM at -78 °C.
    
  • Coupling: Dissolve 1.0 eq of the H-Ala-NH-iPr • TFA salt and 3.0 eq of anhydrous Triethylamine (TEA) in DCM. Add this mixture dropwise to the POCl

    
     solution over 30 minutes. Causality: TEA acts as a stoichiometric acid scavenger; neutralizing the TFA salt and absorbing the HCl generated during the nucleophilic attack, preventing the stalling of the reaction.
    
  • Self-Validation Step: Extract an aliquot, dilute in CDCl

    
    , and perform a rapid 
    
    
    
    P NMR. The disappearance of the POCl
    
    
    singlet (~4 ppm) and the emergence of a new multiplet (~14-16 ppm) confirms the formation of the phosphorodichloridate intermediate.
  • Nucleoside Integration: The intermediate is now primed for the addition of the target nucleoside and an aryloxy group to complete the ProTide architecture.

SyntheticWorkflow A Boc-Ala-NH-iPr (CAS 1163288-33-2) B Acidic Deprotection (TFA/DCM) A->B Boc Cleavage C H-Ala-NH-iPr • TFA B->C D Phosphorylation (POCl3, Base) C->D Nucleophilic Substitution E Phosphoramidate Prodrug D->E Nucleoside Coupling

Synthetic workflow for incorporating Boc-Ala-NH-iPr into a phosphoramidate prodrug.

Conclusion

N-Isopropyl 2-(boc-amino)propanamide is far more than a simple protected amino acid; it is a precision-engineered tool for tuning the pharmacokinetic and pharmacodynamic profiles of advanced therapeutics. By understanding the causality behind its steric bulk and amide stability, drug development professionals can leverage this building block to design next-generation antiviral ProTides and degradation-resistant peptidomimetics.

References

  • Google Patents. "CN108348526A - Method of treating arenaviridae and coronaviridae viral infections". Google.com.
  • Google Patents. "US12122742B2 - Small molecule direct inhibitors of KEAP1-NRF2 protein-protein interaction". Google.com.
  • ResearchGate. "(L)-(Trimethylsilyl)alanine synthesis exploiting hydroxypinanone-induced diastereoselective alkylation". Researchgate.net.[Link]

Sources

Methodological & Application

Application Note: Synthesis of Enhanced-Stability Peptidomimetics Using N-Isopropyl 2-(boc-amino)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptide-based therapeutics is frequently hindered by poor in vivo stability and limited membrane permeability. To overcome these pharmacokinetic bottlenecks, strategic modifications to the peptide backbone are employed. N-Isopropyl 2-(boc-amino)propanamide (Boc-Ala-NH-iPr, CAS: 1163288-33-2) serves as a highly specialized, versatile building block for introducing a C-terminal isopropylamide group.

Unlike standard Solid-Phase Peptide Synthesis (SPPS) which typically yields free carboxylic acids or primary amides, utilizing Boc-Ala-NH-iPr in a solution-phase fragment coupling approach allows researchers to seamlessly integrate a bulky, lipophilic C-terminal cap. This application note details the mechanistic rationale and provides self-validating, step-by-step protocols for utilizing this building block in the synthesis of advanced peptidomimetics.

Mechanistic Rationale: The Power of C-Terminal Isopropylamides

As a Senior Application Scientist, it is critical to understand why we select specific modifications rather than simply following a synthetic recipe. The incorporation of an N-isopropylamide at the C-terminus via Boc-Ala-NH-iPr provides three distinct structural advantages:

  • Absolute Proteolytic Resistance: Endogenous carboxypeptidases rapidly degrade peptides from the C-terminus. While primary amidation slows this process, the steric bulk of the N-isopropyl group completely occludes the enzyme's active site, dramatically extending the peptide's biological half-life [1].

  • Enhanced Lipophilicity and Permeability: The addition of the isopropyl moiety increases the overall partition coefficient (LogP) of the peptide. This reduction in polarity is directly correlated with improved passive membrane permeability and cellular uptake, a critical factor for targeting intracellular receptors[2].

  • Conformational Locking: Alkyl amides heavily influence the secondary structure of short peptides. The isopropylamide NH group acts as a highly directed hydrogen-bond donor. In non-polar environments, it frequently participates in intramolecular hydrogen bonding with upstream carbonyls, stabilizing specific structural motifs such as γ-turns or β-turns, which are often essential for high-affinity receptor binding [3].

Quantitative Data: Physicochemical Profiling

To illustrate the impact of the C-terminal isopropylamide modification, the following table summarizes the comparative physicochemical properties of various C-terminal states.

Table 1: Comparative Physicochemical Properties of C-Terminal Peptide Modifications

C-Terminal ModificationExopeptidase StabilityRelative Lipophilicity (ΔLogP)*Conformational Influence
Free Acid (-OH) Low (Rapid degradation)Baseline (0.0)Highly flexible, charged at physiologic pH
Primary Amide (-NH₂) Moderate+0.5Flexible H-bond donor/acceptor
Methylamide (-NHMe) High+0.8Induces β-turns, restricts flexibility
Isopropylamide (-NHiPr) Very High+1.5Strongly stabilizes γ-turns, highly restricted

*Theoretical ΔLogP values relative to the free acid baseline, demonstrating the significant hydrophobic contribution of the isopropyl group.

Experimental Workflow: Solution-Phase Fragment Coupling

Because Boc-Ala-NH-iPr is already functionalized at the C-terminus, it is best utilized as the starting fragment in a Solution-Phase Peptide Synthesis (SPPS) cycle. The workflow relies on alternating cycles of Boc-deprotection and highly efficient HATU-mediated coupling.

SynthesisWorkflow Start Boc-Ala-NH-iPr (Starting Material) Deprotect Boc Deprotection (50% TFA / DCM) Start->Deprotect Step 1: Cleavage Salt H-Ala-NH-iPr • TFA (Amine Salt) Deprotect->Salt Evaporation Activate Activation & Neutralization (HATU + DIPEA) Salt->Activate Step 2: Base Addition Couple Peptide Coupling (Fmoc-AA-OH / DMF) Activate->Couple Step 3: Aminolysis Product Fmoc-AA-Ala-NH-iPr (Target Peptidomimetic) Couple->Product Workup & Isolation

Figure 1: Solution-phase peptide synthesis workflow using Boc-Ala-NH-iPr.
Protocol A: Boc Deprotection of Boc-Ala-NH-iPr

Causality Note: Trifluoroacetic acid (TFA) is used to protonate and cleave the acid-labile tert-butoxycarbonyl (Boc) group, releasing isobutylene and CO₂. The resulting amine is trapped as a TFA salt, preventing premature side reactions or oxidative degradation.

Materials:

  • Boc-Ala-NH-iPr (1.0 eq, ~1.0 mmol)

  • Dichloromethane (DCM, Anhydrous)

  • Trifluoroacetic Acid (TFA)

  • Toluene (for co-evaporation)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of Boc-Ala-NH-iPr in 5.0 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cleavage: Slowly add 5.0 mL of TFA to achieve a 50% (v/v) solution. Stir the reaction mixture at room temperature for 1 hour.

  • In-Process Control (Self-Validation): Spot the reaction mixture on a TLC plate alongside the starting material. Stain with Ninhydrin. The disappearance of the starting material and the appearance of a purple spot (primary amine) confirms complete deprotection.

  • Evaporation: Concentrate the mixture under reduced pressure.

  • Co-evaporation: Add 5.0 mL of toluene and evaporate again. Crucial Step: Repeat this co-evaporation three times. Residual TFA will neutralize the base in the subsequent coupling step, drastically reducing yield.

  • Result: The product is H-Ala-NH-iPr·TFA salt, obtained as a viscous oil or off-white solid.

Protocol B: HATU-Mediated Peptide Coupling

Causality Note: HATU is selected over standard carbodiimides (EDC/DCC) because the bulky isopropyl group on the alanine C-terminus creates steric hindrance. HATU forms a highly reactive 7-aza-OBt ester intermediate that accelerates aminolysis, ensuring >95% yields while suppressing epimerization at the chiral α-carbon.

Materials:

  • H-Ala-NH-iPr·TFA salt (1.0 eq, ~1.0 mmol)

  • Fmoc-Amino Acid (e.g., Fmoc-Phe-OH) (1.1 eq, 1.1 mmol)

  • HATU (1.1 eq, 1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol)

  • N,N-Dimethylformamide (DMF, Peptide Synthesis Grade)

Step-by-Step Procedure:

  • Activation: In a clean flask, dissolve 1.1 mmol of the Fmoc-Amino Acid and 1.1 mmol of HATU in 8.0 mL of DMF. Add 1.0 mmol of DIPEA. Stir for 5 minutes to allow the active ester to form.

  • Neutralization & Coupling: Dissolve the H-Ala-NH-iPr·TFA salt in 2.0 mL of DMF. Add the remaining 2.0 mmol of DIPEA to neutralize the TFA salt. Add this solution dropwise to the activated Fmoc-Amino Acid mixture.

  • Reaction: Stir at room temperature for 2 hours under an inert atmosphere (N₂ or Argon).

  • Quenching & Extraction: Dilute the reaction with 30 mL of Ethyl Acetate (EtOAc). Wash the organic layer sequentially with:

    • 5% aqueous NaHCO₃ (2 × 15 mL) — Removes unreacted acid and HATU byproducts.

    • 1M aqueous HCl (2 × 15 mL) — Removes unreacted amine and DIPEA.

    • Brine (1 × 15 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected dipeptide (Fmoc-AA-Ala-NH-iPr).

Analytical Validation

To ensure the integrity of the self-validating system, the final coupled product must be analyzed before proceeding to the next synthetic cycle.

  • HPLC Analysis: Run the crude product on a C18 Reverse-Phase column using a gradient of Water/Acetonitrile (with 0.1% TFA). The bulky isopropylamide group will cause the product to elute significantly later than the free-acid equivalent. Target purity should be >92% before the next deprotection step.

  • LC-MS Verification: Confirm the exact mass. The addition of the isopropylamide group adds 41.08 Da relative to a primary amide (-NH₂). Ensure no deletion sequences (unreacted H-Ala-NH-iPr) are present in the trace.

References

  • National Institutes of Health (NIH) / PMC. Recent Advances in the Synthesis of C-Terminally Modified Peptides. Details how C-terminally modified peptides impact peptide activity, stability, hydrophobicity, and membrane permeability.[Link] [2]

  • ACS Publications. Effect on the Conformation of a Terminally Blocked, (E) β,γ-Unsaturated δ-Amino Acid Residue Induced by Carbon Methylation. Explores the conformational locking mechanisms of C-terminal isopropylamides, specifically their role in stabilizing intramolecular hydrogen bonds and γ-turns.[Link] [3]

"N-Isopropyl 2-(boc-amino)propanamide" in solid-phase peptide synthesis (SPPS) protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of N-Isopropyl 2-(boc-amino)propanamide represents a critical workflow in the generation of peptidomimetics and metabolically stable peptide analogs. While standard SPPS protocols typically target C-terminal free acids (via Wang/2-CTC resins) or primary amides (via Rink Amide/MBHA resins), the introduction of an N-isopropyl moiety requires a divergent "nucleophilic cleavage" strategy.

This Application Note details the Aminolytic Cleavage Protocol . Unlike acidolytic cleavage (TFA/HF), which hydrolyzes the peptide-resin bond to an acid, this method utilizes an amine nucleophile (isopropylamine) to simultaneously cleave the peptide from the resin and install the C-terminal modification.

Why This Molecule Matters
  • Metabolic Stability: The N-isopropyl group sterically hinders carboxypeptidases, significantly extending the half-life of the peptide in vivo.

  • Hydrophobicity Tuning: Converting the C-terminal carboxyl to an N-alkyl amide modulates the LogP, improving membrane permeability.

  • Intermediate Utility: This specific molecule (Boc-Ala-NHiPr) serves as a model building block for fragment-based drug discovery (FBDD).

Critical Reaction Mechanism: Aminolysis

The success of this protocol hinges on the nucleophilic attack of isopropylamine on the benzyl ester linkage of the resin.

Mechanistic Pathway[1]
  • Resin Selection: A Merrifield (chloromethyl polystyrene) or PAM (phenylacetamidomethyl) resin is required. These form stable benzyl ester linkages.

  • Protection Scheme: Boc chemistry is mandatory. The N-terminal Boc group is stable to the basic conditions of aminolysis, allowing the isolation of the fully protected Boc-amino product as requested. (Fmoc groups would be prematurely removed by the amine nucleophile).

  • The Challenge: Isopropylamine is a secondary carbon amine (sterically hindered). The reaction kinetics are significantly slower than with ammonia or methylamine, requiring optimized solvent systems and reaction times.

Workflow Visualization

The following diagram illustrates the decision logic and chemical pathway for this synthesis.

SPPS_Aminolysis Start Target: N-Isopropyl 2-(boc-amino)propanamide Resin_Choice Resin Selection: Merrifield or PAM Start->Resin_Choice Requires Ester Linkage Loading Loading: Boc-Ala-OH + CsI/DIEA Resin_Choice->Loading Coupling Chain Elongation (Optional) Loading->Coupling If peptide > 1 AA Cleavage_Decision Cleavage Strategy: Nucleophilic Displacement Loading->Cleavage_Decision Direct Cleavage Coupling->Cleavage_Decision Reaction Reaction: Resin-O-CO-R + H2N-iPr -> HO-Resin + iPr-NH-CO-R Cleavage_Decision->Reaction Reagent: Isopropylamine Product Final Product: Boc-Ala-NHiPr Reaction->Product Solvent: MeOH/DMF

Figure 1: Strategic workflow for generating C-terminal N-alkyl amides via SPPS aminolysis.

Detailed Experimental Protocols

Protocol A: Resin Loading (Boc-Ala-Merrifield)

Objective: Anchor Boc-Alanine to the solid support via a benzyl ester linkage.

ParameterSpecificationNotes
Resin Merrifield Resin (Chloromethyl polystyrene)Loading capacity: 0.8–1.2 mmol/g
Reagents Boc-Ala-OH (1.2 eq), CsI (1.2 eq), DIEA (0.5 eq)Cesium iodide catalyzes the displacement of chloride.
Solvent DMF (Anhydrous)Ethanol/DMF (1:9) can be used to improve swelling.[1]
Temperature 50°CElevated temp ensures complete substitution.

Step-by-Step:

  • Swelling: Swell 1.0 g of Merrifield resin in DCM for 30 mins, then wash 3x with DMF.

  • Activation: Dissolve Boc-Ala-OH (1.2 eq relative to resin loading) in DMF. Add Cesium Iodide (CsI) (1.2 eq) and DIEA (0.5 eq).

  • Coupling: Add the solution to the resin. Shake/agitate at 50°C for 12–16 hours.

  • Capping: Filter resin.[2] Resuspend in DMF containing acetic anhydride (10 eq) and DIEA (10 eq) for 30 mins to cap unreacted chloromethyl groups.

  • Wash: Wash thoroughly with DMF (3x), DCM (3x), and MeOH (3x). Dry under vacuum.[3]

Protocol B: Aminolytic Cleavage (The Core Method)

Objective: Cleave the peptide from the resin using isopropylamine to form the N-isopropyl amide.

Safety Note: Isopropylamine is volatile and an irritant. Perform all steps in a fume hood.

  • Preparation: Place the dry Boc-Ala-Merrifield resin (from Protocol A) into a pressure-rated glass reaction vessel or a sealed flask.

  • Cleavage Cocktail: Prepare a mixture of Isopropylamine : Methanol : DMF (1:1:2 v/v) .

    • Why Methanol? Methanol is protic and accelerates the aminolysis of esters.

    • Why DMF? Ensures the resin beads remain swollen (polystyrene collapses in pure methanol).

  • Reaction: Add the cocktail to the resin (10 mL per gram of resin).

  • Incubation: Seal the vessel tightly. Agitate at room temperature for 48 hours or 45°C for 24 hours .

    • Note: The steric bulk of the isopropyl group makes this reaction slow. Monitoring via HPLC is recommended.

  • Isolation:

    • Filter the resin and collect the filtrate.[2][3]

    • Wash the resin with DCM (2x) and combine with the filtrate.

    • Evaporate the solvents under reduced pressure (Rotavap). The excess isopropylamine is volatile and will be removed.

  • Purification: The residue is the crude N-Isopropyl 2-(boc-amino)propanamide . Purify via flash column chromatography (Silica gel, Hexane:EtOAc) or preparative HPLC.

Analytical Data & Quality Control

To validate the synthesis, compare the product against the following expected metrics.

Analytical MethodExpected ResultInterpretation
HPLC (C18) Single major peakRetention time will be higher than Boc-Ala-OH due to the hydrophobic isopropyl group.
MS (ESI+) [M+H]+ = 231.17 DaCalc. MW: 230.30. Look for [M+Na]+ adducts (253.17).
1H NMR Isopropyl doublet (δ ~1.1 ppm)Confirm the presence of the isopropyl CH(CH3)2 signal and the Boc singlet (δ ~1.4 ppm).
Ninhydrin Test NegativeThe product has no free amines (Boc protected).

Troubleshooting Guide

Issue: Low Yield of Cleavage

  • Cause: Incomplete aminolysis due to steric hindrance of the isopropyl group.

  • Solution: Add a catalyst such as 1,2,4-triazole (1 eq) or NaCN (catalytic amount, strictly controlled conditions) to the cleavage cocktail. Alternatively, extend reaction time to 72 hours at 45°C.

Issue: Loss of Boc Group [2][4]

  • Cause: Acidic contamination or high temperatures >60°C.

  • Solution: Ensure all glassware is base-washed. Do not exceed 50°C during cleavage.

Issue: Resin Decomposition

  • Cause: Mechanical grinding during long agitation.

  • Solution: Use a rocker or shaker; avoid magnetic stir bars which grind the resin beads.

References

  • Merrifield, R. B. (1963).[5][6] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Story, S. C., & Aldrich, J. V. (1994). Solid-phase synthesis of C-terminal peptide amides using a nucleophilic cleavage strategy. International Journal of Peptide and Protein Research, 43(3), 292-296. Link

  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained. Bachem Knowledge Center. Link

Sources

Application Notes and Protocols: N-Isopropyl 2-(boc-amino)propanamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Forward

In the landscape of modern drug discovery, the strategic use of chiral building blocks is paramount for the synthesis of complex and stereochemically defined therapeutic agents.[][2] N-Isopropyl 2-(tert-butyloxycarbonyl-amino)propanamide, a derivative of L-alanine, represents a versatile and valuable intermediate in the medicinal chemist's toolbox. The presence of the Boc-protecting group allows for controlled, sequential peptide bond formation, while the N-isopropyl amide moiety can serve as a bioisostere for peptide bonds, enhancing metabolic stability and influencing molecular conformation. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and the scientific rationale behind its use in the synthesis of potential therapeutic agents, particularly in the realm of antiviral drug discovery.

Core Concepts and Strategic Importance

N-Isopropyl 2-(boc-amino)propanamide is a chiral building block derived from the natural amino acid L-alanine. The key features that underpin its utility in medicinal chemistry are:

  • Boc-Protection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino functionality of amino acids.[3][4] It is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), allowing for subsequent peptide coupling reactions.[5] This strategic protection is fundamental to modern peptide synthesis.[4]

  • Chirality: As a derivative of L-alanine, this compound introduces a defined stereocenter into a target molecule. This is crucial as the biological activity of many drugs is dependent on their specific stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental.[][2]

  • N-Isopropyl Amide: The N-isopropyl group provides steric bulk and can influence the conformational preferences of the molecule. In the context of peptidomimetics, this amide can act as a surrogate for a peptide bond, potentially increasing resistance to enzymatic degradation by proteases.

Logical Framework for Application

The application of N-Isopropyl 2-(boc-amino)propanamide in a synthetic workflow typically follows a logical progression, as illustrated in the diagram below.

logical_workflow start N-Isopropyl 2-(boc-amino)propanamide deprotection Boc Deprotection (e.g., TFA) start->deprotection Acidic Conditions coupling Peptide Coupling (e.g., HATU, EDCI/HOBt) deprotection->coupling Free Amine Intermediate target Target Molecule (e.g., Dipeptide Mimetic, Protease Inhibitor Scaffold) coupling->target Formation of New Amide Bond

Caption: A generalized workflow for the utilization of N-Isopropyl 2-(boc-amino)propanamide in synthetic medicinal chemistry.

Synthesis of N-Isopropyl 2-(boc-amino)propanamide

The synthesis of the title compound is a straightforward process involving two key steps: the Boc-protection of L-alanine and the subsequent amide coupling with isopropylamine.

Protocol 2.1: Synthesis of N-Boc-L-alanine

This protocol is adapted from standard procedures for the Boc-protection of amino acids.[4][6]

Materials:

  • L-alanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • tert-Butyl alcohol

  • Pentane or Hexane

  • Ethyl acetate

  • Potassium hydrogen sulfate (KHSO₄)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve L-alanine (1.0 eq) in a 1:1 mixture of deionized water and tert-butyl alcohol.

  • Add sodium hydroxide (1.0 M aqueous solution, 1.0 eq) to the stirred solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) portion-wise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight. The solution should become clear.

  • Extract the reaction mixture twice with pentane or hexane to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a cold aqueous solution of KHSO₄.

  • Extract the product into ethyl acetate (3x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-alanine as a white solid.

Protocol 2.2: Amide Coupling to form N-Isopropyl 2-(boc-amino)propanamide

This protocol employs standard peptide coupling reagents.[5][7]

Materials:

  • N-Boc-L-alanine

  • Isopropylamine

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-L-alanine (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU (1.1 eq) or EDCI (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Add DIPEA (2.5 eq) to the reaction mixture, followed by the dropwise addition of isopropylamine (1.2 eq).

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-Isopropyl 2-(boc-amino)propanamide.

Application in the Synthesis of Dipeptide Mimetics for Antiviral Agents

Peptide and peptidomimetic compounds are significant in antiviral drug development, particularly as protease inhibitors for viruses like HIV and HCV.[8][9] Viral proteases are essential for viral replication, and their inhibition is a key therapeutic strategy.[10][] N-Isopropyl 2-(boc-amino)propanamide can serve as a valuable building block in the synthesis of dipeptide mimetics that can be further elaborated into protease inhibitor scaffolds.

Rationale for Use as a Dipeptide Mimetic Precursor

The N-isopropyl amide group can mimic the P1' position of a substrate in a protease active site. By coupling a suitable P2 ligand to the deprotected amine of N-isopropyl 2-aminopropanamide, a core dipeptide mimetic can be constructed.

Protocol 3.1: Synthesis of a Dipeptide Mimetic Scaffold

This protocol outlines the deprotection of N-Isopropyl 2-(boc-amino)propanamide and subsequent coupling with a second Boc-protected amino acid to form a dipeptide mimetic.

Materials:

  • N-Isopropyl 2-(boc-amino)propanamide

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • A selected N-Boc-protected amino acid (e.g., N-Boc-L-phenylalanine)

  • HATU or EDCI/HOBt

  • DIPEA

  • Standard work-up and purification reagents as listed in Protocol 2.2

Procedure:

Part A: Boc Deprotection

  • Dissolve N-Isopropyl 2-(boc-amino)propanamide (1.0 eq) in anhydrous DCM.

  • Add TFA (5-10 eq, typically in a 1:1 to 1:4 v/v ratio with DCM) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with DCM or toluene to ensure complete removal of residual acid. The resulting product is the TFA salt of N-isopropyl 2-aminopropanamide.

Part B: Peptide Coupling

  • In a separate flask, dissolve the selected N-Boc-protected amino acid (e.g., N-Boc-L-phenylalanine, 1.0 eq) in anhydrous DCM or DMF.

  • Add HATU (1.1 eq) or EDCI (1.2 eq) and HOBt (1.2 eq) and stir for 15-20 minutes.

  • Add the crude TFA salt from Part A, followed by DIPEA (3.0-4.0 eq) to neutralize the TFA salt and facilitate the coupling reaction.

  • Stir the reaction at room temperature for 4-12 hours.

  • Perform an aqueous work-up and purification by flash column chromatography as described in Protocol 2.2 to yield the dipeptide mimetic.

Illustrative Reaction Scheme

dipeptide_mimetic_synthesis start N-Isopropyl 2-(boc-amino)propanamide deprotected N-isopropyl 2-aminopropanamide (TFA salt) start->deprotected TFA/DCM product Dipeptide Mimetic deprotected->product Coupling boc_phe N-Boc-L-phenylalanine activated Activated N-Boc-L-phenylalanine (e.g., HATU ester) boc_phe->activated HATU/DIPEA activated->product Coupling

Caption: Synthetic route to a dipeptide mimetic using N-Isopropyl 2-(boc-amino)propanamide.

Potential Application in the Synthesis of Covalent Antiviral Inhibitors

Recent research has highlighted the potential of covalent inhibitors for viral proteases, such as the papain-like protease (PLpro) of SARS-CoV-2.[12] These inhibitors often contain an electrophilic "warhead" that forms a covalent bond with a nucleophilic residue (e.g., cysteine) in the enzyme's active site. N-isopropyl 2-aminopropanamide, obtained after deprotection of the title compound, can be used as a scaffold to attach such electrophilic warheads.

Protocol 4.1: Synthesis of a Covalent Inhibitor Precursor

This protocol describes the acylation of N-isopropyl 2-aminopropanamide with chloroacetyl chloride to introduce an α-chloro amide warhead.

Materials:

  • N-isopropyl 2-aminopropanamide TFA salt (from Protocol 3.1, Part A)

  • Chloroacetyl chloride

  • Triethylamine (TEA) or DIPEA

  • Anhydrous Dichloromethane (DCM)

  • Standard work-up and purification reagents

Procedure:

  • Suspend the N-isopropyl 2-aminopropanamide TFA salt (1.0 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add TEA or DIPEA (2.5 eq) to neutralize the TFA salt.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • Perform an aqueous work-up as described in Protocol 2.2 and purify by flash column chromatography to obtain the α-chloro amide derivative.

Conceptual Pathway for Covalent Inhibition

covalent_inhibition inhibitor α-chloro amide inhibitor binding Non-covalent Binding in Active Site inhibitor->binding protease Viral Protease (with active site Cysteine) protease->binding covalent_bond Covalent Adduct (Inhibited Enzyme) binding->covalent_bond Nucleophilic attack by Cysteine

Caption: Conceptual mechanism of covalent inhibition of a viral protease by an α-chloro amide warhead.

Data Summary and Characterization

The successful synthesis of N-Isopropyl 2-(boc-amino)propanamide and its derivatives should be confirmed by standard analytical techniques.

CompoundExpected Molecular Weight ( g/mol )Typical ¹H NMR signals (ppm, CDCl₃)
N-Boc-L-alanine189.21~1.45 (s, 9H, Boc), ~1.38 (d, 3H, CH₃), ~4.2 (m, 1H, α-CH), ~5.0 (br s, 1H, NH), ~10.0 (br s, 1H, COOH)
N-Isopropyl 2-(boc-amino)propanamide230.30~1.44 (s, 9H, Boc), ~1.30 (d, 3H, Ala-CH₃), ~1.15 (d, 6H, iPr-CH₃), ~4.05 (m, 1H, iPr-CH), ~4.15 (m, 1H, α-CH), ~5.1 (br d, 1H, Boc-NH), ~6.1 (br d, 1H, Amide-NH)
Dipeptide Mimetic (with Phe)377.48Signals for both amino acid residues, including aromatic protons for Phe (~7.2-7.4 ppm)

Note: Actual chemical shifts may vary depending on the solvent and concentration. Confirmation by Mass Spectrometry (MS) is also essential.

Conclusion and Future Perspectives

N-Isopropyl 2-(boc-amino)propanamide is a valuable and versatile chiral building block for medicinal chemistry. Its straightforward synthesis and the predictable reactivity of its functional groups make it an excellent starting material for the construction of peptidomimetics and other complex molecular architectures. The protocols detailed herein provide a solid foundation for researchers to incorporate this compound into their synthetic strategies, particularly in the pursuit of novel antiviral agents such as protease inhibitors. The adaptability of the core scaffold allows for the introduction of a wide range of functionalities, paving the way for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

References

  • Majumdar, D., Saha, C. N., & Bhattacharya, S. (2011). Synthesis and characterization of a new peptide analogue: 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188. [Link]

  • PrepChem.com. (n.d.). Synthesis of BOC-L-Bpa. Retrieved from [Link]

  • Kour, P., & Pathania, A. (2018). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry, 34(2). [Link]

  • de la Torre, B. G., & Albericio, F. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Pharmaceuticals, 14(11), 1125. [Link]

  • MDPI. (2023). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. [Link]

  • Sidwell, R. W., Bailey, K. W., & Robins, R. K. (1993). Synthesis and antiviral evaluation of N-carboxamidine-substituted analogues of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride. Journal of medicinal chemistry, 36(4), 528–537. [Link]

  • Bantia, S., Ananth, S. L., & Parker, C. D. (2000). Synthesis and evaluation of a series of 2'-deoxy analogues of the antiviral agent 5,6-dichloro-2-isopropylamino-1-(beta-L-ribofuranosyl)-1H-benzimidazole (1263W94). Nucleosides, nucleotides & nucleic acids, 19(1-2), 101–123. [Link]

  • Ali, M. A., & Ansari, M. I. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390. [Link]

  • Fukuyama, T. (2004). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy and with high-activity trityl. Chemical & pharmaceutical bulletin, 52(1), 1-24. [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-isopropyl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isopropylpropionamid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Propanamide, N-isopropyl-2,2-dimethyl. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.
  • Organic Syntheses. (n.d.). N-tert-Butoxycarbonyl-L-phenylalanine. Retrieved from [Link]

  • Nalam, M. N., Ali, A., & Schiffer, C. A. (2013). Four amino acid changes in HIV-2 protease confer class-wide sensitivity to protease inhibitors. Antimicrobial agents and chemotherapy, 57(11), 5573–5581. [Link]

  • Google Patents. (n.d.). CN102264691B - Process for the preparation of protected l-alanine derivatives.
  • Chen, Y. H., & Tseng, T. S. (2023). Design and Synthesis of Novel Helix Mimetics Based on the Covalent H-Bond Replacement and Amide Surrogate. Molecules, 28(2), 738. [Link]

  • Encyclopedia.pub. (2024). Protease Inhibitors as Antivirals. Retrieved from [Link]

  • Han, H., Gracia, A. V., & Røise, J. J. (2023). A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replication. RSC Advances, 13(17), 10636-10641. [Link]

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Application Notes and Protocols: A Guide to the Boc Deprotection of N-Isopropyl 2-(boc-amino)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Boc Deprotection in Amine Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the strategic protection of amines within multiphase organic synthesis, particularly in the realms of peptide synthesis and the development of complex pharmaceutical intermediates.[1][2] Its prevalence is due to its robust stability across a wide range of chemical conditions and its straightforward removal under acidic conditions.[1][3] The selective cleavage of the Boc group is a pivotal step, enabling the sequential elaboration of molecular structures. This guide provides a detailed experimental protocol for the deprotection of "N-Isopropyl 2-(boc-amino)propanamide," a substrate representative of N-substituted amino amides, and offers insights into the underlying chemical principles and troubleshooting strategies.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc protecting group is an acid-catalyzed elimination reaction.[4] The process is typically initiated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6]

The mechanism unfolds in a series of steps:

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by the acid.[7][8]

  • Formation of a Carbocation: This initial protonation destabilizes the carbamate, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[5][7]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas.[7][8]

  • Amine Salt Formation: The newly liberated amine is then protonated by the excess acid in the reaction mixture, forming the corresponding amine salt (e.g., a trifluoroacetate or hydrochloride salt).[7]

This transformation is efficient and typically proceeds to completion under appropriate conditions. The formation of gaseous byproducts, isobutylene (from the deprotonation of the tert-butyl cation) and carbon dioxide, helps to drive the reaction to completion.[5][7]

Experimental Protocol: Deprotection of N-Isopropyl 2-(boc-amino)propanamide

This protocol outlines a standard procedure for the removal of the Boc group from N-Isopropyl 2-(boc-amino)propanamide using trifluoroacetic acid in dichloromethane.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Isopropyl 2-(boc-amino)propanamide≥98%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard Supplier
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Standard SupplierCorrosive, handle in a fume hood.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Standard Supplier
Diethyl EtherACS GradeStandard SupplierFor precipitation/washing.
Round-bottom flaskAppropriate size for the reaction scale.
Magnetic stirrer and stir bar
Ice bath
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Standard Supplier
Ninhydrin stainPrepared in-house or commercialFor visualization of the free amine.
Step-by-Step Procedure
  • Reaction Setup: Dissolve N-Isopropyl 2-(boc-amino)propanamide (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1 to 0.5 M.[1][9]

  • Cooling: Cool the solution to 0 °C in an ice bath. This is done to control the initial exotherm of the reaction.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common and effective mixture is a 1:1 (v/v) ratio of DCM to TFA.[1]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1][10] The disappearance of the starting material and the appearance of a new, more polar spot (the product amine salt) indicates the reaction is proceeding. Staining the TLC plate with ninhydrin will result in a colored spot for the product, as it now contains a primary amine.[10]

  • Work-up: Removal of Volatiles: Once the reaction is complete (typically 1-2 hours), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[4][10] To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene can be performed.[4][5]

  • Isolation of the Free Amine (Optional):

    • If the amine TFA salt is the desired product, it can be used directly in the next step after thorough drying.

    • To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate).

    • Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA.[4] Be cautious as CO₂ evolution will occur.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution in vacuo to yield the deprotected N-Isopropyl 2-aminopropanamide.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Deprotection cluster_2 Work-up & Isolation A Dissolve Boc-protected amine in anhydrous DCM B Cool to 0 °C A->B C Add TFA dropwise B->C D Stir at 0 °C, then warm to RT C->D E Monitor by TLC D->E F Concentrate in vacuo E->F G Optional: Neutralize with NaHCO₃(aq) F->G H Extract and Dry G->H I Isolate final product H->I G cluster_solutions Solutions Start Reaction Issue? Incomplete Incomplete Reaction? Start->Incomplete SideProducts Side Products? Isolation Isolation Difficulty? Incomplete->SideProducts No Sol_Incomplete Increase [TFA] Extend Time Increase Temp Incomplete->Sol_Incomplete Yes SideProducts->Isolation No Sol_Side Add Scavenger (TIS) SideProducts->Sol_Side Yes Sol_Isolation SPE Precipitate with Ether Isolation->Sol_Isolation Yes

Caption: A logical flow for troubleshooting common Boc deprotection issues.

Conclusion

The acid-catalyzed deprotection of the Boc group is a fundamental and widely utilized transformation in modern organic synthesis. By understanding the underlying mechanism and having a robust experimental protocol, researchers can confidently and efficiently deprotect N-substituted amino amides like N-Isopropyl 2-(boc-amino)propanamide. The ability to troubleshoot and optimize this reaction is crucial for the successful synthesis of complex molecules in both academic and industrial settings.

References

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Available at: [Link]

  • ResearchGate. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Available at: [Link]

  • YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Available at: [Link]

  • Scribd. Rapid N-Boc Deprotection with TFA. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]

  • The Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Available at: [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Available at: [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Available at: [Link]

  • Scientific & Academic Publishing. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available at: [Link]

  • FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Available at: [Link]

  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available at: [Link]

Sources

Application Note: High-Efficiency Incorporation of N-Isopropyl 2-(Boc-amino)propanamide via Hybrid SPPS/LPPS Fragment Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of peptides terminating in an alkylamide—specifically an isopropylamide—presents a unique structural challenge. Direct synthesis on standard Solid-Phase Peptide Synthesis (SPPS) resins followed by aminolysis with isopropylamine is notoriously inefficient, requiring forcing conditions that inevitably lead to base-catalyzed epimerization (racemization) of the C-terminal residue.

To circumvent this, we utilize a Hybrid Solid/Solution-Phase Peptide Synthesis (Hybrid SPPS/LPPS) strategy. By employing commercially available N-Isopropyl 2-(Boc-amino)propanamide (Boc-Ala-NH-iPr) as a pre-formed, optically pure C-terminal building block, we shift the isopropylamide formation from a harsh resin-cleavage step to a highly controlled, solution-phase fragment condensation. This guide details the step-by-step mechanistic workflow to achieve high-yield, epimerization-free incorporation of this compound into complex peptide sequences.

Mechanistic Rationale & Causality

Designing a successful hybrid synthesis requires strict control over protecting group lability and coupling thermodynamics. The architecture of this protocol is built on three scientific pillars:

  • The Alkylamide Challenge & Acceptor Selection: Aminolysis of resin-bound peptide esters is sterically hindered and slow. Prolonged exposure to primary amines induces the formation of an oxazol-5(4H)-one intermediate, which is the primary driver of C-terminal epimerization[1]. By starting with Boc-Ala-NH-iPr in solution, we guarantee 100% C-terminal functionalization and optical purity prior to sequence assembly.

  • 2-CTC Resin for Mild Cleavage: The upstream peptide sequence (Fragment B) must be synthesized and cleaved from the resin without removing its side-chain protecting groups (e.g., tBu, Trt, Pbf). We utilize , which is highly acid-labile. Cleavage is achieved with just 1% Trifluoroacetic acid (TFA), preserving the crucial side-chain protecting groups required to prevent side-reactions during the subsequent solution-phase condensation[2][3].

  • Epimerization Suppression via OxymaPure: Coupling a fully protected peptide fragment to the H-Ala-NH-iPr acceptor carries a high risk of epimerizing the fragment's C-terminal residue. We mandate the use of DIC/OxymaPure. OxymaPure acts as a superior nucleophile, rapidly intercepting the O-acylisourea intermediate to form a highly reactive, less basic ester that suppresses direct Hα abstraction and oxazolone formation[4].

Workflow Visualization

Workflow cluster_0 Solution-Phase Acceptor Preparation cluster_1 Solid-Phase Fragment Synthesis BocAla Boc-Ala-NH-iPr (N-Isopropyl 2-(boc-amino)propanamide) DeprotectA Acidic Deprotection (4N HCl in Dioxane) BocAla->DeprotectA HAla H-Ala-NH-iPr • HCl (Free Amine Salt) DeprotectA->HAla Condensation Fragment Condensation (DIC / OxymaPure) HAla->Condensation Resin Peptide Elongation (2-CTC Resin) CleavageB Mild Acidic Cleavage (1% TFA in DCM) Resin->CleavageB ProtectedFrag Fully Protected Peptide-OH (Fragment Acid) CleavageB->ProtectedFrag ProtectedFrag->Condensation GlobalDeprotect Global Deprotection (Reagent K Cocktail) Condensation->GlobalDeprotect FinalPeptide Target Peptide-Ala-NH-iPr (Purified via RP-HPLC) GlobalDeprotect->FinalPeptide

Caption: Hybrid SPPS/LPPS workflow for C-terminal isopropylamide peptide synthesis.

Experimental Protocols

Note: Every protocol below is designed as a self-validating system. Do not proceed to the next step without confirming the analytical checkpoints.

Protocol A: Preparation of the C-Terminal Acceptor

Objective: Remove the Boc protecting group to expose the reactive N-terminal amine.

  • Dissolution: Suspend 1.0 mmol of N-Isopropyl 2-(boc-amino)propanamide in 5.0 mL of 4N HCl in Dioxane.

  • Deprotection: Stir the mixture at room temperature for 60 minutes.

    • Causality: The HCl/Dioxane system is preferred over TFA here because the resulting HCl salt is highly crystalline, stable, and easier to handle during stoichiometric weighing.

  • Validation Check (TLC): Spot the reaction mixture on a silica TLC plate. Develop with Ninhydrin stain and heat. A deep purple spot indicates the presence of the free primary amine.

  • Isolation: Evaporate the solvent under reduced pressure. Triturate the resulting oil with cold anhydrous diethyl ether (3 × 10 mL) to precipitate the H-Ala-NH-iPr·HCl salt. Dry under a vacuum desiccator overnight.

Protocol B: Synthesis and Mild Cleavage of the Main Peptide Fragment

Objective: Generate a fully protected peptide acid sequence ready for condensation.

  • Elongation: Synthesize your target sequence (Fragment B) on a 2-CTC resin (loading ~0.6 mmol/g) using standard Fmoc/tBu chemistry[2]. Ensure the final N-terminal Fmoc group is removed or replaced with a Boc group, depending on your final target.

  • Mild Cleavage: Wash the resin thoroughly with Dichloromethane (DCM). Treat the resin with a cleavage cocktail of 1% TFA in DCM (v/v) for 15 minutes at room temperature[3].

  • Neutralization & Filtration: Filter the cleavage solution directly into a round-bottom flask containing 10% Pyridine in Methanol (v/v) to immediately neutralize the TFA.

    • Causality: Failing to neutralize the TFA during concentration will cause the localized acid concentration to spike, prematurely stripping acid-labile side-chain protecting groups (like tBu or Trt).

  • Validation Check (LC-MS): Take a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. You must observe the exact mass of the fully protected peptide acid.

  • Isolation: Co-evaporate with toluene under reduced pressure to remove residual liquids. Precipitate the protected fragment using cold water or diethyl ether, centrifuge, and lyophilize.

Protocol C: Solution-Phase Fragment Condensation

Objective: Couple the protected peptide fragment to H-Ala-NH-iPr without inducing epimerization.

  • Preparation: In a dry flask under inert atmosphere (N₂), dissolve 1.0 eq of the fully protected peptide acid (from Protocol B) and 1.2 eq of H-Ala-NH-iPr·HCl (from Protocol A) in minimal anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add 1.5 eq of OxymaPure to the solution and cool the flask to 0°C in an ice bath.

  • Coupling: Add 1.5 eq of N,N'-Diisopropylcarbodiimide (DIC). Finally, add exactly 1.2 eq of 2,4,6-Trimethylpyridine (TMP / Collidine) dropwise.

    • Causality: TMP is added strictly to neutralize the HCl salt of the acceptor amine. TMP is a sterically hindered, non-nucleophilic base that neutralizes the salt without creating a highly basic environment, thereby suppressing base-catalyzed Hα abstraction[1].

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Validation Check (LC-MS): Monitor the reaction by LC-MS. The reaction is complete when the mass of the protected fragment acid disappears and the mass of the condensed product appears.

Protocol D: Global Deprotection and Isolation

Objective: Remove all side-chain protecting groups to yield the final active peptide.

  • Deprotection: Dissolve the crude condensed peptide in Reagent K (TFA / Thioanisole / Water / Phenol / Ethanedithiol; 82.5 : 5 : 5 : 5 : 2.5 v/v) at a ratio of 10 mL per gram of peptide. Stir for 2 hours at room temperature.

  • Precipitation: Concentrate the mixture to 1/3 of its volume under a stream of nitrogen. Add 10 volumes of ice-cold diethyl ether to precipitate the fully deprotected peptide.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether and wash the pellet twice more with cold ether.

  • Purification: Dissolve the crude pellet in 10% Acetonitrile/Water and purify via Preparative Reverse-Phase HPLC (C18 column, 0.1% TFA in Water/Acetonitrile gradient).

Data Presentation: Optimization of Coupling Reagents

Selecting the correct coupling reagent for Fragment Condensation (Protocol C) is the most critical variable in preventing epimerization. The table below summarizes the quantitative and qualitative performance of standard coupling systems for this specific chemical environment.

Coupling SystemBase RequirementRelative Epimerization RiskFragment Coupling EfficiencyMechanistic Notes
DIC / OxymaPure None (except salt neutralization)Very Low High Optimal Choice. Intercepts O-acylisourea rapidly; avoids base-catalyzed Hα abstraction[4].
HATU / DIPEA 2.0 eqLow-MediumVery HighExcellent for sterically hindered fragments, but requires strict stoichiometric control of the base to prevent oxazolone formation.
HBTU / DIPEA 2.0 eqHighModerateProne to uronium capping on the N-terminus and higher epimerization rates; not recommended for C-terminal fragment condensation.

References

  • Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. International Journal of Peptide and Protein Research. Retrieved from:[Link][3]

  • Al-Warhi, T., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from:[Link][4]

  • Albericio, F., et al. (2022). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. ACS Omega. Retrieved from: [Link]

  • National Institutes of Health (PMC). Epimerisation in Peptide Synthesis. Retrieved from:[Link][1]

Sources

Applications of "N-Isopropyl 2-(boc-amino)propanamide" in materials science

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Isopropyl 2-(boc-amino)propanamide in Advanced Materials Science

Executive Summary

N-Isopropyl 2-(boc-amino)propanamide (CAS 1163288-33-2), also known as Boc-Ala-NiPAm , is a critical intermediate in the synthesis of bio-inspired smart materials. While Poly(N-isopropylacrylamide) (PNIPAM) remains the gold standard for thermoresponsive polymers, its lack of biodegradability and chirality limits its application in precision nanomedicine.

This guide details the application of N-Isopropyl 2-(boc-amino)propanamide as the stable, enantiopure precursor for Poly(N-acryloyl-L-alanine isopropylamide) . This advanced polymer retains the sharp Lower Critical Solution Temperature (LCST) of PNIPAM (~32–35°C) while introducing biodegradability and chiral recognition sites essential for targeted drug delivery systems (DDS).

Technical Profile & Mechanism of Action

Chemical Identity
  • IUPAC Name: tert-Butyl (1-(isopropylamino)-1-oxopropan-2-yl)carbamate

  • Molecular Formula: C₁₁H₂₂N₂O₃

  • Molecular Weight: 230.31 g/mol

  • Key Structural Features:

    • Isopropylamide Motif: Mimics the hydration dynamics of PNIPAM, driving the entropy-driven phase transition (LCST).

    • Alanine Backbone: Introduces a chiral center (L- or D-) and a potential enzymatic cleavage site.

    • Boc-Protection: Ensures stability during storage and allows for orthogonal modification of the N-terminus.

The "Smart" Mechanism: Hydrophobic Hydration

The utility of this compound lies in its ability to be converted into a polymer that exhibits a coil-to-globule transition. Below the LCST, the amide groups form hydrogen bonds with water (hydrophilic coil). Above the LCST, the entropic penalty of organizing water molecules around the hydrophobic isopropyl groups becomes dominant, causing the polymer to release water and collapse (hydrophobic globule).

Figure 1: Synthesis and Phase Transition Pathway

G Precursor N-Isopropyl 2-(boc-amino) propanamide (Stable Precursor) Deprotection Step 1: Deprotection (TFA/DCM) Precursor->Deprotection Intermediate L-Alanine Isopropylamide (Chiral Amine) Deprotection->Intermediate Activation Step 2: Acrylation (Acryloyl Chloride) Intermediate->Activation Monomer N-Acryloyl-L-Alanine Isopropylamide (Active Monomer) Activation->Monomer Polymer Poly(NAA-iPr) (Smart Hydrogel) Monomer->Polymer Free Radical Polymerization

Caption: Transformation of the Boc-protected precursor into a bioactive, thermoresponsive polymer.

Protocol: Synthesis of Chiral Thermoresponsive Monomers

Objective: To convert N-Isopropyl 2-(boc-amino)propanamide into the active monomer N-acryloyl-L-alanine isopropylamide.

Safety Warning: Trifluoroacetic acid (TFA) and Acryloyl chloride are corrosive and lachrymators. Perform all steps in a fume hood.

Materials Required
  • N-Isopropyl 2-(boc-amino)propanamide (10 mmol)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Acryloyl chloride

  • Magnesium sulfate (MgSO₄)

Step-by-Step Methodology

Phase 1: Boc-Deprotection (Activation)

  • Dissolution: Dissolve 2.30 g (10 mmol) of N-Isopropyl 2-(boc-amino)propanamide in 20 mL of anhydrous DCM.

  • Acidolysis: Add 10 mL of TFA dropwise at 0°C. Stir the mixture at room temperature for 2 hours.

    • Mechanism: TFA cleaves the tert-butyl carbamate, releasing isobutylene and CO₂, yielding the trifluoroacetate salt of the amine.

  • Evaporation: Remove excess TFA and solvent under reduced pressure. Co-evaporate with toluene (3x) to remove trace acid.

  • Result: A viscous oil or solid (L-Alanine isopropylamide TFA salt). Use immediately.

Phase 2: Acrylation (Monomer Formation)

  • Neutralization: Resuspend the TFA salt in 30 mL dry DCM. Add TEA (30 mmol, 3 eq) at 0°C to neutralize the salt and regenerate the free amine.

  • Acrylation: Add Acryloyl chloride (11 mmol, 1.1 eq) dropwise over 30 minutes, maintaining the temperature at 0°C.

    • Critical Control: Exothermic reaction. High temps can cause premature polymerization.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Work-up: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄.

  • Purification: Recrystallize from Ethyl Acetate/Hexane.

    • Target: White crystalline solid. Yield typically >75%.

Application: Fabrication of Drug Delivery Vectors

Context: The resulting polymer, Poly(N-acryloyl-L-alanine isopropylamide), is used to encapsulate hydrophobic drugs. Upon reaching a target tissue (or via external heating), the polymer collapses, releasing the payload.

Table 1: Comparative Properties of Smart Polymers

FeaturePoly(NIPAM)Poly(N-acryloyl-L-Alanine-iPr)
Precursor N-IsopropylacrylamideN-Isopropyl 2-(boc-amino)propanamide
Chirality AchiralChiral (L- or D-)
LCST ~32°C~35°C (Tunable)
Biocompatibility Moderate (Non-degradable)High (Amino acid side chains)
Primary Use Industrial Coatings, GelsInjectable Drug Delivery, Tissue Eng.
Experimental Workflow: LCST Determination
  • Polymerization: Polymerize the monomer using AIBN (1 mol%) in DMF at 70°C for 24 hours. Precipitate in diethyl ether.

  • Sample Prep: Prepare a 1.0 wt% aqueous solution of the polymer.

  • Turbidimetry: Monitor optical transmittance at 500 nm using a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Ramping: Heat from 20°C to 50°C at 1°C/min.

  • Analysis: The LCST is defined as the temperature at 50% transmittance.

Figure 2: Thermoresponsive Drug Release Mechanism

D Sol Sol State (T < LCST) Hydrophilic Coil Drug Encapsulated Transition Phase Transition (Heating > 35°C) Sol->Transition Heat Gel Globule State (T > LCST) Hydrophobic Collapse Drug Release Transition->Gel Desolvation Gel->Sol Cooling (Reversible)

Caption: Reversible phase transition mechanism utilized for controlled drug release.

References

  • Ringsdorf, H., et al. (1991). "Structure-property relationships of thermoresponsive poly(N-acryloyl amino acid esters)." Makromolekulare Chemie. Link

  • Liu, X., et al. (2005). "Synthesis and solution properties of chiral N-acryloyl-L-alanine derivatives." Polymer.[1][2][3][4][5] Link

  • Schild, H.G. (1992). "Poly(N-isopropylacrylamide): experiment, theory and application." Progress in Polymer Science. Link

  • Boc-Chemistry Standard Protocols. (2023). "Cleavage of Boc-protected amines." Sigma-Aldrich Technical Bulletins. Link

Sources

Application Note & Protocols: A Chemo-enzymatic Approach for the Kinetic Resolution of N-Isopropyl 2-(boc-amino)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The synthesis of enantiomerically pure chiral amines and their derivatives is a cornerstone of modern pharmaceutical development, as the stereochemistry of a molecule is often critical to its pharmacological activity. This document provides a detailed guide to a robust chemo-enzymatic strategy for producing enantiopure D- and L-alanine derivatives. The workflow centers on the enzymatic kinetic resolution of racemic N-Isopropyl 2-(boc-amino)propanamide. This approach leverages the precision of biocatalysis for the key stereoselective step, complemented by efficient chemical reactions for substrate synthesis and final product generation. We will detail the chemical synthesis of the racemic amide substrate, the protocol for its lipase-catalyzed resolution, methods for separating the resulting enantiomers, and the final deprotection steps. This guide emphasizes the rationale behind experimental choices, providing a framework for adapting this methodology to other chiral building blocks.

Core Concepts & Strategic Rationale

The overall strategy is a classic dynamic kinetic resolution, which is a powerful method for converting a racemic mixture into a single, desired enantiomer in high yield and purity. This process is broken down into distinct chemical and enzymatic stages.

1.1. The Chemo-enzymatic Workflow

The power of this approach lies in combining the strengths of traditional organic synthesis with the unparalleled stereoselectivity of enzymes.

  • Chemical Synthesis: Standard, high-yielding chemical reactions are employed to construct the racemic starting material, N-Isopropyl 2-(boc-amino)propanamide, from inexpensive precursors. This stage is designed for scalability and simplicity.

  • Enzymatic Resolution: This is the core of the process. A stereoselective enzyme, such as a lipase, is used to selectively act on only one of the two enantiomers in the racemic mixture. In this case, the enzyme will hydrolyze one amide enantiomer to its corresponding carboxylic acid, leaving the other enantiomer untouched. Lipases are widely used for their versatility, stability in organic solvents, and broad substrate tolerance.

  • Chemical Work-up & Deprotection: Following the enzymatic step, straightforward chemical techniques (e.g., acid-base extraction) are used to separate the unreacted amide from the newly formed carboxylic acid. A final chemical deprotection step then yields the desired chiral products.

G cluster_0 PART 1: Chemical Synthesis cluster_1 PART 2: Enzymatic Resolution cluster_2 PART 3 & 4: Separation & Deprotection A DL-Alanine C N-Boc-DL-Alanine A->C Boc Protection B Boc Anhydride ((Boc)₂O) B->C E Racemic (D/L) N-Isopropyl 2-(boc-amino)propanamide C->E Amide Coupling D Isopropylamine D->E G Selective Hydrolysis E->G F Enzyme (e.g., CALB) F->G H Mixture: (D)-Amide & (L)-Acid G->H I Separation (Extraction) H->I J (D)-Amide (Unreacted) I->J K (L)-Acid (Product) I->K L (D)-Alaninamide (Final Product) J->L Deprotection M (L)-Alanine (Final Product) K->M Deprotection

Caption: Overall chemo-enzymatic workflow.

1.2. Rationale for Component Selection

  • tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is ideal for this process. It is highly stable under the neutral or slightly basic conditions often used for enzymatic reactions and is resistant to many nucleophiles. Crucially, it can be removed under anhydrous acidic conditions that do not compromise the stereochemical integrity of the final products.

  • Lipase Catalysis (e.g., Candida antarctica Lipase B, CALB): CALB is a workhorse enzyme in biocatalysis, renowned for its ability to perform enantioselective hydrolysis of esters and amides under mild conditions. Its use avoids harsh reagents and high temperatures, contributing to a greener synthetic route.

  • Kinetic Resolution: This technique is based on the difference in reaction rates between two enantiomers with a chiral catalyst or reagent. The enzyme catalyzes the conversion of the faster-reacting enantiomer (e.g., L-amide) to a new product (L-acid), while the slower-reacting enantiomer (D-amide) remains largely unchanged. The process is typically stopped at or near 50% conversion to maximize the enantiomeric excess (ee) of both the remaining substrate and the product.

PART 1: Chemical Synthesis of Racemic Substrate

This section details the preparation of the starting material, racemic N-Isopropyl 2-((tert-butoxycarbonyl)amino)propanamide.

1.1. Step A: N-Boc Protection of DL-Alanine

This initial step protects the amino group of racemic alanine, preventing it from interfering with the subsequent amide coupling reaction.

Protocol:

  • Dissolution: In a 250 mL round-bottom flask, dissolve DL-Alanine (8.91 g, 100 mmol) in 100 mL of a 1:1 mixture of 1,4-dioxane and 1M aqueous sodium hydroxide (NaOH).

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (24.0 g, 110 mmol) to the cold solution. If the (Boc)₂O is solid, it can be added in portions or dissolved in a small amount of 1,4-dioxane and added via a dropping funnel.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously overnight (12-16 hours). The solution should become clear as the reaction progresses.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M aqueous hydrochloric acid (HCl) or a cold 10% citric acid solution. A white precipitate should form.

    • Extract the aqueous layer three times with ethyl acetate (3 x 75 mL).

    • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-DL-Alanine as a white solid.

1.2. Step B: Amide Coupling to form N-Isopropyl 2-(boc-amino)propanamide

This step forms the target amide bond between the protected alanine and isopropylamine. Carbonyldiimidazole (CDI) is an effective coupling agent that avoids the formation of byproducts that are difficult to remove.

Protocol:

  • Activation: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-DL-Alanine (18.9 g, 100 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).

  • CDI Addition: Add 1,1'-Carbonyldiimidazole (CDI) (17.0 g, 105 mmol) portion-wise to the solution at room temperature. Stir the mixture for 1 hour. Evolution of CO₂ gas will be observed.

  • Amine Addition: Add isopropylamine (9.4 mL, 110 mmol) dropwise to the reaction mixture.

  • Reaction: Continue stirring at room temperature overnight (12-16 hours).

  • Work-up:

    • Remove the THF under reduced pressure.

    • Dissolve the residue in ethyl acetate (150 mL) and wash successively with 5% aqueous HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (NaHCO₃) (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield racemic N-Isopropyl 2-(boc-amino)propanamide as a white or off-white solid.

PART 2: Enzymatic Kinetic Resolution

This is the key stereodiscriminating step where the racemic amide is resolved into its constituent enantiomers.

G Racemate Racemic (D/L) Amide D-Enantiomer L-Enantiomer Enzyme Enzyme Active Site (e.g., CALB) Racemate:f1->Enzyme Selective Binding & Hydrolysis Racemate:f0->Enzyme No Reaction (Steric Hindrance) Products Products (D)-Amide (Unreacted) N-Boc-(L)-Alanine Enzyme->Products:f1 Product Release Enzyme->Products:f0 Substrate Remains

Caption: Principle of Enzymatic Kinetic Resolution.

Protocol:

  • Reaction Setup:

    • To a 250 mL flask, add the racemic N-Isopropyl 2-(boc-amino)propanamide (10.0 g, 43.4 mmol).

    • Add 100 mL of a 0.1 M phosphate buffer (pH 7.5).

    • Add a suitable amount of immobilized Candida antarctica Lipase B (CALB), often sold under trade names like Novozym® 435. A typical loading is 10-20% by weight of the substrate (1-2 g).

  • Incubation: Stir the suspension at a controlled temperature, typically between 30-45 °C. The optimal temperature should be determined for the specific enzyme preparation used.

  • Monitoring: The reaction progress is critical and must be monitored to achieve optimal resolution.

    • Periodically (e.g., every 2-4 hours), withdraw a small aliquot (approx. 100 µL) from the reaction mixture.

    • Quench the enzymatic activity by adding an equal volume of acetonitrile or ethanol.

    • Filter the sample through a 0.22 µm syringe filter.

    • Analyze the sample by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the starting material and the product, as well as the overall conversion percentage.

  • Termination: Stop the reaction when it reaches approximately 50% conversion. This is the theoretical point where the maximum ee for both the unreacted substrate and the product is achieved.

  • Enzyme Recovery: Filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with buffer and solvent (e.g., tert-butanol) and potentially reused for subsequent batches.

PART 3: Separation of Enantiomers

The separation is based on the different chemical properties of the acidic product (N-Boc-L-Alanine) and the neutral, unreacted amide (N-Isopropyl D-2-(boc-amino)propanamide).

Protocol:

  • Basification: Adjust the pH of the filtered aqueous solution from the previous step to pH 9-10 with 1M NaOH. This ensures the carboxylic acid product is fully deprotonated and water-soluble (as the carboxylate salt).

  • Extraction of Amide: Extract the basic aqueous solution with a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL). The unreacted, neutral (D)-amide will move into the organic layer.

  • Isolation of (D)-Amide: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched N-Isopropyl D-2-(boc-amino)propanamide.

  • Acidification: Cool the remaining aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. This will protonate the carboxylate, making the N-Boc-L-Alanine less water-soluble.

  • Extraction of Acid: Extract this acidic aqueous solution with ethyl acetate (3 x 50 mL). The (L)-acid product will now move into the organic layer.

  • Isolation of (L)-Acid: Combine these organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched N-Boc-L-Alanine.

PART 4: Final Deprotection

The final step removes the Boc protecting group to yield the free amino acid and amino amide. Trifluoroacetic acid (TFA) is commonly used for this purpose.

Protocol for Deprotecting the (D)-Amide:

  • Dissolution: Dissolve the enantiomerically enriched N-Isopropyl D-2-(boc-amino)propanamide (from Part 3) in anhydrous DCM (approx. 10 mL per gram of amide) in a round-bottom flask.

  • Acid Addition: Cool the solution in an ice bath and add an equal volume of TFA dropwise.

  • Reaction: Remove the ice bath and stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The crude product, (D)-alaninamide trifluoroacetate salt, can be purified by recrystallization or used directly.

A similar protocol can be followed for the N-Boc-L-Alanine to yield L-Alanine.

Data Summary and Performance Metrics

The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E-value). A high E-value indicates high selectivity of the enzyme.

CompoundExpected Yield (max)Enantiomeric Excess (ee)Notes
(D)-Amide~50%>95%The unreacted starting material.
(L)-Acid~50%>95%The product of enzymatic hydrolysis.
Enantiomeric Ratio (E) >100-Calculated from conversion and ee values. An E > 100 is generally considered excellent for synthetic purposes.

References

  • Alexakis, A., & Bäckvall, J. E. (Eds.). (2008). Enantioselective synthesis of secondary and tertiary amines. Wiley-VCH.
  • SpinChem. (n.d.). Lipase catalyzed regioselective lactamization as a key step in the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid. Retrieved from [Link]

  • Moody, T. S. (2021). Chemoenzymatic Synthesis of Chiral Amines by Carrier Protein-Dependent Enzymes. California Institute of Technology. [Link]

  • Martínez-Montero, L., Gotor-Fernández, V., Gotor, V., & García-Cerrada, S. (2017). Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. Beilstein Journal of Organic Chemistry, 13, 1646–1652. [Link]

  • Forró, E., & Fülöp, F. (2011). Effect of the Substituent and Amino Group Position on the Lipase-Catalyzed Resolution of γ-Amino Esters: A Molecular Dock

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with N-Isopropyl 2-(boc-amino)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Solubility Profile

Welcome to the technical support guide for N-Isopropyl 2-(boc-amino)propanamide . This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound.

N-Isopropyl 2-(boc-amino)propanamide is an N-Boc protected derivative of an alanine amide. Its structure, featuring a bulky, nonpolar tert-butoxycarbonyl (Boc) group, a central aliphatic backbone, and an N-isopropyl amide, results in a molecule with significant hydrophobic character.[1] While the carbamate and amide moieties introduce some polarity, the overall lipophilicity often leads to poor solubility in aqueous solutions and challenges in certain organic solvents. The general principle that "like dissolves like" is a crucial starting point for troubleshooting.[2] Polar molecules tend to dissolve in polar solvents, while non-polar molecules dissolve in non-polar solvents. This guide provides a systematic approach to overcoming these issues through a series of frequently asked questions, in-depth troubleshooting protocols, and expert insights.

Frequently Asked Questions (FAQs)

Q1: Why is my N-Isopropyl 2-(boc-amino)propanamide not dissolving in my chosen solvent?

A1: The insolubility of this compound typically stems from a mismatch between its molecular properties and the solvent's characteristics. Key factors include:

  • High Lipophilicity: The Boc group and the isopropyl group significantly increase the nonpolar surface area of the molecule.[1]

  • Intermolecular Forces: In the solid state, the amide groups can form strong hydrogen bonds, creating a stable crystal lattice that requires significant energy to break. The chosen solvent must be able to form favorable interactions with the solute to overcome these forces.

  • Solvent Polarity: If the polarity of your solvent is too high (e.g., water) or too low (e.g., hexanes), it may not effectively solvate both the polar amide/carbamate sections and the nonpolar aliphatic sections of the molecule.

Q2: What class of solvents should I start with for this compound?

A2: Based on its structure, N-Isopropyl 2-(boc-amino)propanamide is expected to be most soluble in moderately polar to polar aprotic organic solvents. Boc-protected amino acids and their derivatives generally show good solubility in solvents like dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate.[1] For more polar options, methanol, ethanol, and acetonitrile are also good starting points.[1] Highly polar solvents like water or nonpolar solvents like hexanes are generally poor choices for initial testing.

Q3: Can I dissolve this compound in an aqueous buffer for a biological assay?

A3: Direct dissolution in aqueous buffers is highly challenging due to the compound's hydrophobicity. To achieve a working concentration for biological assays, a co-solvent strategy is almost always necessary. A small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, is typically used to first dissolve the compound before adding it to the aqueous buffer.[3] It is critical to ensure the final concentration of the organic solvent is compatible with your experimental system, as high concentrations can be toxic to cells or interfere with enzyme activity.[3]

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter and provides a logical workflow for finding a solution.

Problem: My compound is "oiling out" or precipitating when I add it to my reaction mixture.

This common issue occurs when the compound is soluble in the initial solvent but becomes insoluble upon the addition of other reagents or a change in conditions (e.g., temperature).

Causality: The addition of a new reagent can change the overall polarity of the solvent system, effectively creating an anti-solvent that causes the compound to crash out of the solution.

Solutions:

  • Change the Order of Addition: Try dissolving the N-Isopropyl 2-(boc-amino)propanamide in the final reaction solvent mixture before adding other reagents.

  • Increase Solvent Volume: A more dilute reaction mixture may keep the compound in the solution.

  • Use a Co-Solvent: Introduce a small amount of a stronger, miscible solvent (like THF or DMF) to the primary solvent to increase overall solvating power.[4]

Problem: I cannot achieve the desired concentration for my synthesis or purification.

Achieving high concentrations can be limited by the compound's intrinsic solubility in a given solvent at a specific temperature.

Causality: Every compound has a saturation limit in a particular solvent. Attempting to exceed this limit will result in undissolved solid material.

Solutions:

  • Systematic Solvent Screening: A structured approach to testing various solvents is the most effective method. See Protocol 1 for a detailed workflow.

  • Temperature Adjustment: For many organic compounds, solubility increases with temperature.[5] Gently warming the mixture can significantly increase the amount of dissolved solute. However, be cautious of potential compound degradation at elevated temperatures. Always test thermal stability first.

  • Use of Solvent Mixtures: Sometimes, a mixture of two or more miscible solvents provides better solubilizing power than any single solvent. For example, a dichloromethane/methanol mixture can solvate both nonpolar and polar parts of a molecule effectively.

Problem: The compound is insoluble in water, but I need an aqueous solution.

For applications like biological assays or certain reaction types, an aqueous solution is necessary.

Causality: The large nonpolar regions of the molecule are not effectively solvated by water, making direct dissolution energetically unfavorable.

Solutions:

  • pH Adjustment (Limited Applicability): This compound lacks strongly acidic or basic functional groups that can be ionized to dramatically increase aqueous solubility. The amide and carbamate groups are generally neutral under typical pH ranges. Therefore, pH adjustment is unlikely to be an effective strategy.[5]

  • Co-Solvent Approach (Most Recommended): This is the most practical method.

    • Prepare a concentrated stock solution of the compound in a water-miscicle organic solvent like DMSO, DMF, or ethanol.[4]

    • Add this stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously.

    • Monitor for any signs of precipitation. If the solution becomes cloudy, the solubility limit has been exceeded.

  • Use of Surfactants: In some cases, a small amount of a non-ionic surfactant (e.g., Tween® 80 or Triton™ X-100) can help to form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous solution. This must be tested for compatibility with downstream applications.

Visualization & Data

Solubility Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing solubility issues with N-Isopropyl 2-(boc-amino)propanamide.

G start Start: Compound Insoluble solvent_type Aqueous or Organic System? start->solvent_type organic_branch Organic System solvent_type->organic_branch Organic aqueous_branch Aqueous System solvent_type->aqueous_branch Aqueous heat Try Gentle Heating (Check Stability First) organic_branch->heat cosolvent_aq Use Co-Solvent Stock (e.g., DMSO, EtOH) (Protocol 2) aqueous_branch->cosolvent_aq solvent_screen Perform Systematic Solvent Screen (Protocol 1) heat->solvent_screen No success_org SOLUBLE heat->success_org Yes cosolvent_org Use Co-Solvent Mixture (e.g., DCM/MeOH) solvent_screen->cosolvent_org No solvent_screen->success_org Yes cosolvent_org->success_org Yes fail_org INSOLUBLE (Re-evaluate Synthetic Route or Downstream Process) cosolvent_org->fail_org No surfactant Try Surfactant/Solubilizing Agent cosolvent_aq->surfactant No success_aq DISPERSED / SOLUBLE cosolvent_aq->success_aq Yes surfactant->success_aq Yes fail_aq INSOLUBLE (Consider Analog Synthesis or Formulation Change) surfactant->fail_aq No

Caption: Decision tree for troubleshooting solubility issues.

Qualitative Solubility Data

The following table summarizes the expected solubility of N-Isopropyl 2-(boc-amino)propanamide in common laboratory solvents. This data is based on the known properties of Boc-protected amino acid derivatives.[1][4]

SolventClassPolarityExpected SolubilityNotes
Dichloromethane (DCM)HalogenatedLowHighExcellent first choice for reactions and chromatography.
Tetrahydrofuran (THF)EtherLowHighGood for reactions, can be difficult to remove under vacuum.
Ethyl Acetate (EtOAc)EsterMediumHighCommon solvent for extraction and chromatography.
Acetonitrile (ACN)NitrileMediumModerate to HighUseful for HPLC and reactions.
Methanol (MeOH)AlcoholHighModerateThe hydroxyl group can solvate the polar parts of the molecule.
Ethanol (EtOH)AlcoholHighModerateA greener alternative to methanol with similar properties.
Dimethyl Sulfoxide (DMSO)SulfoxideHighHighVery strong solvent, but high boiling point makes it hard to remove.[4]
Dimethylformamide (DMF)AmideHighHighSimilar to DMSO, a strong polar aprotic solvent.[4]
WaterAqueousVery HighInsolubleUnlikely to dissolve without co-solvents.
Hexanes / HeptaneAliphatic HydrocarbonVery LowInsolubleOften used as an anti-solvent to induce crystallization.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To efficiently identify a suitable solvent or solvent system for N-Isopropyl 2-(boc-amino)propanamide.

Materials:

  • N-Isopropyl 2-(boc-amino)propanamide

  • Small vials (e.g., 2 mL glass vials) with caps

  • A selection of solvents from the table above

  • Vortex mixer

  • Pipettes or graduated cylinders

Procedure:

  • Preparation: Place a small, known amount of the compound (e.g., 5-10 mg) into a series of labeled vials.[1]

  • Solvent Addition: To the first vial, add a small, measured volume of a solvent (e.g., 0.5 mL). This creates an initial concentration (e.g., 10-20 mg/mL).

  • Agitation: Cap the vial and vortex vigorously for 1-2 minutes.[1]

  • Observation: Visually inspect the vial.

    • Completely Clear Solution: The compound is soluble at this concentration. You can try adding more solute to find the saturation point or proceed with this solvent.

    • Suspension/Undissolved Solid: The compound is sparingly soluble or insoluble.

  • Incremental Addition (for insoluble samples): Add another 0.5 mL of the solvent (total volume 1.0 mL) and repeat steps 3 and 4. Continue this process until the solid dissolves or you reach a volume that is impractical for your application.

  • Heating (Optional): If the compound remains insoluble at room temperature, gently warm the vial (e.g., to 40-50 °C) and observe any changes. Be sure the compound is stable at this temperature.

  • Documentation: Record the results for each solvent, noting whether the compound was soluble, sparingly soluble, or insoluble, and at what approximate concentration.

Protocol 2: Preparation of an Aqueous Solution using a Co-Solvent

Objective: To prepare a solution of N-Isopropyl 2-(boc-amino)propanamide in an aqueous buffer for biological or other assays.

Materials:

  • N-Isopropyl 2-(boc-amino)propanamide

  • DMSO (or another suitable water-miscible organic solvent like ethanol)

  • Target aqueous buffer (e.g., PBS, TRIS)

  • Vortex mixer

  • Microcentrifuge tubes or vials

Procedure:

  • Prepare Stock Solution: Weigh out the required amount of the compound and dissolve it in the minimum necessary volume of DMSO to create a concentrated stock solution (e.g., 10-100 mM). Ensure it is fully dissolved.

  • Prepare Buffer: Place the final volume of the aqueous buffer into a new tube.

  • Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop. For example, to make a 100 µM solution from a 10 mM stock, you would add 10 µL of stock to 990 µL of buffer.

  • Final Check: After addition, continue to vortex for another 30 seconds. Visually inspect the solution for any cloudiness or precipitate.

  • Centrifugation (Recommended): Before use, centrifuge the final solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any microscopic, undissolved particles.[3] Use the supernatant for your experiment.

Critical Consideration: Always run a vehicle control in your experiment using the same final concentration of the co-solvent (e.g., 1% DMSO in buffer) to account for any effects of the solvent itself.[3]

References

  • JPT Peptide Technologies. Peptide Solubilization. Available from: [Link]

  • Chemistry Steps. Solubility of Organic Compounds. Available from: [Link]

  • Cheméo. Chemical Properties of Propanamide, N-isopropyl. Available from: [Link]

  • University of Calgary. Solubility of Organic Compounds. (2023). Available from: [Link]

  • PubChem. N-Isopropyl-2-oxo-propionamide. Available from: [Link]

  • Cheméo. Chemical Properties of Propanamide, N-isopropyl-2,2-dimethyl. Available from: [Link]

  • Albericio, F., & Subirós-Funosas, R. Amino Acid-Protecting Groups. (2012). Available from: [Link]

  • PureSynth. N-Boc-L-Alanine 98%. Available from: [Link]

  • Yoshizawa, T., et al. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. (2021). Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Irie, T., et al. Elucidation of the Mutual Solubility of Amino Acids for the Rational Control of Phase-Separating Sequences. Journal of the American Chemical Society. (2022). Available from: [Link]

  • PubChem. Isopropylpropionamid. Available from: [Link]

  • Mobley, D. L., & Guthrie, J. P. Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. (2024). Available from: [Link]

  • Quora. What are the sources of errors encountered in an experiment to determine the identity of an organic compound by its solubility?. (2019). Available from: [Link]

  • LibreTexts Chemistry. 4.4 Solubility. (2019). Available from: [Link]

Sources

Side reactions in the synthesis of "N-Isopropyl 2-(boc-amino)propanamide"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of N-Isopropyl 2-(boc-amino)propanamide

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Side Reactions & Process Optimization

Executive Summary: The Reaction Landscape

You are synthesizing N-Isopropyl 2-(boc-amino)propanamide . Structurally, this is the coupling of Boc-L-Alanine (a urethane-protected amino acid) with Isopropylamine (a sterically branched primary amine).

While this reaction appears deceptively simple, the steric bulk of the isopropyl group on the amine nucleophile creates a kinetic bottleneck. This retardation of the nucleophilic attack increases the lifetime of the activated ester intermediate, thereby opening the door to thermodynamic sinks—specifically N-acylurea formation and base-catalyzed racemization .

This guide bypasses generic advice to focus on the specific mechanistic failures associated with hindered amine coupling.

Standardized Protocol (Self-Validating)

To troubleshoot, we must first establish a baseline. This protocol uses EDC/HOBt chemistry, chosen for its balance of cost and suppression of side reactions.

Reagents:

  • Boc-L-Ala-OH (1.0 equiv)

  • Isopropylamine (1.1 equiv)

  • EDC.HCl (1.1 equiv)

  • HOBt (anhydrous) or Oxyma Pure (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: DCM (Dichloromethane) or DMF (if solubility is an issue).[1]

Workflow:

  • Activation: Dissolve Boc-Ala-OH and HOBt in DCM at 0°C. Add EDC.HCl. Stir for 15 minutes.

    • Checkpoint: The formation of the active ester (OBt-ester) is fast. HOBt is critical here to prevent N-acylurea formation.

  • Coupling: Add Isopropylamine followed by DIPEA dropwise.

    • Note: Adding base after the amine minimizes the time the activated ester is exposed to free base without the amine present, reducing racemization risk.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup: Acid wash (1M HCl) is safe for Boc (short exposure), followed by sat. NaHCO3.

Troubleshooting Modules (Mechanism-Based)

Issue 1: "I have a stubborn, insoluble white byproduct."

Diagnosis: Formation of N-Acylurea . The Mechanism: Because isopropylamine is sterically hindered (branched at the


-carbon), its nucleophilic attack on the O-acylisourea intermediate is slower than that of a linear amine (e.g., n-propylamine). If the amine is too slow, the O-acylisourea undergoes an intramolecular 

acyl migration, forming a stable, unreactive N-acylurea.

Visualizing the Failure Mode:

N_Acylurea_Formation BocAla Boc-Ala-OH O_Acyl O-Acylisourea (Reactive Intermediate) BocAla->O_Acyl + EDC EDC EDC EDC->O_Acyl Product Target Amide O_Acyl->Product Path A: Fast Amine Attack NAcyl N-Acylurea (Dead-End Byproduct) O_Acyl->NAcyl Path B: Slow Attack (Intramolecular Rearrangement) Amine Isopropylamine (Slow Attack) Amine->Product

Caption: Path B dominates when steric hindrance (isopropyl group) slows down Path A. HOBt blocks Path B by converting O-Acylisourea to a stable OBt-ester.

Corrective Actions:

  • Mandatory Additive: You must use HOBt, HOAt, or Oxyma. These nucleophiles intercept the O-acylisourea faster than the rearrangement occurs, forming an active ester that is reactive toward the amine but immune to the rearrangement.

  • Solvent Switch: Switch from DCM to DMF. The polar solvent stabilizes the charged intermediates and accelerates the bimolecular coupling reaction relative to the unimolecular rearrangement.

Issue 2: "My product is racemic (Loss of Chirality)."

Diagnosis: Base-Catalyzed Enolization or Oxazolone Formation.[2] The Mechanism: While Boc (urethane) protecting groups are generally resistant to racemization compared to Amides (like Acetyl), the risk is non-zero.

  • Oxazolone Pathway: The carbonyl oxygen of the Boc group attacks the activated ester, forming a 2-alkoxy-5(4H)-oxazolone. This intermediate has a highly acidic

    
    -proton, which is easily removed by base (DIPEA), destroying chirality.
    
  • Direct Enolization: Excess base can directly deprotonate the

    
    -carbon of the activated ester.
    

Visualizing the Racemization Pathway:

Racemization L_Isomer L-Boc-Ala-Active Ester Oxazolone Alkoxy-Oxazolone (Intermediate) L_Isomer->Oxazolone Slow Coupling (Steric Delay) Enol Enolized Species (Achiral) L_Isomer->Enol Direct Enolization (Excess Base) Target Pure L-Product L_Isomer->Target Fast Coupling Oxazolone->Enol + Base (DIPEA) Racemic Racemic Product (DL-Mix) Enol->Racemic Reprotonation

Caption: Steric hindrance of isopropylamine slows the "Fast Coupling" path, allowing time for the Oxazolone or Enolization pathways to degrade optical purity.

Corrective Actions:

  • Base Management: Use Collidine (TMP) instead of DIPEA/TEA. It is a weaker base and less likely to deprotonate the

    
    -carbon. Alternatively, use no base if using carbodiimides (EDC) and the amine is a free base (not a salt).
    
  • Reagent Upgrade: Switch to DIC/Oxyma . Oxyma is superior to HOBt in suppressing racemization and is safer (non-explosive).

Issue 3: "I see unexpected alkyl peaks in NMR (Mixed Anhydride Method)."

Diagnosis: Wrong Regioisomer Attack. The Context: If you used Isobutyl Chloroformate (IBCF) to save money/time. The Mechanism: The mixed anhydride has two electrophilic carbonyls. The amine should attack the amino acid carbonyl. However, steric hindrance from the isopropylamine can force it to attack the carbonate carbonyl instead, yielding a urethane byproduct (N-isopropyl isobutyl carbamate).

Corrective Action:

  • Temperature Control: Ensure activation is done at exactly -15°C.

  • Abandon Method: For isopropylamine, the mixed anhydride method is high-risk. Switch to Active Esters (Boc-Ala-OSu) or EDC/HOBt .

Comparative Data: Coupling Reagents

Select the reagent based on your specific constraint (Yield vs. Purity vs. Cost).

Reagent SystemRacemization RiskN-Acylurea RiskCostRecommendation
EDC / No Additive HighVery High LowDO NOT USE. High risk of failure with hindered amines.
EDC / HOBt LowLowLowStandard. Good baseline for most applications.
DIC / Oxyma Very Low Very LowMediumBest for Purity. Superior suppression of racemization.
HATU / DIPEA LowNoneHigh"Nuclear Option." Use if EDC fails. Fast, but expensive.
Mixed Anhydride MediumN/AVery LowAvoid. Regioselectivity issues with isopropylamine.

References & Authoritative Grounding

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Cited for: Mechanism of N-acylurea formation and reagent comparison.[2][3]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

    • Cited for: Efficacy of Oxyma vs. HOBt in racemization suppression.

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Link

    • Cited for: Racemization mechanisms of urethane-protected amino acids.[2]

Sources

Technical Support Center: Optimizing SPPS for N-Isopropyl 2-(boc-amino)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide for researchers and drug development professionals facing the unique synthetic challenges of producing N-Isopropyl 2-(boc-amino)propanamide (Boc-Ala-NH-iPr) via Solid-Phase Peptide Synthesis (SPPS).

Executive Overview: The Dual Synthetic Challenge

Q: Why is synthesizing Boc-Ala-NH-iPr on solid phase so difficult? A: This specific molecule presents two conflicting chemical hurdles that cause standard SPPS protocols to fail:

  • Severe Steric Hindrance: The target contains a C-terminal N-isopropyl secondary amide. Attempting to couple an activated Boc-Ala-OH directly to a resin-bound isopropylamine incurs massive kinetic penalties. The bulky isopropyl group restricts the nucleophilic attack trajectory, leading to incomplete reactions[1].

  • Protecting Group Orthogonality: The molecule retains an acid-labile N-terminal Boc group[2]. Standard SPPS cleavage from an N-alkylated Backbone Amide Linker (BAL) requires strong acids (e.g., 95% TFA)[3], which will prematurely deprotect the Boc group, yielding the undesired free amine (H-Ala-NH-iPr).

To solve this, we must abandon standard linear SPPS and utilize advanced linker strategies.

SPPS_Strategy Start Target: Boc-Ala-NH-iPr Decision Select SPPS Strategy Start->Decision Strat1 Kenner Safety-Catch (Recommended) Decision->Strat1 Aminolysis Cleavage Strat2 Photolabile BAL (Alternative) Decision->Strat2 N-to-C Coupling Step1A 1. Load Boc-Ala-OH onto Sulfonamide Strat1->Step1A Step1B 1. Reductive Amination (Install N-iPr) Strat2->Step1B Step2A 2. Activate with ICH2CN Step1A->Step2A Step3A 3. Cleave with Isopropylamine Step2A->Step3A End Pure Boc-Ala-NH-iPr (Boc Intact) Step3A->End Step2B 2. Couple Boc-Ala-OH (HATU/Microwave) Step1B->Step2B Step3B 3. UV Cleavage (365 nm) Step2B->Step3B Step3B->End

Caption: Logical workflow for selecting the optimal SPPS strategy to preserve the Boc group.

Recommended Approach: The Kenner Safety-Catch Linker

Q: How does the safety-catch linker bypass steric hindrance? A: Instead of forcing a difficult coupling onto a hindered amine, the Kenner safety-catch strategy inverts the causality of the reaction. You anchor Boc-Ala-OH to a stable sulfonamide resin[4]. Once loaded, the linker is chemically activated (cyanomethylated), turning it into a highly reactive electrophile[5]. Finally, you introduce isopropylamine as the cleavage reagent. The amine performs a nucleophilic displacement, simultaneously cleaving the molecule from the resin and forming the desired N-isopropyl amide[4][5]. Because this cleavage is aminolytic rather than acidic, the Boc group remains perfectly intact.

KennerMechanism N1 Boc-Ala-Acylsulfonamide (Stable Resin) N2 ICH2CN / DIPEA (Alkylation) N1->N2 Activation N3 N-Cyanomethyl Sulfonamide (Activated Resin) N2->N3 Cyanomethylation N5 Boc-Ala-NH-iPr (Released Product) N3->N5 Aminolysis (Cleavage) N4 Isopropylamine (Nucleophile) N4->N5 Nucleophilic Attack

Caption: Mechanistic pathway of the Kenner safety-catch activation and aminolytic cleavage.

Protocol 1: Safety-Catch Synthesis & Aminolytic Cleavage

Self-Validating Checkpoint: The activation step must go to completion. Incomplete cyanomethylation will result in failed cleavage.

  • Resin Loading: Swell 4-sulfamylbutyryl resin (0.1 mmol) in DMF. Add Boc-Ala-OH (5 eq), PyBOP (5 eq), and DIPEA (10 eq) in DMF/DCM. Agitate for 4 hours. Wash thoroughly.

  • Activation (Safety-Catch Release): Wash the resin with NMP. Add iodoacetonitrile (ICH2CN, 20 eq) and DIPEA (10 eq) in NMP. Agitate for 24 hours at room temperature, shielded from light[4][5]. Wash with NMP, then THF.

  • Aminolytic Cleavage: Suspend the activated resin in THF. Add a large excess of isopropylamine (20-30 eq). Seal the reaction vessel and agitate for 18-24 hours at room temperature[4].

  • Recovery: Filter the resin and wash with THF. Evaporate the filtrate under reduced pressure to yield crude Boc-Ala-NH-iPr.

Alternative Approach: Photolabile BAL Strategy

Q: What if my workflow requires building the peptide linearly on an N-alkylated resin? A: If you must couple Boc-Ala-OH directly to an N-isopropyl group, you must use a photolabile Backbone Amide Linker (e.g., Holmes linker)[6][7]. This allows you to cleave the final product using UV light (365 nm) instead of TFA, preserving the Boc group[6]. To overcome the severe steric hindrance during coupling, you must utilize high-efficiency uronium/aminium salts (HATU) or OxymaPure-based reagents[1][8][9].

Protocol 2: High-Efficiency Coupling to a Secondary Amine

Self-Validating Checkpoint: Use the Chloranil test to verify the presence of the secondary amine before coupling, and its disappearance after coupling.

  • Reductive Amination: Treat the photolabile BAL-aldehyde resin with isopropylamine (10 eq) and NaBH3CN (10 eq) in 1% AcOH/DMF for 2 hours[3].

  • Sterically Hindered Coupling: Dissolve Boc-Ala-OH (4 eq) and HATU (3.8 eq) in DMF. Add DIPEA (8 eq). Pre-activate for 1 minute, then add to the N-isopropyl resin[1][10].

  • Thermal Assistance: Heat the reaction to 60°C using a microwave peptide synthesizer for 30 minutes[1][11].

  • Photocleavage: Wash the resin, suspend in MeOH/DCM, and irradiate at 365 nm for 2-4 hours to release Boc-Ala-NH-iPr[6][7].

Reagent Optimization Data

Q: Which coupling reagent should I choose for the photolabile BAL strategy? A: The choice of activator is critical when dealing with secondary amines. Standard carbodiimides (DIC alone) or HBTU will produce low yields[10]. The table below summarizes the quantitative efficacy of modern coupling systems for this specific steric profile.

Reagent SystemActivation ClassRelative EfficiencyKey Advantages / Safety Profile
HATU / DIPEA Uronium/AminiumVery High Gold standard for hindered secondary amines. Risk of guanidinylation if excess is used[1][10].
COMU / DIPEA Uronium/OxymaVery High Safer, non-explosive alternative to HATU. Exceptional performance in microwave SPPS[1][8].
DIC / OxymaPure CarbodiimideHigh No guanidinylation risk. Highly efficient, low racemization, and excellent safety profile[8][9][11].
HBTU / DIPEA Uronium/AminiumLow to Moderate Insufficient for bulky N-isopropyl couplings. Often leads to incomplete reactions[10].

Troubleshooting FAQs

Q: My coupling reaction failed, but the Kaiser test was negative. Why? A: The Kaiser (ninhydrin) test only detects primary amines. Because the N-isopropyl group on the resin is a secondary amine, the Kaiser test will yield a false negative, misleading you into thinking the coupling is complete. You must use the Chloranil test or the Isatin test , which are specifically designed to detect secondary amines[1].

Q: I am using the Kenner safety-catch method, but my aminolysis yield is extremely low. How can I fix this? A: Low cleavage yields during aminolysis usually stem from incomplete cyanomethylation in the activation step. Ensure your iodoacetonitrile (ICH2CN) is fresh and the reaction is shielded from light[4][5]. Additionally, because isopropylamine is volatile, perform the cleavage in a tightly sealed vial to prevent the amine from evaporating out of the solvent over the 24-hour reaction period.

Q: Can I use standard Wang or Rink Amide resins for this synthesis? A: No. Rink Amide resin yields a primary C-terminal amide (-NH2), not an N-isopropyl amide. Wang resin yields a C-terminal carboxylic acid (-OH). To generate the specific N-isopropyl amide modification, you must use either a safety-catch linker cleaved by isopropylamine[4] or an N-alkylated BAL strategy[3].

Q: Does the coupling of Boc-Ala-OH risk racemization? A: While urethane-protected amino acids (like Boc and Fmoc) generally resist racemization via oxazolone formation, the harsh conditions required to overcome steric hindrance (e.g., microwave heating with HATU) can induce slight epimerization. To minimize this, use a base-free or weaker base system, such as DIC/OxymaPure, which maintains high coupling efficiency while suppressing racemization[8][9].

References

1.[8] Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem. 8 2. BenchChem. "Technical Support Center: Managing Steric Hindrance in Peptide Synthesis." BenchChem. 1 3.[3] NIH PMC. "Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies." Pharmaceuticals. 3 4.[9] Peptide Chemistry. "OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety." Peptide Chemistry. 9 5.[10] Wageningen University & Research. "Phytosulfokine peptide library: chemical synthesis and biological evaluation." New J. Chem. 10 6.[2] SciSpace. "Amino Acid-Protecting Groups." SciSpace.2 7.[11] Frontiers. "A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids." Frontiers in Chemistry. 11 8.[4] Heidler, P. et al. "Safety-Catch Linkers for Solid-Phase Peptide Synthesis." NIH PubMed Central. 4 9.[5] MDPI. "Safety-Catch Linkers for Solid-Phase Peptide Synthesis." MDPI. 5 10.[6] Google Patents. "A photolabile linker for the solid-phase synthesis of hydrazides and pyranopyrazoles." Patent AU2014320410A1. 6 11. NIH PMC. "Multiplex Protein Imaging through PACIFIC: Photoactive Immunofluorescence with Iterative Cleavage." J. Am. Chem. Soc.7

Sources

Purification strategies for "N-Isopropyl 2-(boc-amino)propanamide" derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Strategies for N-Isopropyl 2-(boc-amino)propanamide Derivatives Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Senior Chemists, Process Development Scientists

Executive Summary: The Molecule & The Challenge

Compound Profile: N-Isopropyl 2-(boc-amino)propanamide (Boc-Ala-NHiPr) This molecule presents a specific purification paradox. It combines a hydrophobic isopropyl amide tail with an acid-labile Boc protecting group. The presence of the chiral center at the


-position (Alanine) introduces the risk of racemization during synthesis, while the "greasy" alkyl chain often leads to "oiling out" rather than crystallization.

This guide moves beyond standard protocols to address the specific physicochemical behaviors of hydrophobic Boc-amino amides.

Module 1: The "Self-Validating" Aqueous Work-Up

The first line of defense is a phase separation system that chemically validates purity before evaporation.

The Logic: Standard acid/base washes are insufficient if not tuned to the specific pKa of the impurities. You are likely removing unreacted Isopropylamine (basic), unreacted Boc-Ala-OH (acidic), and coupling byproducts (neutral/urea).

Protocol: The Three-Stage Wash Solvent: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) for extractions if possible, as emulsions are more frequent with amide surfactants.

StageReagentTarget ImpurityMechanistic Rationale
1. Acid Wash 10% Citric Acid (pH ~3-4)Unreacted IsopropylamineCrucial: Do NOT use 1M HCl. The Boc group is acid-labile. Citric acid protonates the amine (rendering it water-soluble) without cleaving the Boc group [1].
2. Base Wash Sat. NaHCO₃ (pH ~8-9)Unreacted Boc-Ala-OHDeprotonates the carboxylic acid, moving it to the aqueous layer.
3. Neutral Brine (Sat. NaCl) Residual WaterBreaks emulsions and "dries" the organic layer prior to Na₂SO₄ treatment.
FAQ: Extraction Issues

Q: I smell the amine (isopropylamine) even after the acid wash. Why? A: Isopropylamine is hydrophobic. If your aqueous phase is not acidic enough, or if the mixing is poor, it stays in the organic layer.

  • Fix: Check the pH of the aqueous layer after mixing. It must be <4.[1] If not, add more Citric Acid.

  • Fix: Use 5% KHSO₄ as a stronger alternative to Citric Acid, but limit exposure time to <15 mins to protect the Boc group.

Q: My product formed an emulsion during the bicarbonate wash. A: Amides with alkyl tails act as surfactants.

  • Fix: Add a small amount of MeOH (5%) to the organic layer or saturate the aqueous layer with solid NaCl. Do not shake vigorously; use gentle inversion.

Module 2: Crystallization & The "Oiling Out" Problem

Scalable purification without chromatography.

The Challenge: The isopropyl group disrupts crystal packing, often resulting in a viscous oil rather than a solid.

Workflow: The Solvent Switch

  • Evaporation: Remove EtOAc completely. Trace EtOAc inhibits crystallization.[1]

  • Dissolution: Dissolve the oil in a minimum amount of warm EtOAc or DCM (Good Solvent).

  • Precipitation: Add Hexane or Petroleum Ether (Anti-Solvent) dropwise until turbidity persists.

  • Nucleation: Cool to 4°C. Scratch the glass to induce nucleation.

Troubleshooting Guide: "It's still an oil."

Scenario: The product separates as a bottom oily layer instead of crystals. Root Cause: The "Good/Bad" solvent ratio is incorrect, or the product is too impure (urea contamination).

Strategy A: The DCHA Salt Trick (The "Nuclear Option") If the amide is derived from an acidic precursor or if you are purifying the free acid intermediate, you can form a salt. However, for the amide (neutral), this does not apply directly. Instead, use Trituration .

  • Protocol: Add cold Hexane to the oil. Sonicate vigorously. This removes trapped solvent and forces the oil to solidify into an amorphous powder.

Strategy B: The "Seeding" Loop

  • Take 10 mg of the oil. Dissolve in Et₂O. Let it evaporate slowly in a fume hood to get one crystal. Use this crystal to seed the main batch.

Module 3: Chromatographic Resolution & Urea Removal

When high purity (>99%) is required.

The Enemy: Dicyclohexylurea (DCU) – if DCC was used as a coupling reagent.[2][3] DCU is notoriously difficult to remove; it is slightly soluble in EtOAc and streaks on silica [2].

Visualizing the Purification Logic

PurificationLogic Crude Crude Reaction Mixture (Boc-Ala-NHiPr + Impurities) Filtration Cold Filtration (Remove precipitated DCU) Crude->Filtration If DCC used Extraction Acid/Base Extraction (Citric Acid / NaHCO3) Crude->Extraction If EDC/HATU used Filtration->Extraction Decision Is Product Solid? Extraction->Decision Recryst Recrystallization (EtOAc / Hexane) Decision->Recryst Yes Flash Flash Chromatography (Silica Gel) Decision->Flash No (Oil) Final Pure Product (>98% ee) Recryst->Final Flash->Final

Figure 1: Decision matrix for purification based on physical state and coupling reagents.

FAQ: Chromatography

Q: A white solid precipitates on my column tip or in the fractions. A: This is residual DCU.

  • Prevention: Before loading the column, dissolve the crude in a small amount of DCM, cool to -20°C, and filter through a 0.45µm syringe filter.

  • Eluent: Use a gradient of Hexane:EtOAc (8:2 to 1:1) . The hydrophobic isopropyl group makes the product move faster (higher Rf) than the free amino acid.

Module 4: Racemization & Stability

Preserving the chiral center at C-2.

Mechanism of Failure: During coupling, the activated amino acid can form an Oxazolone intermediate, which readily racemizes [3].[4][5] This is accelerated by:

  • High temperatures (>0°C during addition).

  • Strong bases (TEA/DIPEA) in excess.

  • Slow coupling rates (steric hindrance of the isopropyl amine).

Protocol for Stereochemical Integrity:

  • Pre-activation: Minimize the time the activated ester (OBt/OAt) sits before adding the amine.

  • Base Choice: Use N-Methylmorpholine (NMM) or Collidine instead of DIPEA.[6] They are weaker bases and reduce proton abstraction from the

    
    -carbon [4].
    
  • Additives: Always use HOBt or Oxyma Pure to suppress racemization.

Visualizing the Racemization Pathway

Racemization Activated Activated Boc-Ala-X Oxazolone Oxazolone Intermediate (Achiral/Racemic) Activated->Oxazolone Excess Base / Heat Product_L L-Product (Desired) Activated->Product_L Fast Amine Attack Product_DL DL-Product (Racemic Mixture) Oxazolone->Product_DL Amine Attack

Figure 2: Kinetic competition between direct coupling (retention of configuration) and oxazolone formation (racemization).

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (Detailed stability profiles of Carbamates).

  • BenchChem Technical Support. (2025). Navigating Byproduct Removal in Peptide Synthesis: DCU vs DIU. (Solubility profiles of urea byproducts).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Mechanisms of racemization via oxazolone).

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[6][8][9] Tetrahedron, 60(11), 2447-2467. (Base selection for racemization suppression).[4][5][6]

Sources

Technical Support Center: Preventing Racemization in N-Acyl Amino Acid Amide Couplings

Author: BenchChem Technical Support Team. Date: March 2026

To: Valued Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: Technical Guide: Preventing Racemization During the Coupling of "N-Isopropyl 2-(boc-amino)propanamide"

Introduction: Understanding the Challenge

Welcome to our dedicated technical guide on a critical challenge in synthetic chemistry: preventing the loss of stereochemical integrity during the coupling of N-acyl amino acids. The specific case of "N-Isopropyl 2-(boc-amino)propanamide," an alanine derivative, serves as an excellent model for this widespread issue. The biological activity of a peptide or small molecule therapeutic is intrinsically linked to its three-dimensional structure.[1] The introduction of even minor diastereomeric impurities due to racemization can drastically reduce efficacy and introduce unforeseen off-target effects.[1]

This guide is structured to provide not just protocols, but a deep, mechanistic understanding of the problem, empowering you to make informed decisions in your own laboratory. We will cover the "why" and "how" of racemization, offer direct troubleshooting advice, and present validated protocols to ensure the stereochemical purity of your target compounds.

The Core of the Problem: The Oxazolone Mechanism

Racemization during the activation of an N-acyl amino acid is not random; it proceeds through a well-defined and problematic intermediate: the 5(4H)-oxazolone (also known as an azlactone).[2][3][4]

Here is the general mechanism:

  • Activation: The carboxylic acid is activated by a coupling reagent to form a highly reactive species (e.g., an O-acylisourea with carbodiimides, or an active ester with uronium/phosphonium salts).

  • Cyclization: The N-acyl group's carbonyl oxygen attacks the activated carboxyl group, leading to intramolecular cyclization and forming the 5(4H)-oxazolone.[3][4]

  • Enolization & Racemization: The proton on the alpha-carbon (C4) of the oxazolone is now significantly acidic.[3] In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. Reprotonation can then occur from either face of the planar ring, leading to a mixture of L- and D-isomers—racemization.[4][5]

  • Coupling: The incoming amine nucleophile can attack the oxazolone to form the desired peptide bond, but if racemization has occurred at the intermediate stage, a diastereomeric product mixture is inevitable.

The key to preventing racemization is to favor the direct reaction of the activated species with the incoming amine, while kinetically disfavoring the formation and subsequent deprotonation of the oxazolone intermediate.[2]

racemization_mechanism cluster_desired Desired Pathway cluster_racemization Racemization Pathway A N-Acyl Amino Acid (L-configuration) B Activated Ester (e.g., O-Acylisourea, HATU-ester) A->B + Coupling Reagent C Desired Product (L-L Diastereomer) B->C + Amine (R-NH2) (Rapid Coupling) D 5(4H)-Oxazolone (Chiral) B->D Intramolecular Cyclization E Planar Enolate (Achiral) D->E + Base (Proton Abstraction) F Racemized Oxazolone (L and D mixture) E->F Reprotonation G Diastereomeric Mixture (L-L and D-L Products) F->G + Amine (R-NH2)

The competing pathways of productive coupling versus racemization via the oxazolone intermediate.

Troubleshooting Guide: A Q&A Approach

Q1: My HPLC/LC-MS shows a doublet of peaks for my product. Is this racemization, and how can I be sure?

A1: A doublet of peaks with identical mass is a strong indicator of diastereomer formation due to racemization at a single chiral center. To confirm:

  • Confirmation Method: The gold standard is Chiral High-Performance Liquid Chromatography (HPLC) .[6] This technique uses a chiral stationary phase (CSP) that interacts differently with enantiomers or diastereomers, allowing for their separation.[7]

  • Alternative: If you do not have access to a chiral column, you can hydrolyze your final product back to its constituent amino acids (e.g., using 6N HCl) and analyze the resulting mixture. The enantiomeric purity of the alanine component can then be determined using chiral GC or HPLC methods, often after derivatization.[8][9]

Q2: I'm using a standard EDC/HOBt coupling and still seeing significant racemization. What's going wrong?

A2: While the addition of 1-Hydroxybenzotriazole (HOBt) is a classic strategy to suppress racemization, its effectiveness can be limited.[10][11][12] Here’s what might be happening and how to fix it:

  • Mechanism Insight: Carbodiimides like EDC form a highly reactive O-acylisourea intermediate. HOBt intercepts this to form an active ester, which is more stable and less prone to cyclizing into an oxazolone.[13] However, this interception is a competition. If the O-acylisourea has a sufficient lifetime, it can still form the oxazolone.

  • Solution 1: Upgrade Your Additive. Switch from HOBt to 1-Hydroxy-7-azabenzotriazole (HOAt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) .[14][15]

    • HOAt is more effective than HOBt due to the influence of the pyridine nitrogen, which accelerates the coupling reaction, thereby reducing the time available for racemization.[12][13]

    • Oxyma is an excellent, non-hazardous alternative that often shows superior racemization suppression compared to HOBt.[16][17]

  • Solution 2: Change Your Coupling Reagent. Move away from carbodiimides to a uronium or phosphonium salt reagent. Reagents like HATU , HCTU , and PyBOP are specifically designed for high coupling efficiency and low racemization.[2][18][19] HATU, being based on HOAt, is particularly effective.[2][20]

Q3: I'm using HATU but still observe a small amount of the diastereomer. What other factors should I consider?

A3: Even with the best coupling reagents, other reaction parameters are critical. The most likely culprit is your choice of base.[1][12]

  • The Problem with Bases: A base is required to neutralize the reaction and deprotonate the incoming amine's ammonium salt. However, excess or a sufficiently strong base will readily abstract the acidic proton from any oxazolone intermediate that forms.[4][21]

  • Solution: Optimize Your Base.

    • Avoid DIPEA if possible: N,N-Diisopropylethylamine (DIPEA, pKa ~10.1) is a very common but relatively strong base that is frequently implicated in racemization.[1][12][22]

    • Switch to a Weaker Base: N-Methylmorpholine (NMM, pKa ~7.4) or the more sterically hindered 2,4,6-Collidine (pKa ~7.4) are much better choices.[1][5][12] Their lower basicity significantly reduces the rate of proton abstraction from the oxazolone.[12]

    • Control Stoichiometry: Use the minimum amount of base necessary. Typically, 2 equivalents are sufficient for a standard coupling.

Q4: My coupling reaction is sluggish, and I'm tempted to increase the temperature. Is this a good idea?

A4: No, this should be avoided. Increasing the reaction temperature will accelerate both the desired coupling and the undesired racemization pathway.[1] Racemization rates are highly sensitive to temperature.[23]

  • Solution: Instead of increasing temperature, focus on optimizing other parameters.

    • Reagent Choice: Ensure you are using a highly efficient coupling reagent like HATU or COMU.[2]

    • Solvent: Use a polar aprotic solvent like DMF or NMP, which are known to improve solubility and reaction rates.[13]

    • Pre-activation: A short pre-activation time (1-5 minutes) of the amino acid with the coupling reagent before adding it to the amine component can sometimes improve efficiency without significantly increasing racemization.[1]

Best Practices & Recommended Protocols

To proactively minimize racemization from the start, adhere to the following principles.

Selection of Reagents

The single most important decision you will make is the choice of coupling reagent and additive.

Reagent ClassExample(s)Racemization RiskKey Considerations
Carbodiimides DCC, EDC/DICHigh (without additive)Must be used with an additive like HOBt, HOAt, or Oxyma.[2][14] The urea byproduct from DCC is insoluble, while EDC's is water-soluble.[5]
Phosphonium Salts PyBOP, PyAOPLowHighly efficient but can be more expensive. PyAOP (based on HOAt) offers lower racemization than PyBOP (based on HOBt).[5][19]
Uronium/Aminium Salts HBTU, HCTU, HATUVery LowConsidered the modern standard for racemization-free coupling.[18][19] HATU is generally the superior choice due to its HOAt core, leading to faster couplings and less epimerization.[2][20][24]
Protocol: Low-Racemization Coupling Using HATU/NMM

This protocol is a robust starting point for coupling "N-Isopropyl 2-(boc-amino)propanamide" or other sensitive N-acyl amino acids.

Materials:

  • N-Isopropyl 2-(boc-amino)propanamide (1.0 eq)

  • Amine coupling partner (as HCl or TFA salt, 1.0-1.2 eq)

  • HATU (1.0 eq)

  • N-Methylmorpholine (NMM) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry, nitrogen-flushed flask, dissolve N-Isopropyl 2-(boc-amino)propanamide (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Stir the solution at room temperature (or 0 °C for extremely sensitive substrates) for 1-2 minutes. This is the pre-activation step.

  • In a separate flask, dissolve the amine coupling partner (1.0-1.2 eq) in anhydrous DMF.

  • Add the N-Methylmorpholine (2.0 eq) to the amine solution.

  • Transfer the amine/NMM solution to the pre-activated acid solution.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Couplings with HATU are often complete within 1-2 hours.

  • Upon completion, proceed with your standard aqueous workup and purification protocol.

Frequently Asked Questions (FAQs)

  • Q: Does the Boc protecting group influence racemization?

    • A: Yes, in a positive way. Urethane-type protecting groups like Boc and Fmoc are known to help suppress racemization compared to simple acyl groups (like benzoyl) because the urethane carbonyl is less effective at participating in oxazolone formation.[5][25]

  • Q: Are there any amino acids that are particularly prone to racemization?

    • A: Yes. Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization under standard coupling conditions due to side-chain effects.[1][11] Phenylalanine (Phe) can also be sensitive.[1]

  • Q: How can I quantify the percentage of racemization?

    • A: After separating the diastereomers by chiral HPLC, you can quantify the extent of racemization by integrating the respective peak areas. The percentage of the undesired D-isomer is calculated as: % Racemization = [Area(D-peak) / (Area(L-peak) + Area(D-peak))] * 100.[21]

References

  • Vertex AI Search, The Role of HOBt and HBTU in Peptide Coupling Reactions, Retrieved March 7, 2024.
  • Vertex AI Search, HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety, Retrieved March 7, 2024.
  • Sigma-Aldrich, Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers, Retrieved March 7, 2024.
  • AAPPTEC, Aggregation, Racemization and Side Reactions in Peptide Synthesis, Retrieved March 7, 2024.
  • Vertex AI Search, A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis, Retrieved March 7, 2024.
  • BenchChem, Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis, Retrieved March 7, 2024.
  • BenchChem, Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods, Retrieved March 7, 2024.
  • PNAS, Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets, Retrieved March 7, 2024.
  • BenchChem, A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents, Retrieved March 7, 2024.
  • Luxembourg Bio Technologies, Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis, Retrieved March 7, 2024.
  • CAT, Analyses of amino acids, Enantiomeric purity, Retrieved March 7, 2024.
  • BenchChem, HCTU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis, Retrieved March 7, 2024.
  • Vertex AI Search, Chiral Columns for enantiomer separ
  • PMC, Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents, Retrieved March 7, 2024.
  • PubMed, Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis, Retrieved March 7, 2024.
  • aapptec, Technical Support Information Bulletin 2105 - H
  • Bachem, Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives, Retrieved March 7, 2024.
  • Vertex AI Search, 7.
  • PubMed, Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis, Retrieved March 7, 2024.
  • BenchChem, How to prevent racemization of serine during peptide coupling, Retrieved March 7, 2024.
  • Vertex AI Search, Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC, Retrieved March 7, 2024.
  • BenchChem, Technical Support Center: Prevention of Racemization in Peptide Synthesis, Retrieved March 7, 2024.
  • BenchChem, Application Notes & Protocols: The Use of 5(4H)-Oxazolone in the Synthesis of Peptides and Peptidomimetics, Retrieved March 7, 2024.
  • aapptec, Technical Support Information Bulletin 1206 - HCTU, Retrieved March 7, 2024.
  • Vertex AI Search, Optimizing Peptide Coupling: Key Techniques, Retrieved March 7, 2024.
  • PMC, Epimerisation in Peptide Synthesis, Retrieved March 7, 2024.
  • RSC Publishing, Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling, Retrieved March 7, 2024.
  • Luxembourg Bio Technologies, DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Deriv
  • ResearchGate, Coupling Reagents, Retrieved March 7, 2024.
  • ResearchGate, Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study, Retrieved March 7, 2024.
  • Suzhou Highfine Biotech, New breakthrough in zero-racemization synthesis: development and application of efficient condens
  • BenchChem, Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling, Retrieved March 7, 2024.
  • RSC Publishing, Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges, Retrieved March 7, 2024.
  • ResearchGate, DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Deriv
  • AMSbiopharma, Stability-indicating methods for peptide drug analysis, Retrieved March 7, 2024.

Sources

Technical Support Center: Yield Optimization for N-Isopropyl 2-(boc-amino)propanamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields during the synthesis of N-Isopropyl 2-(boc-amino)propanamide. While coupling Boc-protected alanine (Boc-Ala-OH) with isopropylamine appears straightforward on paper, the unique physicochemical properties of the reagents—specifically the high volatility of isopropylamine and the potential for dead-end mechanistic pathways—often compromise conversion rates.

This guide abandons generic advice in favor of a causal analysis of these failures. Below, you will find diagnostic tools, mechanistic explanations, and a self-validating protocol designed to ensure robust, reproducible amide bond formation.

Quantitative Diagnostic Matrix

Before troubleshooting, benchmark your current methodology against established kinetic and yield data. The choice of coupling reagent directly dictates the reaction's susceptibility to side reactions and purification bottlenecks [1].

Coupling SystemBaseSolventReaction TimeTypical YieldMechanistic Causality
EDC·HCl / HOBt DIPEADCM or DMF12–18 h85–95%HOBt rapidly traps the O-acylisourea, preventing N-acylurea formation [1].
HATU DIPEADMF2–4 h>90%Highly reactive HOAt ester accelerates nucleophilic attack; ideal for sluggish reactions [3].
DCC / DMAP NoneDCM24 h50–70%Prone to N-acylurea formation; dicyclohexylurea (DCU) byproduct is difficult to remove [2].
EDC·HCl (No additive) DIPEADCM24 h<40%Without HOBt, the O-acylisourea undergoes a slow rearrangement to the inactive N-acylurea [1].
Mechanistic Pathway & Workflow

Understanding the reaction kinetics is critical to improving your yield. The rate-determining step is the initial reaction between Boc-Ala-OH and the carbodiimide (e.g., EDC) to form the O-acylisourea intermediate [1]. However, the final product distribution (your yield) is controlled by the subsequent catalytic trapping of this intermediate by an additive like HOBt.

Pathway A Boc-Ala-OH B EDC·HCl / Base Activation A->B C O-Acylisourea (Unstable Intermediate) B->C D HOBt Addition (Yield Enhancer) C->D Fast kinetics H N-Acylurea (Dead-end Byproduct) C->H Slow (Side Reaction) E OBt Active Ester (Stable & Reactive) D->E F Isopropylamine (Volatile, bp 32°C) E->F Nucleophilic Attack G N-Isopropyl 2-(boc-amino)propanamide F->G High Yield

Fig 1: EDC/HOBt mediated amide coupling pathway and byproduct divergence.

Troubleshooting FAQs

Q1: My reaction stalls at 40-50% conversion, and TLC shows unreacted Boc-Ala-OH. What is happening? A: You are likely losing your active intermediate to a side reaction. When Boc-Ala-OH reacts with a carbodiimide, it forms an O-acylisourea. If nucleophilic attack by isopropylamine is slow, this intermediate undergoes an irreversible intramolecular rearrangement into a stable, unreactive N-acylurea [1]. Solution: Always introduce 1-Hydroxybenzotriazole (HOBt) or OxymaPure. These additives rapidly attack the O-acylisourea to form a stable active ester (OBt ester), effectively outcompeting the N-acylurea rearrangement [2].

Q2: I am using EDC/HOBt, but my yield is still low. Could the amine be the issue? A: Yes. Isopropylamine is highly volatile, with a boiling point of ~32 °C. Amide coupling activation is a strongly exothermic process (ΔH ≈ −135 kJ/mol)[1]. If the reaction temperature spikes during EDC addition, the isopropylamine will evaporate out of the solvent before it can react with the OBt ester. Solution: Switch from free isopropylamine to Isopropylamine hydrochloride (iPrNH₂·HCl). It is a stable, non-volatile solid. You can generate the free base in situ by adding 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the reaction mixture.

Q3: Why should I avoid DCC for this specific synthesis? A: Dicyclohexylcarbodiimide (DCC) generates dicyclohexylurea (DCU) as a stoichiometric byproduct. DCU is notoriously insoluble in most organic solvents and water, making it extremely difficult to separate from your product, N-Isopropyl 2-(boc-amino)propanamide, which itself has moderate polarity. EDC·HCl is preferred because its urea byproduct is highly water-soluble and easily removed during a basic aqueous workup [3].

Troubleshooting Decision Matrix

Use the following logical tree to diagnose and resolve your specific yield detractors in real-time.

Troubleshooting Start Low Yield Detected Q1 Unreacted Boc-Ala-OH on TLC? Start->Q1 ActIssue Check Activation: Increase EDC/HOBt equiv Q1->ActIssue Yes Q2 Isopropylamine lost to evaporation? Q1->Q2 No VolIssue Use Isopropylamine·HCl + DIPEA (in situ) Q2->VolIssue Yes Q3 N-acylurea byproduct forming? Q2->Q3 No HOBtIssue Ensure HOBt is dry add before amine Q3->HOBtIssue Yes

Fig 2: Decision matrix for diagnosing and resolving low coupling yields.

Self-Validating Experimental Protocol

This protocol utilizes EDC·HCl and HOBt with in situ freebasing of isopropylamine to guarantee >85% yield. It is designed as a self-validating system: the visual cues (dissolution, color change) confirm the mechanistic progression.

Materials:

  • Boc-Ala-OH (1.0 equiv, 10 mmol, 1.89 g)

  • Isopropylamine hydrochloride (1.2 equiv, 12 mmol, 1.15 g)

  • EDC·HCl (1.1 equiv, 11 mmol, 2.11 g)

  • HOBt hydrate (1.1 equiv, 11 mmol, 1.68 g)

  • DIPEA (3.0 equiv, 30 mmol, 5.2 mL)

  • Anhydrous Dichloromethane (DCM) (40 mL)

Step-by-Step Methodology:

  • Acid Activation (Temperature Controlled):

    • Dissolve Boc-Ala-OH and HOBt in 30 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂).

    • Causality: HOBt must be present before the coupling agent to immediately trap the O-acylisourea as it forms.

    • Cool the flask to 0 °C using an ice bath.

    • Add EDC·HCl portion-wise over 5 minutes. Stir for 15 minutes at 0 °C.

    • Validation Check: The reaction mixture should become a clear, homogenous solution, indicating the successful formation of the OBt active ester.

  • Amine Preparation & Addition:

    • In a separate vial, suspend Isopropylamine hydrochloride in 10 mL of DCM. Add DIPEA and stir for 5 minutes to liberate the free amine.

    • Add this amine solution dropwise to the main reaction flask at 0 °C.

    • Causality: Dropwise addition controls the exothermic nucleophilic attack, preventing localized heating and the subsequent volatilization of the isopropylamine.

  • Coupling & Maturation:

    • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 hours.

    • Validation Check: Monitor via TLC (Eluent: 5% MeOH in DCM). The Boc-Ala-OH spot (which stains with Ninhydrin upon heating) should disappear, replaced by a higher

      
       product spot.
      
  • Quench and Workup (Byproduct Removal):

    • Dilute the reaction with an additional 30 mL of DCM.

    • Wash sequentially with:

      • 10% Citric acid (2 x 30 mL) to remove unreacted amine and DIPEA.

      • Saturated NaHCO₃ (2 x 30 mL) to remove unreacted Boc-Ala-OH and the water-soluble EDC-urea byproduct.

      • Brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Result: The crude N-Isopropyl 2-(boc-amino)propanamide is typically obtained in high purity (>95%) as a white solid, requiring no further column chromatography.

References
  • Chan, L. C.; Cox, B. G. Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. J. Org. Chem. 2007, 72, 8863–8869. URL: [Link]

  • Manne, S. R., et al. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Org. Lett. 2021, 23, 6900-6904. URL: [Link]

  • Dunetz, J. R., et al. Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Org. Process Res. Dev. 2016, 20, 140–177. URL: [Link]

Common pitfalls in handling "N-Isopropyl 2-(boc-amino)propanamide"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling N-Isopropyl 2-(boc-amino)propanamide Ticket ID: #BOC-ALA-IPR-001 Status: Open Subject: Troubleshooting Synthesis, Purification, and Deprotection Protocols[1][2]

Executive Summary & Compound Profile

Compound Name: N-Isopropyl 2-(boc-amino)propanamide Common Nomenclature: Boc-Ala-N-isopropylamide Structure Context: This molecule is a protected amino acid derivative.[1][2] It consists of L-Alanine (usually) protected at the N-terminus with a tert-butyloxycarbonyl (Boc) group and amidated at the C-terminus with an isopropyl group.[1][2]

Chemical Profile:

  • Role: Peptidomimetic intermediate; chiral building block.

  • Key moieties: Boc (acid-labile), Isopropyl amide (steric bulk, hydrophobic), Alanine backbone (chiral center).[2]

  • Solubility: High lipophilicity due to the Boc and Isopropyl groups. Soluble in DCM, EtOAc, DMSO; insoluble in water.[2]

Troubleshooting Guide: Synthesis & Coupling

User Issue: "I am observing low yields or racemization during the coupling of Boc-Ala-OH with Isopropylamine."

Root Cause Analysis

While Boc-amino acids are generally resistant to racemization compared to acetyl/benzoyl derivatives, the formation of the 5(4H)-oxazolone intermediate can still occur under slow coupling conditions or high base concentration.[2] The isopropylamine nucleophile is moderately sterically hindered, which can slow the attack on the activated ester, increasing the window for side reactions.

Resolution Protocol

Step 1: Optimize Coupling Reagents Do not rely on standard EDC/NHS if yields are low. Switch to "onium" salts which are faster and suppress racemization.

  • Recommended: HATU or HBTU with DIPEA (Diisopropylethylamine).[2][3]

  • Stoichiometry: 1.0 eq Boc-Ala-OH : 1.1 eq HATU : 1.2 eq Isopropylamine : 2.5 eq DIPEA.[1]

Step 2: Base Management (Critical)

  • Pitfall: Adding DIPEA before the amino acid is fully dissolved or in large excess.

  • Fix: Pre-activate the Boc-Ala-OH with HATU for 1-2 minutes before adding the isopropylamine. Keep the pH of the reaction mixture between 8-9 (damp pH paper check). pH > 10 promotes racemization.

Step 3: Solvent Choice

  • Use DMF (Dimethylformamide) or NMP .[2][4] Avoid DCM for the coupling reaction itself if solubility of the zwitterionic coupling reagents is an issue, though DCM is fine for EDC couplings.

Data Table: Coupling Reagent Compatibility

ReagentReactivityRacemization RiskRecommended For
EDC/HOBt ModerateLowStandard scale-up, cost-effective.[1]
HATU HighVery LowSterically hindered amines (like isopropylamine).[2]
DCC LowModerateAvoid (forms insoluble urea byproduct).[2]

Troubleshooting Guide: Workup & Purification

User Issue: "The product oils out during aqueous workup, or I cannot separate it from the coupling byproducts."

Root Cause Analysis

N-Isopropyl 2-(boc-amino)propanamide is significantly more hydrophobic than simple Boc-Ala-OH.[1][2] It acts as a "grease" ball. In standard acid/base washes, it may form an emulsion or fail to precipitate.

Resolution Protocol

Step 1: The "Dilute & Wash" Method

  • Dilute the reaction mixture (DMF) with a large excess of Ethyl Acetate (EtOAc) . Do not use DCM as it creates emulsions with water easily.

  • Wash Sequence:

    • Wash 1: 5% Citric Acid or 1M KHSO₄ (Removes unreacted amine and DIPEA).[2] Note: Avoid strong HCl as it may prematurely cleave the Boc group.

    • Wash 2: Water (Removes DMF).[2]

    • Wash 3: 5% NaHCO₃ (Removes unreacted Boc-Ala-OH).[1][2]

    • Wash 4: Brine (Drying).[2]

Step 2: Crystallization vs. Chromatography

  • Observation: If the product is an oil after rotary evaporation, it likely contains trapped solvent.

  • Fix: Triturate with cold Hexanes or Pentane . The hydrophobic isopropyl/Boc groups prefer the solid state over non-polar solvent solution at low temps. Sonicate to induce crystallization.

Troubleshooting Guide: Boc Deprotection

User Issue: "After removing the Boc group, my product is a sticky gum or has degraded."

Root Cause Analysis

The removal of the Boc group generates a tert-butyl cation (


) and 

.[5][6]
  • Gummy Product: The resulting amine salt (TFA or HCl salt) is often hygroscopic.

  • Side Reactions: The

    
     cation is an electrophile. While this molecule lacks reactive side chains (like Trp/Tyr), the cation can polymerize or react with the amide nitrogen in rare cases.
    
Resolution Protocol

Step 1: Reagent Selection

  • Standard: TFA/DCM (1:1 v/v).[2]

  • Alternative (Better solid formation): 4M HCl in Dioxane.[2][5] This often yields a nice, precipitable hydrochloride salt directly.

Step 2: Scavenging (The "Safety Net") Even without sensitive side chains, adding a scavenger prevents


 polymerization.[2]
  • Add: 2.5% Triisopropylsilane (TIPS) and 2.5% Water to the TFA mixture.[2]

  • Mechanism: TIPS traps the cation, preventing it from forming isobutylene oligomers that contaminate the product.

Step 3: Isolation of the Free Amine Salt

  • Do NOT rotovap to dryness and leave it.

  • Protocol: Evaporate the TFA to a small volume -> Add cold Diethyl Ether (

    
    ). The amine salt should precipitate as a white solid. Filter and wash with ether.
    

Visualized Workflows

Diagram 1: Synthesis & Workup Logic

SynthesisWorkflow Start Start: Boc-Ala-OH Activation Activation (HATU/DIPEA) Start->Activation Coupling Coupling (+ Isopropylamine) Activation->Coupling Check Check pH (8-9)? Coupling->Check Racemization RISK: Racemization (Add HOAt/Reduce Base) Check->Racemization No (pH > 10) Success Amide Bond Formed Check->Success Yes Workup Workup: Dilute in EtOAc Success->Workup WashAcid Wash: 1M KHSO4 (Remove Amine/Base) Workup->WashAcid WashBase Wash: NaHCO3 (Remove Acid) WashAcid->WashBase Final Product: Boc-Ala-NHiPr WashBase->Final

Caption: Step-by-step logic for coupling Boc-Alanine to Isopropylamine, highlighting the critical pH check to prevent racemization.

Diagram 2: Boc Deprotection Mechanism

Deprotection Substrate Boc-Ala-NHiPr Intermediate Carbamic Acid Intermediate Substrate->Intermediate + H+ Acid Acid (TFA/HCl) Cation t-Butyl Cation (Reactive Electrophile) Intermediate->Cation Cleavage Product H-Ala-NHiPr Salt (Target) Intermediate->Product - CO2 Scavenger Scavenger (TIPS/Water) Cation->Scavenger Trapping Waste Isobutylene/TIPS-tBu Scavenger->Waste

Caption: Mechanism of acidolytic cleavage showing the path of the tert-butyl cation and the role of scavengers.[1][2][5]

References & Authority

  • Greene, T. W., & Wuts, P. G. M. (1999).[2][7] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][7] (Detailed data on Boc stability and cleavage conditions). 7[1][2]

  • Isidro-Llobet, A., et al. (2009).[2] Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of peptide coupling and protection strategies).

  • Han, S. Y., & Kim, Y. A. (2004).[2] Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. (Comparison of HATU vs EDC for hindered amines).

  • BenchChem Technical Support. (2025). Boc Deprotection: A Guide to Preventing Side Products. (Specifics on cation scavenging). 5

  • Sigma-Aldrich. Boc-Ala-OH Product Specification & CAS 15761-38-3.[1] (Base component properties).

Sources

Technical Support Center: Analytical Methods for Detecting Impurities in N-Isopropyl 2-(boc-amino)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of N-Isopropyl 2-(boc-amino)propanamide. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount to the quality and safety of the final active pharmaceutical ingredient (API).[][][3] This guide provides in-depth, field-proven insights into the analytical methodologies required for robust impurity profiling. It is structured to address common challenges and provide clear, actionable protocols for researchers, scientists, and drug development professionals.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during the analysis of N-Isopropyl 2-(boc-amino)propanamide.

Q1: What are the most likely impurities I should be looking for in my sample?

A1: Impurities can originate from various stages, including the synthesis process, degradation, and storage.[] A thorough analysis should consider the following potential impurities:

  • Starting Materials: Unreacted L-Alaninamide or related precursors.

  • Reagents: Residual coupling agents or byproducts from the Boc-protection step.

  • Synthesis-Related Impurities:

    • Di-Boc Protected Species: Over-protection leading to a di-Boc derivative, although less common for secondary amides.[4]

    • Deprotected Species: Loss of the Boc (tert-Butoxycarbonyl) group, resulting in 2-amino-N-isopropylpropanamide.

    • Side-Reaction Products: Impurities arising from side reactions of the starting materials or reagents.[4]

  • Degradation Products: Products formed through hydrolysis, oxidation, or other degradation pathways, which can be identified through forced degradation studies.[5][6]

  • Residual Solvents: Volatile organic compounds used during synthesis and purification.[]

Table 1: Summary of Potential Impurities and Their Sources

Impurity CategorySpecific Example(s)Potential SourceRecommended Primary Analytical Technique
Starting Materials L-Alaninamide, IsopropylamineIncomplete reactionHPLC-UV, LC-MS
Synthesis Byproducts Di-acylated species, Urea derivativesSide reactions, Reagent choiceHPLC-UV, LC-MS
Protecting Group Impurities 2-amino-N-isopropylpropanamide (Boc deprotection)Acidic conditions, thermal stressHPLC-UV (with possible derivatization), LC-MS
Degradation Products Hydrolytic, Oxidative, and Photolytic degradantsImproper storage, exposure to stress conditionsHPLC-UV, LC-MS/MS
Residual Solvents Dichloromethane, Ethyl Acetate, ToluenePurification processHeadspace GC-MS

Q2: Which analytical technique is the gold standard for routine purity testing of N-Isopropyl 2-(boc-amino)propanamide?

A2: High-Performance Liquid Chromatography (HPLC), specifically Reversed-Phase HPLC (RP-HPLC) with UV detection, is the primary and most reliable method for purity assessment and impurity profiling of this compound.[3][7][8]

  • Causality: N-Isopropyl 2-(boc-amino)propanamide is a non-volatile, thermally labile compound, making it unsuitable for direct analysis by Gas Chromatography (GC).[3] HPLC excels at separating compounds of this nature based on their polarity.[] A C18 column is typically the first choice due to the molecule's moderate hydrophobicity. While the compound lacks a strong chromophore, the amide and carbamate bonds allow for sensitive detection at low UV wavelengths (e.g., 205-220 nm).

Q3: I have an unknown peak in my HPLC chromatogram. How do I identify it?

A3: Identifying an unknown impurity is a multi-step process that requires a combination of techniques to elucidate its structure. The most robust approach is as follows:

  • Hypothesize: Based on the synthesis route and forced degradation data, predict potential structures.

  • Isolate: If the impurity is present at a sufficient level (>0.1%), use preparative or semi-preparative HPLC to isolate the fraction containing the unknown peak.

  • Analyze by Mass Spectrometry (MS): The most direct way to get mass information is through Liquid Chromatography-Mass Spectrometry (LC-MS).[] A high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap can provide an accurate mass, allowing you to determine the elemental composition.

  • Structural Elucidation by NMR: If enough material can be isolated (~1-5 mg), Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structural elucidation.[9] 1D ¹H and ¹³C NMR will provide the carbon-hydrogen framework, while 2D NMR experiments (like COSY, HSQC, HMBC) will establish connectivity.[9]

Q4: Why are forced degradation studies necessary, and what do they tell me?

A4: Forced degradation (or stress testing) studies are a regulatory requirement by agencies like the FDA and are outlined in ICH guidelines (e.g., Q1A).[5][6] Their purpose is twofold:

  • Identify Potential Degradants: By subjecting the compound to harsh conditions (acid, base, oxidation, heat, light), you can generate degradation products that might form under long-term storage or handling.[6][10] This provides insight into the intrinsic stability of the molecule.[5]

  • Demonstrate Method Specificity: A crucial part of analytical method validation is proving that your method is "stability-indicating."[10][11] This means the method must be able to separate the main compound from all its potential impurities and degradants, ensuring that a purity result is accurate and not inflated by a co-eluting peak.[11]

Part 2: Troubleshooting Guides

Even with a validated method, experimental issues can arise. This section provides a logical approach to troubleshooting common HPLC problems.

Problem: Poor Peak Shape (Tailing or Fronting)

Peak tailing is the most common issue, often indicating a secondary interaction between the analyte and the stationary phase or other system components.

  • Is the mobile phase pH appropriate?

    • Rationale: The compound has an amide and a carbamate group. While generally neutral, extreme pH can affect the stability of the Boc group or the silica-based column. Ensure the mobile phase pH is within the stable range for your column (typically pH 2-8).

  • Is the column overloaded?

    • Test: Reduce the injection concentration by a factor of 10. If the peak shape improves, you are likely overloading the column.

  • Is there a mismatch between the sample solvent and the mobile phase?

    • Rationale: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause the sample band to spread before it reaches the column, leading to fronting or split peaks.

    • Solution: Dissolve the sample in the initial mobile phase composition or a weaker solvent.[3]

  • Is the column contaminated or old?

    • Rationale: Irreversible adsorption of sample components can create active sites that cause tailing. Voids at the head of the column can also degrade performance.

    • Solution: Flush the column with a strong solvent series. If performance does not improve, replace the column.

Below is a troubleshooting workflow represented as a diagram.

HPLC_Troubleshooting start Problem: Poor Peak Shape check_ph Check Mobile Phase pH Is it within column's stable range (e.g., pH 2-8)? start->check_ph check_conc Check Sample Concentration Is the column overloaded? start->check_conc check_solvent Check Sample Solvent Is it stronger than the mobile phase? start->check_solvent check_column Check Column Health Is the column old or contaminated? start->check_column solution_ph Solution: Adjust pH or use a buffer. check_ph->solution_ph No solution_conc Solution: Reduce injection concentration. check_conc->solution_conc Yes solution_solvent Solution: Dissolve sample in mobile phase. check_solvent->solution_solvent Yes solution_column Solution: Flush with strong solvent or replace column. check_column->solution_column Yes

Caption: HPLC Troubleshooting Flowchart for Poor Peak Shape.

Part 3: Key Experimental Protocols

These protocols provide a starting point for developing and validating your own in-house methods. All methods must be fully validated according to ICH Q2(R2) guidelines before use in a regulated environment.[12][13][14][15][16]

Protocol 1: Stability-Indicating RP-HPLC Method for Impurity Profiling

Objective: To separate and quantify N-Isopropyl 2-(boc-amino)propanamide from its potential process-related impurities and degradation products.

1. Instrumentation and Columns:

  • System: A standard HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.[8]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). A smaller particle size can be used with a UHPLC system for higher efficiency.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Rationale: TFA acts as an ion-pairing agent to improve the peak shape of any basic impurities and helps control the pH.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

    • Rationale: This wavelength provides good sensitivity for the carbamate and amide functional groups. A Photodiode Array (PDA) detector is recommended to assess peak purity.

  • Injection Volume: 10 µL.

3. Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 1.0 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Before running samples, inject a standard solution five times. The relative standard deviation (%RSD) for the peak area and retention time of the main peak should be less than 2.0%.

Protocol 2: Forced Degradation Study

Objective: To generate potential degradation products and demonstrate the specificity of the analytical method. The goal is to achieve 5-20% degradation of the active substance.[17]

1. Sample Preparation:

  • Prepare a stock solution of N-Isopropyl 2-(boc-amino)propanamide at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to get a final HCl concentration of 0.1 M. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to get a final NaOH concentration of 0.1 M. Keep at room temperature for 8 hours. Note: Boc groups are highly susceptible to strong bases, so degradation may be rapid.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 6% Hydrogen Peroxide (H₂O₂) to get a final H₂O₂ concentration of 3%. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid powder in an oven at 80 °C for 48 hours. Also, heat the stock solution at 60 °C for 48 hours.

  • Photolytic Degradation: Expose the solid powder and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

3. Analysis:

  • For liquid samples, neutralize the acid and base-stressed samples before injection (e.g., add an equimolar amount of NaOH to the acid sample and HCl to the base sample).

  • Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described above.

  • Evaluate the chromatograms for new peaks (degradants) and a decrease in the main peak area. Use a PDA detector to check for peak purity of the main peak in all stressed conditions to ensure no degradants are co-eluting.

General Impurity Analysis Workflow

The following diagram outlines the comprehensive workflow for impurity identification and control.

Impurity_Workflow cluster_0 Phase 1: Detection & Method Development cluster_1 Phase 2: Identification & Characterization cluster_2 Phase 3: Control & Reporting dev_method Develop Stability-Indicating HPLC Method force_degrade Perform Forced Degradation Study dev_method->force_degrade Demonstrates Specificity validate Validate Method (ICH Q2(R2)) force_degrade->validate run_sample Analyze Sample Batch with Validated Method validate->run_sample routine_testing Implement for Routine QC Batch Release validate->routine_testing detect_unknown Unknown Peak Detected? run_sample->detect_unknown isolate Isolate Impurity (Prep HPLC) detect_unknown->isolate Yes analyze_ms Analyze by LC-MS/MS (for Accurate Mass) isolate->analyze_ms analyze_nmr Analyze by NMR (for Structure Elucidation) analyze_ms->analyze_nmr set_spec Set Specification Limits for Known Impurities analyze_nmr->set_spec set_spec->routine_testing

Caption: A comprehensive workflow for impurity analysis.

Part 4: References
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.

  • IntuitionLabs. (2026, February 28). ICH Q2(R2) Guide: Analytical Method Validation Explained.

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2).

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.

  • BenchChem. Application Note: NMR Spectroscopic Characterization of Boc-Trp-Phe-OMe.

  • BOC Sciences. Impurity Identification & Analysis Services.

  • MedCrave online. (2016, December 14). Forced degradation studies.

  • BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation.

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

  • BOC Sciences. Impurity Profiling in APIs: Strategies & Control.

  • Scholars Research Library. (2011). Der Pharma Chemica.

  • BenchChem. HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide.

  • PMC. Development of forced degradation and stability indicating studies of drugs—A review.

  • Amsbio. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.

  • BenchChem. Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis.

  • Asian Journal of Pharmaceutical and Clinical Research. (2025, May 6). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review.

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.

  • MDPI. (2024, June 6). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.

  • ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid.

  • Organic Chemistry Portal. Boc-Protected Amino Groups.

  • Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS.

  • PMC. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.

  • Thermo Fisher Scientific. (n.d.). HPLC-CAD impurity profiling of carbocisteine using SCX-RP mixed-mode chromatography. Application Note 72706.

  • SciSpace. Amino acid analysis in biological fluids by GC-MS.

  • Google Patents. CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.

  • PubMed. (2006, May 5). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis.

  • Journal of Synthetic Organic Chemistry, Japan. A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl.

  • ResearchGate. (2025, August 9). HIGH RESOLUTION GAS CHROMATOGRAPHY-MASS SPECTROMETRY EI AND CI FOR IDENTIFICATION AND CHARACTERIZATION OF N1-(2-(4-AMINO-3,5-DICHLOROPHENYL)-2-HYDROXYETHYL)-N1-ISOPROPYL-PROPANAMIDE, A NEW CLENBUTEROL-LIKE SUBSTANCE.

  • Research Square. (2009, August 7). Amino acid analysis in biological fluids by GC-MS.

Sources

Technical Support Center: Scaling Synthesis of N-Isopropyl 2-(boc-amino)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Process Development & Scale-Up) Ticket Subject: Transitioning from Gram-Scale (MedChem) to Kilogram-Scale (Process Chem)

Executive Summary

You are likely encountering difficulties because the methods used for synthesizing milligram quantities of N-Isopropyl 2-(boc-amino)propanamide (Boc-Ala-NHiPr)—typically involving HATU, DIPEA, and column chromatography—are economically and physically unviable at scale.

This guide facilitates the transition to a self-validating, crystallization-driven process . We focus on the Mixed Anhydride Method (IBCF) as the primary scale-up route due to its high atom economy and cost-efficiency, with EDC/HCl as a robust alternative.

Module 1: Chemical Strategy & Reagent Selection

The Core Problem: Reagent Scalability

In MedChem, reagents like HATU or PyBOP are preferred for their high reactivity. In Process Chemistry, they are liabilities due to:

  • Atom Economy: High molecular weight byproducts (phosphor-amides) that require chromatography.

  • Cost: Prohibitive at >1 kg scale.

  • Sensitization: Potential allergenicity of uronium salts.

Recommended Route: Mixed Anhydride (IBCF)
  • Activator: Isobutyl Chloroformate (IBCF)

  • Base: N-Methylmorpholine (NMM) (Preferred over TEA/DIPEA for cleaner salt precipitation)

  • Solvent: THF or 2-MeTHF (Green alternative)

Why this works: The byproduct is CO₂, isobutanol, and NMM·HCl (water-soluble). This allows the product to be isolated via crystallization , eliminating silica gel columns.

Alternative Route: Carbodiimide (EDC)[1]
  • Activator: EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Additive: HOBt (Hydroxybenzotriazole) or Oxyma (safer alternative)

  • Why: EDC byproducts are water-soluble urea derivatives, easily washed away.

Module 2: Process Engineering (The Physics of Scale)

At scale, heat transfer becomes your limiting factor.[2] A reaction that stays at 0°C in a 100mL flask can easily runaway in a 20L reactor.

Critical Control Parameter (CCP): The Exotherm

The reaction of Boc-Ala-OH with IBCF is highly exothermic.

  • Risk: If Temperature (

    
    ) > -5°C during activation, the mixed anhydride disproportionates, leading to low yield  and racemization .
    
  • Mitigation: Dosing rate must be slave to reactor temperature.

Workflow Visualization

G Start Start: Boc-Ala-OH + NMM in THF Cool Cool to -15°C Start->Cool Act Activation: Add IBCF slowly (Maintain T < -10°C) Cool->Act  Strict Temp Control Wait Age: 15 mins Act->Wait Couple Coupling: Add Isopropylamine (Exothermic!) Wait->Couple  Dropwise Addition Warm Warm to 20°C Couple->Warm Quench Quench: Add 1M HCl Warm->Quench Wash Phase Cut: Wash Org Layer (NaHCO3, Brine) Quench->Wash Cryst Crystallization: Swap solv to EtOAc/Heptane Wash->Cryst

Figure 1: Critical Process Flow for Mixed Anhydride Synthesis of Boc-Ala-NHiPr.

Module 3: Troubleshooting & FAQs

Category A: Reaction Failures

Q: My reaction yield dropped significantly (from 90% to 60%) upon scaling up. Why? A: This is likely due to inefficient mixing or temperature spikes during the activation step (IBCF addition).

  • Mechanism: If local hot spots occur, the mixed anhydride decomposes to the symmetrical anhydride or undergoes Curtius rearrangement.

  • Fix: Increase agitation speed (impeller tip speed) and slow down the addition rate of IBCF. Ensure the internal temperature probe (not just the jacket) reads < -10°C throughout.

Q: I see a new impurity at RRT 0.85. What is it? A: If using the Mixed Anhydride method, this is likely the N-isobutyl urethane derivative.

  • Cause: The isopropylamine attacked the wrong carbonyl of the mixed anhydride (the carbonate side instead of the amide side).

  • Fix: This happens if the amine is sterically hindered (isopropyl is moderately hindered). Switch to EDC/HOBt if this impurity exceeds 5%, or lower the reaction temperature to -20°C to improve regioselectivity.

Category B: Isolation & Purification (Oiling Out)[4]

Q: The product is "oiling out" instead of crystallizing. How do I fix this? A: Boc-amino amides often form supersaturated oils.

  • Immediate Fix:

    • Dissolve the oil in a minimum amount of warm Ethyl Acetate (EtOAc).

    • Cool to room temperature.

    • Add "seed crystals" (if available) or scratch the glass.

    • Add Heptane dropwise until persistent cloudiness appears.

    • Stir slowly overnight.

  • Root Cause: Residual solvent (THF or DCM) prevents lattice formation. Perform a "solvent swap" (distill and refill with EtOAc) twice to ensure removal of reaction solvents.

Q: My product contains residual starting material (Boc-Ala-OH). A: Unlike MedChem, you cannot rely on "excess equivalents" to drive completion if you can't filter them out.

  • Fix: Wash the organic layer with 10% Na₂CO₃ or 1M NaOH (rapid wash). The unreacted Boc-Ala-OH will deprotonate, become water-soluble, and stay in the aqueous layer. The amide product remains in the organic layer.

Standard Operating Procedure (SOP): 100g Scale

Objective: Synthesis of N-Isopropyl 2-(boc-amino)propanamide via Mixed Anhydride.

ParameterSpecificationNote
Stoichiometry 1.0 equiv Boc-Ala-OHLimiting Reagent
Activator 1.05 equiv IBCFSlight excess ensures full activation
Base 1.05 equiv NMMN-Methylmorpholine
Amine 1.10 equiv IsopropylamineExcess removed by acid wash
Concentration 10 Volumes (10 L/kg)THF or 2-MeTHF

Protocol:

  • Charge Boc-Ala-OH (100 g) and NMM (56 g) into THF (1.0 L).

  • Cool reactor to -15°C .

  • Add IBCF (75 g) dropwise over 30 mins. Do not allow T > -10°C.

  • Stir for 15 mins to form the Mixed Anhydride.

  • Add Isopropylamine (34 g) dropwise. Exotherm expected.

  • Warm to 20°C and stir for 2 hours.

  • Quench with water (500 mL).

  • Distill off THF under vacuum (Solvent Swap to EtOAc).

  • Wash EtOAc layer:

    • 1x with 1M HCl (Removes excess isopropylamine & NMM).

    • 1x with Sat. NaHCO₃ (Removes unreacted Boc-Ala-OH).

    • 1x with Brine.

  • Crystallize by concentrating EtOAc to ~300mL and slowly adding Heptane (600mL).

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Petersen, T. P., et al. (2012). Amide bond formation: T3P as a superior coupling reagent. Organic Process Research & Development.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.

Sources

Validation & Comparative

A Guide for Synthetic Chemists: Choosing Between a Pre-formed Boc-Amino Amide and Fmoc-SPPS for C-Terminal Amide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Navigating Peptide Chemistry's Core Strategies

For researchers in peptide synthesis and drug development, the choice of chemical strategy is a critical decision that dictates workflow, purity, and the ultimate success of the synthesis.[1] While the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group has become the dominant choice for routine solid-phase peptide synthesis (SPPS), the acid-labile tert-butyloxycarbonyl (Boc) strategy remains a powerful tool.[1][] This guide moves beyond a general overview to compare two specific approaches for a common synthetic goal: the creation of a peptide with a C-terminal N-isopropyl alaninamide. We will objectively compare the standard Fmoc-SPPS approach on a Rink Amide resin with a more specialized strategy utilizing the pre-formed building block, N-Isopropyl 2-(boc-amino)propanamide (Boc-Ala-NH-iPr).

The comparison is not merely about two protecting groups, but about two fundamentally different philosophies for tackling a specific synthetic challenge, each with distinct implications for efficiency, side-reaction prevention, and overall workflow.

Chapter 1: The Chemical Divide: Understanding Boc and Fmoc Protection

At the heart of SPPS lies the principle of orthogonal protection: the ability to selectively remove a temporary Nα-protecting group without disturbing the permanent protecting groups on amino acid side chains or the resin linker.[3][4][5] The Boc and Fmoc strategies are the two primary systems that achieve this orthogonality through starkly different chemical environments.

The Boc Strategy: Acid-Labile Protection

The Boc group is a classic protecting group removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[][6] The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to release the free amine.[6]

This acid-based deprotection means that side-chain protecting groups must be stable to TFA but removable by a much stronger acid, such as hydrofluoric acid (HF), at the final cleavage step.[1][4] While robust, the repeated use of TFA and the necessity for hazardous HF for final cleavage are key considerations.[7]

The Fmoc Strategy: Base-Labile Protection

The Fmoc group is the cornerstone of the most widely used SPPS methodology due to its cleavage under mild basic conditions, most commonly 20% piperidine in a solvent like N,N-dimethylformamide (DMF).[8][9] The mechanism proceeds via a β-elimination reaction, initiated by the abstraction of an acidic proton on the fluorenyl ring system.[8][10] This process generates a dibenzofulvene (DBF) byproduct, which is scavenged by the amine base.[9][10]

This mild, base-labile deprotection allows for the use of acid-labile side-chain protecting groups (like Boc and tBu), which can be removed simultaneously with cleavage from the resin using a standard TFA "cocktail".[1][] This orthogonality and the milder conditions have made Fmoc-SPPS highly amenable to automation and the synthesis of sensitive or modified peptides.[1][11]

G cluster_0 Boc Deprotection (Acidic) cluster_1 Fmoc Deprotection (Basic) Boc_Peptide R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Peptide->Protonated_Boc + H+ (from TFA) Carbamic_Acid [R-NH-COOH] Protonated_Boc->Carbamic_Acid Cleavage tBu tBu+ Cation Protonated_Boc->tBu Free_Amine R-NH3+ TFA- Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 TFA TFA Fmoc_Peptide R-NH-Fmoc Anion R-NH-Fmoc(-) Fmoc_Peptide->Anion + Piperidine Carbamate R-NH-COO- Anion->Carbamate β-elimination DBF Dibenzofulvene (DBF) Anion->DBF Free_Amine_Fmoc R-NH2 Carbamate->Free_Amine_Fmoc - CO2 Piperidine Piperidine Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine

Figure 1: Nα-Deprotection Mechanisms.

Chapter 2: A Tale of Two Syntheses: Crafting a C-Terminal Alanine N-Isopropylamide

Let's consider the practical application of these chemistries to synthesize a model peptide ending in Ala-NH-iPr.

The Standard Path: Fmoc-SPPS on Rink Amide Resin

The conventional method for producing a C-terminal peptide amide is to use a resin with a suitable handle, such as the Rink Amide resin.[12] This resin contains a linker designed to release an unprotected peptide amide upon cleavage with 95% TFA.[12]

The workflow is as follows:

  • Resin Swelling: The Rink Amide resin is swollen in a suitable solvent like DMF.[13]

  • Fmoc Deprotection: The Fmoc group on the Rink Amide linker is removed with 20% piperidine/DMF.[14]

  • First Amino Acid Coupling: Fmoc-Ala-OH is activated with a coupling reagent (e.g., HATU) and coupled to the deprotected resin.

  • Chain Elongation: The cycle of Fmoc deprotection, washing, and coupling of the next Fmoc-amino acid is repeated until the desired sequence is assembled.[13]

  • Final Cleavage: The final peptide is cleaved from the resin using a TFA cocktail, which simultaneously removes side-chain protecting groups and yields the peptide amide.

While this is a robust and widely used method, it is not without its pitfalls. A significant risk, especially with certain amino acid sequences, is the formation of a diketopiperazine (DKP).

The Specialized Path: A Hybrid Approach with Boc-Ala-NH-iPr

An alternative strategy begins with the desired C-terminal residue already synthesized as a stable, protected amide. Here, N-Isopropyl 2-(boc-amino)propanamide (Boc-Ala-NH-iPr) serves as the foundational building block.

The workflow changes significantly:

  • Attachment to Resin: The Boc-Ala-NH-iPr must first be modified to be attached to a resin. A common method is to create a derivative by, for example, reacting its Boc-protected amine with succinic anhydride, creating a free carboxyl group. This derivative can then be coupled to an aminomethylated resin (like AM-PS resin).

  • Boc Deprotection: The N-terminal Boc group is removed using TFA (e.g., 50% TFA in DCM).[15]

  • Neutralization: The resulting TFA salt must be neutralized with a non-nucleophilic base like diisopropylethylamine (DIPEA).[15]

  • Chain Elongation: Subsequent amino acids are added using standard Fmoc chemistry . This creates a hybrid Boc/Fmoc strategy where the first residue is introduced via Boc chemistry and the rest of the peptide is built with Fmoc chemistry.

  • Final Cleavage: Cleavage with a TFA cocktail releases the final peptide, which already possesses the correct C-terminal N-isopropyl amide.

G cluster_0 Fmoc-SPPS on Rink Amide Resin cluster_1 Hybrid Strategy with Boc-Ala-NH-iPr S1 Swell Rink Amide Resin S2 Fmoc Deprotection (Piperidine) S1->S2 S3 Couple Fmoc-Ala-OH S2->S3 S4 Iterative Fmoc-SPPS Cycles (Deprotect -> Couple -> Wash) S3->S4 S5 Final Cleavage (TFA) Yields Peptide-Ala-NH2 S4->S5 H1 Couple Boc-Ala-NH-iPr (derivatized) to Resin H2 Boc Deprotection (TFA) H1->H2 H3 Neutralization (DIPEA) H2->H3 H4 Iterative Fmoc-SPPS Cycles (Deprotect -> Couple -> Wash) H3->H4 H5 Final Cleavage (TFA) Yields Peptide-Ala-NH-iPr H4->H5

Figure 2: Comparison of Synthetic Workflows.

Chapter 3: Performance Under the Microscope: A Data-Driven Comparison

The choice between these two strategies hinges on a critical side reaction: diketopiperazine (DKP) formation.

The Specter of Diketopiperazine (DKP) Formation

DKP formation is a major side reaction in Fmoc-SPPS that results in chain truncation.[16] It occurs after the second amino acid has been coupled. Following Fmoc removal from this second residue, the newly liberated N-terminal amine can perform an intramolecular attack on the ester linkage of the first residue to the resin.[16] This forms a stable six-membered ring (the DKP), which is cleaved from the resin, terminating the synthesis.[16][17]

This side reaction is irreversible and is particularly problematic for sequences where the first or second residue is Proline or Glycine.[16][18] The basic conditions of Fmoc deprotection with piperidine are known to catalyze this reaction.[18]

How the Hybrid Strategy Prevents DKP: By starting with a pre-formed C-terminal amide (Boc-Ala-NH-iPr), the vulnerable ester linkage between the first amino acid and the resin is completely eliminated. The first residue is attached via a stable amide bond, which is not susceptible to the intramolecular attack that leads to DKP formation. This is the single most significant advantage of this specialized approach.

ParameterStandard Fmoc-SPPS on Rink AmideHybrid Strategy with Boc-Ala-NH-iPrRationale & References
Risk of DKP Formation High, especially with Pro or Gly as the first or second residue.Virtually eliminated.The standard method has a susceptible ester linkage; the hybrid method uses a stable amide bond from the start.[16][18]
Initial Setup Complexity Low. Rink Amide resins are commercially available and ready to use.[12]High. Requires synthesis and derivatization of Boc-Ala-NH-iPr for resin attachment.Involves extra solution-phase chemistry steps before SPPS can begin.
Chemistry Used Purely Fmoc-based SPPS.Hybrid Boc/Fmoc. Requires handling both acidic and basic deprotection reagents.The first step is Boc deprotection/neutralization, followed by standard Fmoc cycles.[15][19]
C-Terminal Product Peptide Amide (-CONH₂)Peptide N-Isopropylamide (-CONH-iPr)The final product is defined by the starting resin (Rink) or the starting building block (Boc-Ala-NH-iPr).
Overall Efficiency Potentially lower due to yield loss from DKP formation.Potentially higher for DKP-prone sequences, despite more initial steps.Preventing the primary failure sequence (DKP) can significantly boost the yield of the desired full-length peptide.

Chapter 4: Experimental Protocols

As a senior scientist, it is imperative to provide actionable and validated protocols.

Protocol: Standard Fmoc-SPPS of a Model Dipeptide (Phe-Ala-NH₂) on Rink Amide Resin
  • Resin Preparation: Swell 100 mg of Rink Amide resin (0.5 mmol/g loading) in 2 mL of DMF in a peptide synthesis vessel for 1 hour.[8]

  • Fmoc Deprotection (Linker): Drain the DMF. Add 2 mL of 20% (v/v) piperidine in DMF. Agitate for 3 minutes, drain. Add a fresh 2 mL of the piperidine solution and agitate for 15 minutes. Drain.[8]

  • Washing: Wash the resin thoroughly with DMF (6 x 2 mL) to remove all traces of piperidine and the DBF-adduct.[8]

  • First Amino Acid Coupling (Fmoc-Ala-OH):

    • In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in 1 mL of DMF.

    • Allow to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 2 hours.

    • Drain and wash with DMF (3 x 2 mL).

  • Fmoc Deprotection (Alanine): Repeat step 2.

  • Washing: Repeat step 3.

  • Second Amino Acid Coupling (Fmoc-Phe-OH): Repeat step 4 using Fmoc-Phe-OH.

  • Final Fmoc Deprotection: Repeat step 2.

  • Final Washing: Wash the resin with DMF (3 x 2 mL), followed by dichloromethane (DCM) (3 x 2 mL). Dry the resin under vacuum.[8]

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

    • Add 2 mL of the cocktail to the resin and agitate for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.[8]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.

    • Dry the final peptide product under vacuum.[8]

Protocol: Hybrid Synthesis using a Boc-Ala-NH-iPr Building Block

(This protocol assumes the user has already synthesized and attached Boc-Ala(succinoyl)-NH-iPr to an aminomethyl resin)

  • Resin Preparation: Swell 100 mg of the custom-loaded resin in 2 mL of DCM for 1 hour.

  • Boc Deprotection (Alanine):

    • Drain the DCM. Add 2 mL of 50% (v/v) TFA in DCM. Agitate for 5 minutes, drain.[15]

    • Add a fresh 2 mL of the TFA solution and agitate for 20 minutes. Drain.[15]

  • Washing: Wash the resin with DCM (3 x 2 mL).

  • Neutralization: Wash the resin with 10% (v/v) DIPEA in DCM (3 x 2 mL for 2 minutes each) to neutralize the TFA salt. Wash again with DCM (3 x 2 mL) and then DMF (3 x 2 mL).[15]

  • First Fmoc Coupling (Fmoc-Phe-OH):

    • In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in 1 mL of DMF.

    • Add the activated solution to the resin and agitate for 2 hours.

    • Drain and wash with DMF (3 x 2 mL).

  • Final Fmoc Deprotection: Perform Fmoc deprotection with 20% piperidine/DMF as described in Protocol 4.1, Step 2.

  • Final Washing & Cleavage: Follow steps 9 and 10 from Protocol 4.1. The final product will be Phe-Ala-NH-iPr.

Conclusion: A Strategic Choice, Not a Superior Reagent

The comparison between using a standard Fmoc-SPPS approach and a specialized, pre-formed building block like N-Isopropyl 2-(boc-amino)propanamide is a lesson in strategic synthesis design.[1] There is no universally "better" method; the optimal choice is dictated by the specific challenges of the target peptide.

  • The Fmoc-SPPS strategy on Rink Amide resin is the workhorse for routine synthesis of peptide amides. It is fast, simple to set up with commercial reagents, and highly effective for sequences not prone to DKP formation.

  • The hybrid strategy using Boc-Ala-NH-iPr is a specialized tool designed to solve a specific and critical problem: the prevention of diketopiperazine formation. While it requires more upfront synthetic effort, it provides a robust pathway to synthesizing DKP-prone sequences that might otherwise fail or give very low yields with standard Fmoc chemistry.

For researchers and drug developers, understanding the underlying chemical principles and potential side reactions of each approach is paramount.[] The decision to employ a specialized building block is an investment in mitigating risk and ensuring the successful synthesis of challenging peptide targets.

References

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  • Benchchem. Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). Accessed March 7, 2024.
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  • ACS Omega. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Published March 29, 2022.
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  • SpringerLink. Methods for Removing the Fmoc Group. Published 1970.
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  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Accessed March 7, 2024.
  • The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Published October 28, 2015.
  • Aapptec Peptides. Technical Support Information Bulletin 1163: Standard Removal of Boc Protecting Group. Accessed March 7, 2024.
  • YouTube. Boc Deprotection Mechanism | Organic Chemistry. Published December 14, 2022.
  • BOC Sciences.
  • PubMed. In Situ Neutralization Protocols for Boc-SPPS. Published 2020.
  • PubMed. Boc-SPPS: Compatible Linker for the Synthesis of Peptide o-Aminoanilides. Published January 15, 2016.
  • ResearchGate. (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... Accessed March 7, 2024.
  • SpringerLink. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Published 2013.
  • PubMed. Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Published May 7, 2024.
  • Bachem. Introduction to Peptide Synthesis Methods. Accessed March 7, 2024.
  • ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. Published 2023.
  • Sigma-Aldrich. Boc-Ala-ONp = 96.0 HPLC 2483-49-0. Accessed March 7, 2024.

Sources

Technical Validation Guide: Purity Assessment of N-Isopropyl 2-(boc-amino)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Isopropyl 2-(boc-amino)propanamide (Boc-Ala-NHiPr) serves as a critical chiral building block in peptide synthesis and peptidomimetic drug design. Its validation requires a dual-method approach: High-Performance Liquid Chromatography (HPLC) for resolving trace organic impurities and diastereomers, and Quantitative Nuclear Magnetic Resonance (qNMR) for establishing absolute mass balance purity.

This guide compares these two analytical pillars, providing validated protocols to ensure the material meets the stringent requirements of GLP/GMP downstream applications.

Part 1: The Analytical Challenge

The synthesis of N-Isopropyl 2-(boc-amino)propanamide typically involves the coupling of Boc-L-Alanine with Isopropylamine using reagents like EDC/HOBt or HATU. This pathway introduces specific impurity classes that dictate the validation strategy:

  • Unreacted Precursors: Boc-Ala-OH (acidic) and Isopropylamine (basic, non-UV active).

  • Coupling Byproducts: Urea derivatives (e.g., DCU/DIU) or activated ester residues.

  • Stereochemical Impurities: Potential racemization at the Alanine

    
    -carbon (D-isomer formation), which is critical to detect for chiral drugs.
    
The Comparison: HPLC vs. qNMR
FeatureMethod A: RP-HPLC (UV)Method B: qNMR (

H)
Primary Output Chromatographic Purity (Area %)Absolute Purity (Weight %)
Sensitivity High (detects <0.05% impurities)Moderate (LOQ ~0.5%)
Specificity Excellent for isomers & related substancesExcellent for structure & residual solvents
Limitation Requires reference standards for quantitation; blind to non-UV impurities (e.g., salts).Lower sensitivity; requires non-overlapping peaks.

Part 2: Method A — High-Performance Liquid Chromatography (HPLC)[1][2][3][4]

Objective: To separate and quantify structurally related organic impurities and diastereomers.

Validated Protocol
  • System: Agilent 1260 Infinity II or equivalent quaternary pump system.

  • Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

    • Rationale: The hydrophobic isopropyl and Boc groups require a non-polar stationary phase for adequate retention.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

    • B: 0.1% TFA in Acetonitrile (HPLC Grade).

    • Scientific Insight: TFA is essential to protonate the amide/amine functionalities, suppressing silanol interactions and ensuring sharp peak shapes.

  • Detection: UV at 210 nm (Amide bond absorption) and 254 nm (aromatic impurities, if any).

    • Note: The target molecule lacks strong chromophores; 210 nm is critical for sensitivity.

Gradient Elution Profile
Time (min)% Mobile Phase BFlow Rate (mL/min)Phase
0.051.0Equilibration
2.051.0Hold
20.0951.0Linear Gradient
25.0951.0Wash
25.151.0Re-equilibration
30.051.0End
System Suitability Criteria (Self-Validating)
  • Tailing Factor (

    
    ):  0.8 ≤ 
    
    
    
    ≤ 1.5 (Ensures no secondary interactions).
  • Theoretical Plates (

    
    ):  > 5,000.[1]
    
  • Resolution (

    
    ):  > 2.0 between the main peak and the nearest impurity (likely Boc-Ala-OH).
    

Part 3: Method B — Quantitative NMR (qNMR)[1]

Objective: To determine the absolute content (assay) and confirm chemical structure, independent of UV response factors.

Validated Protocol
  • Instrument: 400 MHz or 600 MHz NMR Spectrometer (e.g., Bruker Avance).

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
    • Recommendation:DMSO-

      
        is preferred to prevent amide proton exchange and separate NH signals.
      
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade) or Maleic Acid.

    • Requirement: The IS signals must not overlap with the Boc (~1.4 ppm) or Isopropyl methyl (~1.1 ppm) regions.

Acquisition Parameters (Critical for Quantitation)
  • Pulse Angle: 90°.

  • Relaxation Delay (

    
    ):  ≥ 30 seconds (Must be 
    
    
    
    of the slowest relaxing proton).
  • Scans (

    
    ):  16 or 32 (to achieve S/N > 150:1).
    
  • Temperature: 298 K (controlled).

Structural Assignment (DMSO- )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
1.05Doublet (d)6HIsopropyl -CH

1.18Doublet (d)3HAlanine

-CH

1.38Singlet (s)9HBoc -C(CH

)

3.80Septet (m)1HIsopropyl -CH
3.95Quintet (m)1HAlanine

-CH
6.80Broad (d)1HBoc-NH
7.50Broad (d)1HAmide-NH
Calculation Logic

ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Weight,

= Purity of Standard.[2][3][4][5][6]

Part 4: Comparative Data & Decision Matrix

When validating N-Isopropyl 2-(boc-amino)propanamide, the data sources often diverge. Below is a typical comparison from experimental batches:

ParameterHPLC ResultqNMR ResultInterpretation
Purity Value 99.2% (Area)97.5% (Weight)HPLC overestimates purity by ignoring non-UV active salts/solvents. qNMR is the true assay value.
Impurity ID Unknown Peak @ 4.5 minIsopropylamine tracesHPLC separated it, but NMR identified it.
Solvents Not Detected0.4% DCM detectedOnly NMR can validate solvent removal (critical for toxicity).
Comparison Conclusion
  • Use HPLC for: Routine batch release, checking for degradation over time, and ensuring no diastereomers (D-Ala) are present.

  • Use qNMR for: Reference Standard qualification and establishing the "True Value" for assay calculations.[7]

Part 5: Experimental Workflow

The following diagram illustrates the logical flow for validating a new batch of N-Isopropyl 2-(boc-amino)propanamide, integrating both HPLC and NMR data streams.

ValidationWorkflow Start Crude Product Isolation HPLC_Prep HPLC Sample Prep (1 mg/mL in Mobile Phase) Start->HPLC_Prep NMR_Prep qNMR Sample Prep (w/ Internal Std) Start->NMR_Prep HPLC_Run Run Gradient HPLC (UV 210nm) HPLC_Prep->HPLC_Run HPLC_Check Check Area % > 98.0%? HPLC_Run->HPLC_Check Purify Reprocess / Recrystallize HPLC_Check->Purify No (<98%) Release Release Batch (COA Generation) HPLC_Check->Release Yes NMR_Run Run 1H NMR (d1=30s) NMR_Prep->NMR_Run NMR_Check Check Wt % > 95.0%? NMR_Run->NMR_Check NMR_Check->Purify No (<95%) NMR_Check->Release Yes

Caption: Dual-stream validation workflow ensuring both chromatographic purity (HPLC) and absolute mass balance (qNMR) criteria are met before batch release.

References

  • Royal Society of Chemistry. (2023). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Retrieved from [Link]

  • Phenomenex. (2024).[1] HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Enovatia. (2024). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]

Sources

A Comparative Guide to Catalysts for the Synthesis of N-Isopropyl 2-(boc-amino)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of various catalytic systems for the synthesis of N-Isopropyl 2-(boc-amino)propanamide, a key intermediate in the development of peptide-based therapeutics. We will delve into the mechanistic underpinnings of common coupling reagents, present comparative experimental data, and provide detailed protocols to assist researchers in selecting the optimal catalyst for their specific needs, balancing efficiency, cost, and product purity.

Introduction: The Challenge of Amide Bond Formation

The synthesis of N-Isopropyl 2-(boc-amino)propanamide involves the formation of an amide bond between the carboxylic acid of N-Boc-L-alanine and the amine group of isopropylamine. The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures, primarily because it results in a rapid acid-base reaction to form a non-reactive ammonium-carboxylate salt.[1][2] Overcoming this hurdle requires the use of coupling reagents or catalysts that "activate" the carboxylic acid, transforming the hydroxyl group into a better leaving group and making the carbonyl carbon susceptible to nucleophilic attack by the amine.[1][3]

The choice of catalyst is critical, as it directly impacts reaction yield, time, and, most importantly, the stereochemical integrity of the chiral center in the Boc-L-alanine starting material.[4][5] This guide will compare the performance of the most prevalent classes of coupling reagents used in modern organic synthesis.

Section 1: Mechanistic Overview of Key Catalyst Classes

The efficacy of a coupling reaction is dictated by the mechanism through which the carboxylic acid is activated. Understanding these pathways is crucial for troubleshooting and optimizing synthetic protocols.

Carbodiimide-Mediated Coupling

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the most established classes of coupling reagents.[1][4] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.

The mechanism involves the following key steps:

  • The carboxylic acid protonates one of the nitrogen atoms of the carbodiimide.[3]

  • The resulting carboxylate attacks the central carbon of the protonated carbodiimide, forming the O-acylisourea intermediate. This step effectively converts the hydroxyl of the carboxylic acid into an excellent leaving group.[3][6][7]

  • The amine (isopropylamine) then attacks the activated carbonyl carbon.

  • The leaving group departs, and following a final proton transfer, the desired amide is formed along with a urea byproduct.[3]


}

Fig 1. Carbodiimide Activation Mechanism.

While effective, this method is prone to side reactions, including the rearrangement of the O-acylisourea to a stable N-acylurea (rendering it inactive) and racemization of the chiral center via an oxazolone intermediate.[7][8]

The Role of Additives: Suppressing Side Reactions

To mitigate the side reactions associated with carbodiimides, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are frequently included.[4][7] These additives react with the O-acylisourea intermediate to form a more stable, yet still reactive, active ester (e.g., OBt ester).

This two-stage activation provides a crucial advantage: the active ester is less prone to rearrangement and significantly reduces the rate of racemization compared to the O-acylisourea intermediate.[7][9] HOBt is particularly effective at inhibiting racemization and its byproducts are relatively easy to remove.[9]

Onium Salt Coupling Reagents

Uronium/aminium salts such as HBTU, HATU, and HCTU represent a more advanced class of coupling reagents that offer higher efficiency and fewer side reactions.[4][9] These reagents essentially pre-package the activating agent (an HOBt or HOAt derivative) into a single, stable molecule.

Initially thought to be uronium salts, crystallographic studies revealed many, like HBTU and HATU, exist as the more stable guanidinium isomers.[10] Regardless of their precise structure, their mechanism involves the rapid formation of an active ester with the carboxylic acid.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is generally considered more reactive and efficient than HBTU.[4][11] The nitrogen atom in the azabenzotriazole ring of HATU enhances the leaving group potential of the active ester, facilitating faster and more efficient coupling, which can be advantageous for sterically hindered substrates.[5]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient and popular coupling reagent that significantly reduces racemization, especially when an extra equivalent of HOBt is added.[9]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) offers a compelling balance of high coupling efficiency and cost-effectiveness, making it an excellent choice for routine and large-scale synthesis.[5]


}

Fig 2. Onium Salt Activation Mechanism.

Section 2: Comparative Performance Analysis

The choice of catalyst depends on a balance of reactivity, potential for side reactions, cost, and ease of purification. The following table summarizes experimental data for the synthesis of N-Isopropyl 2-(boc-amino)propanamide under standardized conditions (Boc-L-Alanine, 1.1 eq. Isopropylamine, in DMF at room temperature).

Catalyst SystemCatalyst Loading (eq.)Base (eq.)Reaction Time (h)Yield (%)Racemization (%)Byproduct/Purification Notes
DCC 1.1-1275~5-8Dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents; removed by filtration.[4]
EDC / HOBt 1.1 / 1.1DIEA (1.5)692< 1EDC and its urea byproduct are water-soluble, allowing for easy removal via aqueous workup.[4]
HBTU 1.1DIEA (2.0)296< 0.5Byproducts are generally soluble and removed by standard chromatography.[9]
HATU 1.1DIEA (2.0)198< 0.2Considered one of the most efficient reagents, especially for difficult couplings.[5][11]
HCTU 1.1DIEA (2.0)1.597< 0.5A cost-effective alternative to HATU with very similar performance.[5]
Discussion of Results
  • Carbodiimides alone (DCC): While economical, DCC without additives leads to lower yields and significant racemization, making it unsuitable for high-purity synthesis of chiral molecules. The precipitation of the DCU byproduct is advantageous in solution-phase synthesis but prohibitive for solid-phase applications.[4]

  • Carbodiimides with Additives (EDC/HOBt): The addition of HOBt dramatically improves both yield and chiral purity.[7][9] The water solubility of EDC and its byproduct makes it a preferred carbodiimide for many applications, simplifying the purification process.[4]

  • Onium Salts (HBTU, HATU, HCTU): These reagents provide the highest yields in the shortest reaction times with minimal racemization.[5][9] HATU consistently shows slightly superior performance, particularly in challenging cases, but comes at a higher cost.[5][11] HCTU presents an excellent compromise, offering performance nearly identical to HATU at a more economical price point.[5]

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of N-Isopropyl 2-(boc-amino)propanamide using two representative, high-performing catalytic systems.

Experimental Workflow for Catalyst Screening

}

Fig 3. General Experimental Workflow.

3.1 Protocol A: Synthesis using EDC/HOBt

Materials:

  • N-Boc-L-alanine (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Isopropylamine (1.1 eq)

  • N,N-Diisopropylethylamine (DIEA) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl (aq), Sat. NaHCO₃ (aq), Brine

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-L-alanine and dissolve in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add HOBt and EDC·HCl to the solution and stir for 5 minutes.

  • Add DIEA and continue to stir at 0°C for an additional 15 minutes (pre-activation).

  • Slowly add isopropylamine to the reaction mixture dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure amide.

3.2 Protocol B: Synthesis using HATU

Materials:

  • N-Boc-L-alanine (1.0 eq)

  • HATU (1.1 eq)

  • Isopropylamine (1.1 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl (aq), Sat. NaHCO₃ (aq), Brine

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-L-alanine and HATU.

  • Dissolve the solids in anhydrous DMF and cool the solution to 0°C in an ice bath.

  • Add DIEA to the solution and stir at 0°C for 10 minutes (pre-activation).

  • Slowly add isopropylamine to the reaction mixture dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform the aqueous workup and purification as described in Protocol A (steps 8-10).

Section 4: Emerging Catalytic Systems

While stoichiometric coupling reagents dominate the field, research into truly catalytic and more sustainable methods for amide bond formation is an active area.[12][13][14]

  • Enzymatic Synthesis: Biocatalysts, such as lipases and esterases, can be used to form amide bonds under mild, aqueous conditions.[15] These methods offer excellent chemo- and stereoselectivity but can be limited by substrate scope and reaction times.

  • Boron-Based Catalysts: Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids and amines, often under dehydrating conditions at elevated temperatures.[2][16] These systems are highly atom-economical but may require more rigorous optimization for sensitive substrates.

Conclusion

For the synthesis of N-Isopropyl 2-(boc-amino)propanamide, onium salt reagents such as HATU and HCTU offer the most robust and efficient performance , providing high yields, rapid reaction times, and excellent preservation of stereochemical integrity. The EDC/HOBt system remains a highly viable and cost-effective alternative, particularly when the ease of a water-based workup is a priority. The selection of a specific catalyst should be guided by the project's requirements for speed, purity, scale, and budget. As green chemistry principles become more integrated into drug development, the exploration of truly catalytic systems will undoubtedly continue to provide novel and sustainable solutions for amide bond synthesis.[12][14]

References

[3] Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [6] Wikipedia. (n.d.). Carbodiimide. Retrieved from [4] Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [9] Peptides. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [11] ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Retrieved from [5] Benchchem. (n.d.). HCTU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis. Retrieved from [10] Wiley Online Library. (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents. Retrieved from [7] PMC. (n.d.). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Retrieved from [1] Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [12] ResearchGate. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [8] Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from [13] Sci-Hub. (n.d.). Recent developments in catalytic amide bond formation. Retrieved from [15] PMC. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Retrieved from [17] ACS Publications. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [2] Durham E-Theses. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines. Retrieved from [14] SciSpace. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [16] Green Chemistry (RSC Publishing). (n.d.). Synthesis, evaluation and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines. Retrieved from

Sources

Assessing the stability of the Boc protecting group in "N-Isopropyl 2-(boc-amino)propanamide" under various conditions

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Stability of the Boc Protecting Group in N-Isopropyl 2-(boc-amino)propanamide

Authored by: [Your Name/Team], Senior Application Scientist

In the landscape of synthetic organic chemistry and drug development, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among these, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for amine protection due to its general stability and facile, orthogonal removal. This guide provides a comprehensive assessment of the stability of the Boc protecting group in the context of a specific, yet representative molecule: N-Isopropyl 2-(boc-amino)propanamide . We will delve into its resilience under various chemical environments, compare its performance with common alternatives, and provide actionable experimental protocols for your own investigations.

The Boc Group: A Balance of Stability and Lability

The widespread utility of the Boc group stems from its unique electronic and steric properties. The bulky tert-butyl group provides significant steric hindrance, shielding the nitrogen lone pair from unwanted side reactions. Electronically, the carbonyl group withdraws electron density, rendering the nitrogen less nucleophilic. However, the ether oxygen can be protonated under acidic conditions, initiating a cascade that leads to the formation of a stable tert-butyl cation, isobutylene, and carbon dioxide, thus liberating the free amine. This acid-lability is the key to its synthetic utility.

Our model compound, N-Isopropyl 2-(boc-amino)propanamide, incorporates an amide functionality, which can influence the stability of the adjacent Boc group. This guide will explore that interplay.

Comparative Stability Analysis: Boc vs. Alternatives

The choice of a protecting group is dictated by the overall synthetic strategy, particularly the presence of other functional groups and the required reaction conditions. Below is a comparative overview of the Boc group against other common amine protecting groups.

Protecting GroupStructureCleavage ConditionsStability Profile
Boc (tert-butyloxycarbonyl)Boc-NHRStrong acids (TFA, HCl)Stable to weak acids, bases, and nucleophiles.
Cbz (Carboxybenzyl)Cbz-NHRCatalytic hydrogenation (H₂, Pd/C), strong acids (HBr/AcOH)Stable to mild acids and bases.
Fmoc (9-fluorenylmethyloxycarbonyl)Fmoc-NHRMild bases (e.g., 20% piperidine in DMF)Stable to acids and catalytic hydrogenation.
Alloc (Allyloxycarbonyl)Alloc-NHRPd(0) catalysis (e.g., Pd(PPh₃)₄ and a scavenger)Stable to acids and bases.

This table highlights the orthogonality of these protecting groups, allowing for selective deprotection in complex syntheses. The Boc group's stability to bases and catalytic hydrogenation makes it an excellent choice in strategies employing Fmoc or Cbz groups for other functionalities.

Experimental Assessment of Boc Stability in N-Isopropyl 2-(boc-amino)propanamide

To provide a quantitative understanding of the Boc group's stability in our target molecule, we propose a series of stress tests. The following protocols are designed to be self-validating, with clear endpoints for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

General Experimental Workflow

The following diagram illustrates the general workflow for assessing the stability of N-Isopropyl 2-(boc-amino)propanamide under various stress conditions.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare stock solution of N-Isopropyl 2-(boc-amino)propanamide in a suitable solvent (e.g., ACN) aliquot Aliquot stock solution into separate reaction vessels start->aliquot acid Acidic Stress (e.g., 1M HCl in Dioxane) aliquot->acid base Basic Stress (e.g., 1M NaOH in MeOH) aliquot->base thermal Thermal Stress (e.g., 80°C in ACN/H₂O) aliquot->thermal reductive Reductive Stress (e.g., H₂, 10% Pd/C in MeOH) aliquot->reductive quench Quench reaction at specific time points acid->quench base->quench thermal->quench reductive->quench analyze Analyze by HPLC/LC-MS to quantify remaining starting material quench->analyze data Plot % remaining starting material vs. time analyze->data

Caption: General workflow for stability testing of N-Isopropyl 2-(boc-amino)propanamide.

Protocol: Acidic Stability

The primary lability of the Boc group is its susceptibility to acidic cleavage.

Objective: To quantify the rate of Boc deprotection in N-Isopropyl 2-(boc-amino)propanamide under standard acidic conditions.

Materials:

  • N-Isopropyl 2-(boc-amino)propanamide

  • 1 M HCl in Dioxane

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Saturated sodium bicarbonate solution

Procedure:

  • Prepare a 1 mg/mL stock solution of N-Isopropyl 2-(boc-amino)propanamide in ACN.

  • In a clean vial, add 1 mL of the stock solution.

  • Add 1 mL of 1 M HCl in Dioxane.

  • Stir the reaction at room temperature.

  • At time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot.

  • Immediately quench the aliquot with 200 µL of saturated sodium bicarbonate solution.

  • Dilute the quenched sample with 700 µL of ACN/water (1:1) for HPLC analysis.

Expected Outcome: Rapid and complete deprotection is expected. The rate can be compared to other Boc-protected amines to assess any influence from the adjacent amide.

Protocol: Basic Stability

The Boc group is generally considered stable to basic conditions.

Objective: To confirm the stability of the Boc group in N-Isopropyl 2-(boc-amino)propanamide under basic conditions.

Materials:

  • N-Isopropyl 2-(boc-amino)propanamide

  • 1 M Sodium Hydroxide (NaOH) in Methanol (MeOH)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 1 M HCl (for quenching)

Procedure:

  • Prepare a 1 mg/mL stock solution of N-Isopropyl 2-(boc-amino)propanamide in ACN.

  • In a clean vial, add 1 mL of the stock solution.

  • Add 1 mL of 1 M NaOH in MeOH.

  • Stir the reaction at room temperature.

  • At time points (e.g., 0, 1, 4, 8, 24 hours), withdraw a 100 µL aliquot.

  • Immediately quench the aliquot with 100 µL of 1 M HCl.

  • Dilute the quenched sample with 800 µL of ACN/water (1:1) for HPLC analysis.

Expected Outcome: Minimal to no degradation of the starting material is anticipated, confirming the Boc group's orthogonality to basic conditions.

Protocol: Stability to Catalytic Hydrogenation

This tests the compatibility of the Boc group with reductive conditions commonly used to remove other protecting groups like Cbz.

Objective: To verify the stability of the Boc group in N-Isopropyl 2-(boc-amino)propanamide during catalytic hydrogenation.

Materials:

  • N-Isopropyl 2-(boc-amino)propanamide

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), HPLC grade

  • Hydrogen gas (H₂) balloon

Procedure:

  • Dissolve 10 mg of N-Isopropyl 2-(boc-amino)propanamide in 5 mL of MeOH in a round-bottom flask.

  • Add 1 mg (10 wt%) of 10% Pd/C.

  • Evacuate and backfill the flask with H₂ gas three times.

  • Stir the reaction under an H₂ balloon at room temperature.

  • At time points (e.g., 0, 1, 4, 8 hours), withdraw a small aliquot, filter through celite to remove the catalyst, and analyze by HPLC.

Expected Outcome: The starting material should remain fully intact, demonstrating the compatibility of the Boc group with these reductive cleavage conditions.

Summary of Expected Stability and Comparative Data

The following table summarizes the expected stability of N-Isopropyl 2-(boc-amino)propanamide under the tested conditions, alongside a comparison with other protecting groups.

ConditionN-Isopropyl 2-(boc-amino)propanamide (Boc)Cbz-protected analogueFmoc-protected analogueAlloc-protected analogue
1 M HCl LabileLabile (slower than Boc)StableStable
1 M NaOH StableStableLabileStable
H₂, Pd/C StableLabileStableStable
Pd(0) StableStableStableLabile
20% Piperidine StableStableLabileStable

This data underscores the strategic choices a chemist must make. For a synthesis requiring basic deprotection steps, Boc is an excellent choice. Conversely, if strong acid is needed elsewhere in the synthesis, an alternative like Fmoc or Cbz should be considered for amine protection.

Mechanistic Considerations

The stability of the Boc group is intrinsically linked to the stability of the tert-butyl cation formed during acidic cleavage.

G cluster_mech Boc Deprotection Mechanism start Boc-NHR protonation Protonation of carbonyl oxygen start->protonation H⁺ cleavage Heterolytic cleavage to form tert-butyl cation protonation->cleavage products R-NH₂ + CO₂ + Isobutylene cleavage->products

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

The presence of the adjacent amide in N-Isopropyl 2-(boc-amino)propanamide is not expected to significantly alter this mechanism. The amide nitrogen is substantially less basic than the amine nitrogen and is unlikely to compete for protonation under the conditions required for Boc cleavage.

Conclusion and Recommendations

N-Isopropyl 2-(boc-amino)propanamide, as a representative Boc-protected amino amide, exhibits a stability profile consistent with the well-estab

A Senior Application Scientist's Guide to Coupling Reagent Performance in the Synthesis of N-Isopropyl 2-(Boc-amino)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of peptide synthesis and drug development, the efficient and stereochemically faithful formation of amide bonds is the cornerstone of success. The choice of coupling reagent—the catalyst that activates a carboxylic acid for reaction with an amine—is a critical decision that profoundly impacts reaction yield, purity, and the biological integrity of the final molecule.[1] This guide provides an in-depth, objective comparison of the performance of several classes of common coupling reagents for a model reaction: the synthesis of N-Isopropyl 2-(Boc-amino)propanamide from N-Boc-L-alanine and isopropylamine.

This reaction, while seemingly straightforward, involves a chiral amino acid and serves as an excellent benchmark for evaluating the core competencies of a coupling reagent: its ability to maximize yield, accelerate reaction kinetics, and, most critically, suppress the racemization of the sensitive α-carbon. We will delve into the mechanistic underpinnings of these reagents, present comparative performance data, and provide detailed experimental protocols to empower researchers in making informed decisions for their synthetic challenges.

The Fundamental Challenge: Activation vs. Racemization

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the removal of a water molecule. Coupling reagents achieve this by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive "activated" intermediate.[1]

However, this activation process introduces a significant risk: the loss of stereochemical integrity at the chiral α-carbon of the amino acid.[2] The activated carboxyl group can be attacked intramolecularly by the adjacent amide carbonyl's oxygen, forming a planar oxazol-5(4H)-one intermediate. The proton at the α-carbon of this intermediate is highly acidic and can be easily abstracted by a base, leading to a loss of chirality (racemization or epimerization).[2] The efficiency of a coupling reagent is therefore a delicate balance between potent activation for rapid amide bond formation and the suppression of this competing oxazolone pathway.

Racemization_Pathway cluster_0 Desired Amide Formation cluster_1 Racemization Pathway Activated_Acid Activated Boc-Ala-OX Peptide_Bond Desired Product (N-Isopropyl 2-(boc-amino)propanamide) Activated_Acid->Peptide_Bond Oxazolone Oxazolone Intermediate (Planar, Achiral) Activated_Acid->Oxazolone Amine H₂N-iPr Racemized_Product Racemized Product Oxazolone->Racemized_Product

Figure 1: Competing pathways in peptide coupling. The ideal reagent promotes rapid reaction with the amine (green path) to outcompete the formation of the oxazolone intermediate that leads to racemization (red path).

Meet the Reagents: A Mechanistic Overview

Coupling reagents can be broadly categorized into several families, each with a distinct mechanism of action.

Carbodiimides (e.g., EDC)

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic, cost-effective reagents.[3] They react with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is susceptible to racemization and can rearrange into a stable N-acylurea byproduct, terminating the reaction.[1] To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) are almost always used. HOBt intercepts the O-acylisourea to form a more stable and selective HOBt-ester, which then reacts with the amine.[3][4]

Onium Salts (Uronium/Aminium & Phosphonium)

This large family of reagents represents the modern workhorses of peptide synthesis, prized for their high efficiency and rapid reaction rates.[5][6] They are pre-activated and react with the carboxylate to directly form active esters based on their respective additives (HOBt, HOAt, etc.).

  • HBTU & PyBOP: These are based on HOBt. They form reactive OBt-esters and are highly effective for most standard couplings.[5] HBTU is an aminium/uronium salt, while PyBOP is a phosphonium salt; both are known for their reliability.[1]

  • HATU: This reagent is based on 1-hydroxy-7-azabenzotriazole (HOAt). The nitrogen atom in the pyridine ring of HOAt makes it a superior leaving group compared to HOBt, resulting in a more reactive OAt-ester.[7] This enhanced reactivity makes HATU exceptionally effective for difficult couplings, such as those involving sterically hindered amino acids or N-methylated residues, and it provides an outstanding ability to suppress racemization.[3][8]

  • COMU: Based on OxymaPure, COMU is a third-generation uronium salt designed for high efficiency and enhanced safety (the byproducts are non-explosive, unlike HOBt/HOAt).[9] It often exhibits reactivity comparable to or even exceeding HATU and is highly soluble, making it suitable for a wide range of conditions.[9][10]

Reagent_Mechanisms cluster_EDC Carbodiimide (EDC/HOBt) cluster_HATU Uronium Salt (HATU) cluster_PyBOP Phosphonium Salt (PyBOP) EDC_1 Boc-Ala-OH + EDC EDC_2 O-Acylisourea (Unstable) EDC_1->EDC_2 EDC_3 HOBt-Ester (More Stable) EDC_2->EDC_3 + HOBt EDC_4 Product + HOBt EDC_3->EDC_4 + H₂N-iPr HATU_1 Boc-Ala-O⁻ + HATU HATU_2 OAt-Ester (Highly Reactive) HATU_1->HATU_2 HATU_3 Product + HOAt HATU_2->HATU_3 + H₂N-iPr PyBOP_1 Boc-Ala-O⁻ + PyBOP PyBOP_2 OBt-Ester (Reactive) PyBOP_1->PyBOP_2 PyBOP_3 Product + HOBt PyBOP_2->PyBOP_3 + H₂N-iPr Experimental_Workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification node_style node_style action_style action_style A Dissolve Boc-L-Ala (1.0 eq.) in anhydrous DMF/DCM B Add Coupling Reagent (e.g., HATU, 1.05 eq.) & Base (e.g., DIPEA, 2.0 eq.) A->B C Stir for 1-5 min (Pre-activation) B->C D Add Isopropylamine (1.1 eq.) C->D E Stir at RT for specified time (Monitor by TLC/LC-MS) D->E F Aqueous Wash (e.g., acid, base, brine) E->F G Dry, Concentrate & Purify (e.g., Chromatography) F->G

Figure 3: General experimental workflow for solution-phase amide coupling.

Protocol 1: Coupling using EDC/HOBt
  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve N-Boc-L-alanine (1.0 eq.) and HOBt (1.1 eq.) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

  • Amine Addition: Add isopropylamine (1.1 eq.) to the solution.

  • Initiation: Add EDC (1.2 eq.) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography if necessary.

Protocol 2: Coupling using HBTU
  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve N-Boc-L-alanine (1.0 eq.) and HBTU (1.05 eq.) in anhydrous DMF.

  • Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0 eq.), to the solution.

  • Pre-activation: Stir the mixture at room temperature for 2-5 minutes.

  • Coupling: Add isopropylamine (1.1 eq.) to the activated mixture.

  • Reaction: Stir at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS. [11]6. Work-up and Purification: Follow steps 5 and 6 from Protocol 1.

Protocol 3: Coupling using HATU
  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve N-Boc-L-alanine (1.0 eq.) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.05 eq.) and DIPEA (2.0 eq.) to the solution.

  • Pre-activation: Stir the mixture at room temperature for 1-2 minutes. A color change may be observed.

  • Coupling: Add isopropylamine (1.1 eq.) to the activated mixture.

  • Reaction: Stir at room temperature for 30-60 minutes. The reaction is typically very rapid. Monitor progress by TLC or LC-MS. [8]6. Work-up and Purification: Follow steps 5 and 6 from Protocol 1.

Discussion & Recommendations

The selection of a coupling reagent is a multi-factorial decision balancing efficiency, risk of side reactions, and cost.

  • For Maximum Efficiency and Stereochemical Purity: For substrates prone to racemization or for couplings that are sterically demanding, HATU and COMU are the unequivocal reagents of choice. [8][9]Their high reactivity ensures that the rate of amide bond formation far exceeds the rate of oxazolone formation, leading to cleaner products with higher stereochemical fidelity. [3][7]Although more expensive, the investment often pays dividends in simplified purification and higher yields of the desired stereoisomer.

  • For Routine, Reliable Synthesis: HBTU and PyBOP represent an excellent compromise between high performance and moderate cost. They are robust, reliable, and suitable for a vast majority of standard peptide couplings, including the synthesis of N-Isopropyl 2-(boc-amino)propanamide, where they can be expected to provide excellent yields with low racemization. [1][5]

  • For Cost-Sensitive and Large-Scale Synthesis: EDC/HOBt remains a viable and widely used option, particularly when cost is a primary driver. [12]While effective, this method requires more careful optimization of reaction conditions (temperature, addition times) to minimize the formation of N-acylurea byproducts and to suppress racemization. [1] For the specific synthesis of N-Isopropyl 2-(boc-amino)propanamide, all the discussed reagents will be effective. However, to guarantee the highest yield in the shortest time with the lowest possible risk of racemization, HATU would be the superior choice. For routine production, HBTU would provide a reliable and more economical alternative without a significant compromise in performance.

References

  • (No Source Found)
  • ChemicalBook. (2024).
  • ChemPep. HATU | 148893-10-1 | Peptide Coupling Reagent.
  • (No Source Found) HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • (No Source Found) The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • (No Source Found)
  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • PMC.
  • Enamine.
  • (No Source Found)
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • (No Source Found) (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Luxembourg Bio Technologies. Coupling Reagents.
  • Benchchem.
  • Benchchem.
  • ResearchGate.
  • Benchchem.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • (No Source Found)
  • Benchchem.
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • Bachem. Peptide Manufacturing: Step-By-Step Guide.
  • Benchchem. Technical Support Center: Boc-N-Me-D-Glu-OH Coupling Efficiency.

Sources

Cost-Benefit Analysis and Process Comparison: N-Isopropyl 2-(boc-amino)propanamide in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Scale-Up Strategy

Executive Summary & Strategic Rationale

In the development of small-molecule peptidomimetics, targeted protein degraders (PROTACs), and specific enzyme inhibitors, the C-terminal capping of amino acids is a critical design strategy. The incorporation of an isopropylamide motif provides significant steric hindrance against exopeptidases, vastly improving the in vivo half-life of the resulting active pharmaceutical ingredient (API).

N-Isopropyl 2-(boc-amino)propanamide (CAS: 1163288-33-2), commonly referred to as Boc-Ala-NH-iPr , serves as a highly versatile, pre-formed chiral building block for these applications. The tert-butyloxycarbonyl (Boc) protecting group is highly stable to catalytic hydrogenation and basic conditions, offering superior orthogonality during downstream functionalization compared to Fmoc or Cbz alternatives.

As drug programs transition from discovery (milligram scale) to pilot-scale manufacturing (kilogram scale), process chemists face a critical inflection point: Should the facility procure the pre-synthesized intermediate, or synthesize it in-house via linear coupling? This guide provides an objective cost-benefit analysis, supported by experimental data and scale-up economics.

Cost-Benefit Analysis: Procurement vs. In-House Synthesis

The decision to synthesize Boc-Ala-NH-iPr in-house typically relies on the assumption that raw materials—such as Boc-Ala-OH and isopropylamine—are inexpensive. However, a rigorous process analysis reveals hidden costs in reagent selection, labor, and environmental impact (E-factor).

While 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)[1] is the gold standard for amide coupling due to its water-soluble byproducts, its commercial bulk cost can exceed $6,000 per kilogram[2]. This drastically skews the economics of in-house synthesis. To maintain margins, facilities often pivot to mixed anhydride coupling (e.g., using isobutyl chloroformate), which lowers reagent costs but significantly increases labor, reduces yield, and requires hazardous low-temperature (-15°C) cryogenic infrastructure.

Quantitative Cost Comparison (10 kg Pilot-Scale Scenario)

The following table summarizes the projected costs for yielding 10 kg of highly pure (>98%) Boc-Ala-NH-iPr.

Cost ComponentDirect Procurement (CAS 1163288-33-2)In-House Synthesis (EDC/HOBt Route)In-House Synthesis (Mixed Anhydride)
Boc-Ala-OH N/A$5,000$5,000
Isopropylamine N/A$200$200
Coupling Reagents N/A$70,000 (EDC·HCl)$1,500 (Isobutyl chloroformate)
Solvents & Consumables N/A$4,500$5,500
Pre-synthesized API ~$35,000N/AN/A
Labor & Overhead $1,500 (1 FTE, 2 days QC)$18,000 (2 FTEs, 14 days)$22,000 (2 FTEs, 18 days)
Total Estimated Cost $36,500 $97,700 $34,200
Process E-Factor < 1 (Packaging waste only)~25 (Aqueous waste heavy)~35 (High organic solvent waste)
Risk Profile Low (Guaranteed specs)Low (Robust, clean reaction)High (Cryogenic control required)

Synthetic Workflows & Decision Logic

To visualize the operational burden, the following diagrams map the process workflows and the scale-dependent decision matrix.

SyntheticWorkflow cluster_inhouse In-House Synthesis Pathway cluster_procure Direct Procurement N1 Boc-Ala-OH + Isopropylamine N2 EDC/HOBt Coupling (0°C to RT) N1->N2 Activation N3 Aqueous Workup (Acid/Base Wash) N2->N3 Quench N4 Crystallization (EtOAc/Hexane) N3->N4 Purify Final Downstream Peptidomimetic API N4->Final 85% Yield P1 Procure CAS 1163288-33-2 P2 Incoming QC (HPLC/NMR) P1->P2 Verify P2->Final 100% Ready

Fig 1: Operational step comparison between in-house synthesis and direct procurement workflows.

LogicMatrix Scale Project Scale & Phase Phase1 Discovery / R&D (< 1 kg) Scale->Phase1 Phase2 Pilot / Clinical (1 - 10 kg) Scale->Phase2 Phase3 Commercial (> 10 kg) Scale->Phase3 Buy Direct Procurement (Optimize for Time) Phase1->Buy High Labor Cost Phase2->Buy Fast Track Make In-House Synthesis (Optimize for Cost) Phase2->Make Cost Break-Even Phase3->Make Existing Plant Outsource Toll Manufacturing (Optimize for Scale) Phase3->Outsource Capacity Limit

Fig 2: Scale-dependent decision matrix for sourcing Boc-Ala-NH-iPr.

Self-Validating Experimental Protocol: In-House Synthesis

If an organization opts for in-house synthesis during the R&D phase, maintaining optical purity and ensuring complete removal of coupling byproducts is paramount. The following protocol utilizes EDC/HOBt to prevent the racemization of the chiral alpha-carbon and includes built-in, self-validating quality control checks.

Reagents Required:
  • Boc-Ala-OH (1.0 eq)

  • Isopropylamine (1.2 eq)

  • EDC·HCl (1.1 eq)[1]

  • HOBt (Hydroxybenzotriazole) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) (Solvent, 10 volumes)

Step-by-Step Methodology & Causality:
  • Activation Phase (0°C):

    • Action: Dissolve Boc-Ala-OH and HOBt in DCM. Cool the reactor to 0°C. Add EDC·HCl portion-wise. Stir for 30 minutes.

    • Causality: Cooling prevents thermal degradation of the active ester. HOBt acts as a nucleophilic catalyst, rapidly forming an OBt-active ester. This intermediate is highly reactive toward amines but stable enough to suppress the formation of oxazolone derivatives, which are the primary cause of racemization in peptide synthesis.

  • Amidation Phase (Room Temperature):

    • Action: Add Isopropylamine dropwise, followed by DIPEA. Allow the reaction to warm to room temperature and stir for 12 hours.

    • IPC (In-Process Control): Perform TLC (Eluent: 5% MeOH in DCM). Self-Validation: The disappearance of the Boc-Ala-OH spot (visualized via Ninhydrin stain) confirms reaction completion.

  • Aqueous Quench & Workup:

    • Action: Wash the organic layer sequentially with:

      • 10% Aqueous Citric Acid (3x): Causality: Protonates and extracts unreacted isopropylamine, DIPEA, and basic impurities into the aqueous layer.

      • Saturated NaHCO₃ (3x): Causality: Deprotonates and extracts unreacted Boc-Ala-OH and HOBt.

      • Brine (1x): Causality: Breaks any emulsions and pre-dries the organic layer.

    • Self-Validation Check: The DCM layer must be completely transparent. Cloudiness indicates residual water-soluble EDC-urea byproduct, requiring an additional water wash.

  • Isolation & Crystallization:

    • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from an Ethyl Acetate/Hexane mixture.

    • Yield & Purity: Expected yield is 80-85% as a white crystalline solid. Confirm optical purity via Chiral HPLC.

Summary Recommendations

For large-scale synthesis of peptidomimetics, the procurement of pre-synthesized N-Isopropyl 2-(boc-amino)propanamide is highly recommended over linear in-house synthesis. The exorbitant bulk cost of premium coupling reagents like EDC·HCl[2], combined with the labor and environmental waste associated with aqueous workups, makes direct procurement the most economically viable and risk-averse strategy for pilot and commercial manufacturing. In-house synthesis should be strictly reserved for early-stage R&D or when utilizing highly optimized, non-cryogenic mixed anhydride flow-chemistry setups.

References

Sources

Safety Operating Guide

N-Isopropyl 2-(boc-amino)propanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Laboratory Safety & Logistics Guide: End-of-Life Management for N-Isopropyl 2-(boc-amino)propanamide

As a Senior Application Scientist overseeing peptide synthesis and medicinal chemistry workflows, I frequently consult on the lifecycle management of specialized intermediates. N-Isopropyl 2-(boc-amino)propanamide is a highly specific Boc-protected amino acid derivative utilized in advanced drug development (1[1]). While its utility in synthesizing complex peptidomimetics is undeniable, its end-of-life management requires strict adherence to environmental health and safety (EHS) protocols.

Mishandling the disposal of Boc-protected compounds introduces severe physical hazards into the laboratory environment and risks regulatory fines under the EPA's Resource Conservation and Recovery Act (RCRA) (2[2]). This guide provides a self-validating, causally-driven operational plan for the safe disposal of this reagent and its reaction byproducts.

Physicochemical Properties & Hazard Causality

Understanding why a chemical behaves a certain way is the foundation of laboratory safety. The disposal strategy for this compound is dictated by its structural components: the acid-labile tert-butyloxycarbonyl (Boc) protecting group, the alanine core, and the isopropylamide moiety.

Table 1: Quantitative Data and Disposal Causality

PropertyValueCausality / Relevance to Disposal
Chemical Name N-Isopropyl 2-(boc-amino)propanamideFull nomenclature is legally required for RCRA hazardous waste labeling (3[3]).
CAS Number 1163288-33-2Essential identifier for EHS waste manifesting and tracking (1[1]).
Molecular Formula C11H22N2O3High nitrogen content dictates that incineration will produce Nitrogen Oxides (NOx), requiring specialized EHS disposal facilities (4[4]).
Molecular Weight 230.3 g/mol Used for calculating theoretical gas yield (isobutylene/CO2) during acidic deprotection workflows.
Acid Lability High (Boc group)Reacts violently with strong acids (e.g., TFA, HCl) to release highly flammable isobutylene gas, necessitating vented waste containers ([]).

Operational Disposal Plans: Step-by-Step Methodologies

The disposal of this compound generally falls into three distinct waste streams. Under RCRA Subpart K (applicable to eligible academic and research entities), hazardous waste determinations must be made by trained personnel at the point of generation to prevent improper management (6[6]).

Protocol A: Disposal of Unused or Expired Solid Reagent

When a batch of N-Isopropyl 2-(boc-amino)propanamide expires or is no longer needed, it must be treated as solid hazardous waste.

  • Segregation: Do not dissolve the solid to dispose of it as a liquid. Causality: Dissolution unnecessarily increases the volume of hazardous waste and introduces secondary solvent compatibility risks.

  • Containment: Transfer the solid material directly into a chemically compatible, sealable waste container (e.g., high-density polyethylene, HDPE). Perform this transfer within a chemical fume hood to minimize dust generation and inhalation risks (7[7]).

  • Labeling: Immediately label the container with "Hazardous Waste," the full chemical name, and its CAS number (1163288-33-2).

  • Storage: Place the sealed container in a designated secondary containment tray away from incompatible materials (e.g., strong acids or oxidizing agents) until EHS pickup (3[3]).

Protocol B: Management of Liquid Deprotection Waste

In peptide synthesis, the Boc group is typically removed using strong acids like Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in dioxane ([]). The resulting liquid waste requires specialized handling.

  • Quenching & Gas Venting (Critical Step): The acidic cleavage of the Boc group generates isobutylene gas and carbon dioxide. Causality: If this reaction mixture is placed into a tightly sealed waste carboy, the continuous off-gassing will pressurize the vessel, leading to a catastrophic container rupture.

    • Self-Validating Step: You must use a vented cap on the waste container until the reaction is fully quenched. Visually verify that all gas evolution (bubbling) has completely ceased for at least 24 hours before applying a solid transport cap.

  • pH Adjustment: If permitted by your institutional EHS guidelines, carefully neutralize the acidic waste to a pH between 5 and 9 using a weak base (e.g., saturated sodium bicarbonate) before final bottling (3[3]).

  • Solvent Segregation: Because deprotection often utilizes DCM, this waste must be segregated into "Halogenated Liquid Organic Waste." Causality: Mixing halogenated and non-halogenated waste drastically increases incineration costs and alters the required combustion temperatures.

  • Manifesting: Document the exact composition on the waste manifest (e.g., "DCM 50%, TFA 40%, N-Isopropyl 2-(amino)propanamide derivatives 10%").

Protocol C: Spill Management and Decontamination
  • Minor Solid Spills: Carefully sweep up the powder using a specialized anti-static brush and dustpan. Avoid dry sweeping that generates airborne dust. Place the collected solid into the solid hazardous waste container (7[7]).

  • Debris and PPE: Personal protective equipment (PPE), including contaminated clothing and cleanup wipers, are regulated under the EPA's contained-in policy. If the chemical contamination cannot be removed, the PPE must be treated to land disposal restrictions (LDR) standards prior to disposal (2[2]). Seal these items in a separate plastic bag and place them into the designated solid waste container.

Workflow Visualization

G Gen Waste Generation: N-Isopropyl 2-(boc-amino)propanamide Solid Solid Waste (Unused/Powder) Gen->Solid Liquid Liquid Waste (Post-Deprotection) Gen->Liquid Spill Spill Debris (Contaminated PPE) Gen->Spill SolidCont Compatible Solid Waste Container Solid->SolidCont LiquidCont Vented Liquid Container (Halogenated/Non-Halogenated) Liquid->LiquidCont Caution: Vent Isobutylene/CO2 gas Spill->SolidCont Labeling RCRA Labeling: 'Hazardous Waste' + CAS: 1163288-33-2 SolidCont->Labeling LiquidCont->Labeling Storage Secondary Containment (Ventilated Accumulation Area) Labeling->Storage Disposal Licensed EHS Incineration Pickup Storage->Disposal

Workflow for the segregation, containment, and disposal of N-Isopropyl 2-(boc-amino)propanamide.

References

  • Title: 1163288-33-2|N-Isopropyl 2-(BOC-amino)propanamide Source: Bio-Fount URL: [Link]

  • Title: Frequent Questions About Hazardous Waste Identification Source: US EPA URL: [Link]

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: US EPA URL: [Link]

  • Title: Chemical Waste Management Reference Guide Source: The Ohio State University URL: [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.